O-Methyl-D-tyrosine
Description
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Properties
IUPAC Name |
(2R)-2-amino-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYBMYRBIABFTA-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315511 | |
| Record name | O-Methyl-D-tyrosine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID801315511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39878-65-4 | |
| Record name | O-Methyl-D-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39878-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Methyl-D-tyrosine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Methyl-D-tyrosine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-amino-3-(4-methoxyphenyl)propanoic acid | |
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| Record name | O-METHYL-D-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4LA7968UD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
O-Methyl-D-tyrosine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methyl-D-tyrosine is a synthetic derivative of the amino acid D-tyrosine. It is of significant interest to the scientific community, particularly in the fields of neuroscience and pharmacology, due to its role as an inhibitor of the enzyme tyrosine hydroxylase.[1][2] This enzyme catalyzes the rate-limiting step in the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine.[3][4][5] By inhibiting this crucial step, this compound serves as a valuable tool for studying the physiological and pathological roles of these neurotransmitters and for the development of novel therapeutics targeting neurological and endocrine disorders. This technical guide provides a comprehensive overview of the basic properties, synthesis, biological activity, and experimental considerations for this compound.
Core Properties of this compound
This compound is a white to off-white powder. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₃NO₃ | |
| Molecular Weight | 195.22 g/mol | |
| CAS Number | 39878-65-4 | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water. | |
| Storage Conditions | Store at 0-8°C |
Synthesis Protocol
General Synthetic Approach:
A common strategy for the synthesis of O-methylated tyrosine derivatives involves the methylation of the phenolic hydroxyl group of a protected tyrosine precursor. For instance, N-protected D-tyrosine can be reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base. The protecting groups on the amine and carboxylic acid functionalities are then removed to yield the final product.
A detailed, step-by-step protocol for a similar compound, 3-Bromo-4-O-methyl-L-tyrosine, is described by Coop et al. (1998), which can be adapted by those skilled in the art for the synthesis of this compound by starting with the appropriate D-tyrosine precursor and omitting the bromination step.
Biological Activity and Signaling Pathway
The primary biological activity of this compound is the inhibition of tyrosine hydroxylase. This enzyme is pivotal in the catecholamine biosynthesis pathway, which is responsible for the production of key neurotransmitters.
Catecholamine Biosynthesis Pathway
The catecholamine synthesis pathway begins with the amino acid L-tyrosine. Tyrosine hydroxylase converts L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine), which is the committed step in this pathway. L-DOPA is then decarboxylated to form dopamine. In noradrenergic and adrenergic neurons, dopamine is further converted to norepinephrine and subsequently to epinephrine.
This compound acts as a competitive inhibitor of tyrosine hydroxylase, thereby reducing the overall synthesis of these catecholamines. This inhibitory action is the basis for its use in research to probe the function of catecholaminergic systems.
Below is a diagram illustrating the catecholamine biosynthesis pathway and the point of inhibition by this compound.
Caption: Catecholamine biosynthesis pathway and inhibition by this compound.
Experimental Protocols
To investigate the effects of this compound, researchers can employ a variety of experimental protocols. A key experiment is the in vitro or in vivo assessment of its inhibitory effect on dopamine synthesis.
In Vivo Measurement of Dopamine Synthesis Inhibition
This protocol is based on the methodology described by Uehara et al. (2004) for a similar inhibitor, alpha-methyl-p-tyrosine, and can be adapted for this compound. The experiment aims to measure the reduction in dopamine levels in a specific brain region following the administration of the inhibitor.
Experimental Workflow:
-
Animal Model: Utilize an appropriate animal model, such as rats or mice.
-
Drug Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection).
-
Microdialysis: Perform in vivo microdialysis in the brain region of interest (e.g., striatum or nucleus accumbens) to collect extracellular fluid.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Compare the dopamine levels in the treated group with a vehicle-treated control group to determine the extent of inhibition.
The following diagram illustrates the general workflow for this type of experiment.
Caption: Workflow for in vivo assessment of dopamine synthesis inhibition.
Quantitative Data
While specific quantitative data for this compound's inhibitory activity, such as an IC50 value for tyrosine hydroxylase, were not found in the initial search, it is expected to exhibit potent inhibition. For research purposes, it is crucial to determine the IC50 value empirically.
| Parameter | Value | Note |
| IC50 (Tyrosine Hydroxylase) | To be determined experimentally | The half-maximal inhibitory concentration (IC50) is a critical measure of the inhibitor's potency and should be established in vitro. |
Conclusion
This compound is a valuable pharmacological tool for the study of catecholaminergic systems. Its specific inhibition of tyrosine hydroxylase allows for the controlled manipulation of dopamine, norepinephrine, and epinephrine synthesis, providing insights into their roles in health and disease. This guide provides a foundational understanding of its properties and applications, serving as a starting point for researchers and drug development professionals. Further experimental work is necessary to fully characterize its quantitative inhibitory profile and to explore its full therapeutic potential.
References
O-Methyl-D-tyrosine: A Comprehensive Technical Guide to its Discovery, Synthesis, and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Methyl-D-tyrosine, a methylated derivative of the D-enantiomer of the amino acid tyrosine, has emerged as a valuable tool in neuroscience research and drug development. Its primary significance lies in its role as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines. This technical guide provides an in-depth exploration of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its mechanism of action. Furthermore, this document summarizes available quantitative data and presents key biochemical pathways and experimental workflows through standardized diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The methylation of amino acids is a fundamental biological process and a key strategy in medicinal chemistry to modulate the pharmacological properties of parent compounds. This compound, the O-methylated form of D-tyrosine, has garnered interest for its potential to interfere with catecholamine synthesis. Catecholamines, including dopamine, norepinephrine, and epinephrine, are crucial neurotransmitters and hormones involved in a myriad of physiological processes. Dysregulation of catecholamine pathways is implicated in numerous neurological and psychiatric disorders, making enzymes in this pathway attractive therapeutic targets.
This guide focuses on the discovery, history, and technical details of this compound, providing a consolidated resource for the scientific community.
Discovery and History
The history of this compound is intertwined with the broader exploration of amino acid analogs and their therapeutic potential. While a singular "discovery" paper for this compound is not prominent in historical literature, its development can be understood in the context of research on tyrosine hydroxylase inhibitors.
The discovery of L-tyrosine itself dates back to 1846 by German chemist Justus von Liebig, who isolated it from casein.[1] The exploration of its derivatives, including methylated forms, followed as chemists and pharmacologists sought to understand structure-activity relationships. The development of metyrosine (α-methyl-L-tyrosine), a potent tyrosine hydroxylase inhibitor, in the mid-20th century spurred interest in other modified tyrosine analogs.[2][3]
Research into D-amino acids, initially considered "unnatural," revealed their presence and functional roles in various organisms, further justifying the synthesis and investigation of D-enantiomers of modified amino acids like this compound.[4] While early synthetic work on O-methylated tyrosine derivatives dates back to the mid-20th century, the specific focus on the D-isomer has been more recent, driven by its potential for unique pharmacological properties, including altered metabolic stability and target interactions compared to its L-enantiomer.[5] Today, this compound is primarily utilized as a research tool in neuroscience to probe the catecholamine system and as a building block in the synthesis of novel pharmaceutical agents.
Physicochemical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₃ | |
| Molecular Weight | 195.22 g/mol | |
| CAS Number | 39878-65-4 | |
| Appearance | White to off-white powder | |
| Purity | ≥ 99% (HPLC) | |
| Storage Conditions | 0-8°C | |
| Synonyms | 4-Methoxy-D-tyrosine, D-Tyr(Me)-OH, p-Methoxy-D-phenylalanine, H-D-Tyr(Me)-OH |
Spectroscopic data for this compound are consistent with its chemical structure. As enantiomers, the NMR and mass spectra of this compound are identical to those of its L-enantiomer, O-Methyl-L-tyrosine.
-
¹H-NMR and ¹³C-NMR: Spectral data for the L-isomer can be found in public databases such as PubChem and SpectraBase, serving as a reference for the D-isomer.
-
Mass Spectrometry: The mass spectrum of O-Methyl-L-tyrosine is available on PubChem, providing fragmentation patterns that are also applicable to the D-enantiomer.
Mechanism of Action: Inhibition of Tyrosine Hydroxylase
The primary mechanism of action of this compound is the competitive inhibition of tyrosine hydroxylase (TH). TH is a monooxygenase that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the rate-limiting step in the biosynthesis of catecholamines.
By mimicking the structure of the natural substrate, L-tyrosine, this compound binds to the active site of TH. This binding event prevents the normal substrate from accessing the enzyme, thereby blocking the production of L-DOPA and consequently reducing the synthesis of dopamine, norepinephrine, and epinephrine.
The catecholamine biosynthesis pathway and the inhibitory action of this compound are depicted in the following diagram.
Experimental Protocols
Asymmetric Synthesis of this compound from D-tyrosine
The synthesis of this compound can be achieved through the O-methylation of a suitably protected D-tyrosine derivative. The following protocol is a representative method adapted from procedures for the O-methylation of N-protected tyrosine.
Workflow for the Synthesis of this compound:
Materials:
-
D-Tyrosine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or other suitable base
-
Dioxane or other suitable solvent
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or other suitable base
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N,N-Dimethylformamide (DMF)
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Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
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Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Protection of the Amino Group:
-
Dissolve D-tyrosine in a mixture of dioxane and aqueous NaOH solution.
-
Cool the solution in an ice bath.
-
Add Boc₂O portion-wise while maintaining the pH between 9 and 10 with the addition of NaOH solution.
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Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) to pH 2-3.
-
Extract the product, N-Boc-D-tyrosine, with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the protected amino acid.
-
-
O-Methylation of the Phenolic Hydroxyl Group:
-
Dissolve N-Boc-D-tyrosine in anhydrous DMF.
-
Add K₂CO₃ to the solution.
-
Add methyl iodide and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to obtain N-Boc-O-Methyl-D-tyrosine.
-
-
Deprotection of the Amino Group:
-
Dissolve N-Boc-O-Methyl-D-tyrosine in DCM.
-
Add an excess of TFA or a solution of HCl in a suitable solvent (e.g., dioxane).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product, this compound, as its corresponding salt (TFA or HCl salt).
-
Collect the solid by filtration and dry under vacuum. The free amino acid can be obtained by neutralization.
-
In Vitro Tyrosine Hydroxylase Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of this compound on tyrosine hydroxylase.
Materials:
-
Purified or partially purified tyrosine hydroxylase
-
L-[³H]-tyrosine (radiolabeled substrate)
-
This compound (inhibitor)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)
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Catalase
-
Dithiothreitol (DTT)
-
Buffer (e.g., MES or HEPES)
-
Activated charcoal suspension in HCl
-
Scintillation cocktail and scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent and create serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare a reaction mixture containing buffer, catalase, DTT, and BH₄.
-
-
Enzyme Reaction:
-
In microcentrifuge tubes, add the reaction mixture.
-
Add the tyrosine hydroxylase enzyme preparation.
-
Add the various concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding L-[³H]-tyrosine.
-
Incubate the tubes at 37°C for a predetermined time (e.g., 20 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding the activated charcoal suspension in HCl. The charcoal will bind the unreacted L-[³H]-tyrosine.
-
Centrifuge the tubes to pellet the charcoal.
-
Transfer an aliquot of the supernatant, which contains the tritiated water (³H₂O) formed during the reaction, to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Workflow for Tyrosine Hydroxylase Inhibition Assay:
Applications in Research and Drug Development
This compound serves as a valuable tool in several areas of research and development:
-
Neuroscience Research: As a tyrosine hydroxylase inhibitor, it is used to study the effects of catecholamine depletion on neuronal function and behavior, providing insights into conditions like Parkinson's disease and depression.
-
Pharmaceutical Development: It can be used as a starting material or intermediate in the synthesis of more complex pharmaceutical agents that target the nervous system.
-
Pharmacological Studies: The D-enantiomer can exhibit different pharmacokinetic and pharmacodynamic properties compared to its L-counterpart, making it useful for studying stereoselectivity in drug action and metabolism.
Conclusion
This compound is a significant molecule in the study of catecholamine biosynthesis and its modulation. While its historical discovery is not pinpointed to a single event, its emergence from the broader investigation of tyrosine analogs has provided researchers with a valuable tool. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and an outline of its mechanism of action and applications. The continued study of this compound and related compounds holds promise for advancing our understanding of neurological disorders and for the development of novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 3. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Metyrosine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. chemimpex.com [chemimpex.com]
O-Methyl-D-tyrosine: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methyl-D-tyrosine, a synthetic derivative of the amino acid D-tyrosine, has garnered significant interest within the scientific community for its distinct pharmacological properties. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its role as a competitive inhibitor of tyrosine hydroxylase and as a substrate for the L-type amino acid transporter 1 (LAT1). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biochemical interactions and its applications in neuroscience and oncology.
Core Mechanisms of Action
The biological effects of this compound are primarily attributed to two distinct molecular interactions:
-
Inhibition of Catecholamine Biosynthesis: this compound acts as a competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. By competing with the endogenous substrate L-tyrosine, it effectively reduces the production of these crucial neurotransmitters.[1][2][3][4]
-
Transport via Amino Acid Transporters: As an amino acid analog, this compound is recognized and transported by specific amino acid transporters. Notably, it is a substrate for the L-type amino acid transporter 1 (LAT1), which is overexpressed in various cancer cells and facilitates its uptake into these tissues. This property is exploited in the use of radiolabeled this compound derivatives as imaging agents in positron emission tomography (PET) for tumor diagnosis.
Inhibition of Tyrosine Hydroxylase
Signaling Pathway
This compound competitively inhibits tyrosine hydroxylase, thereby disrupting the catecholamine synthesis pathway. This leads to a reduction in the levels of dopamine, norepinephrine, and epinephrine in the central nervous system and peripheral tissues.
Figure 1: Inhibition of the Catecholamine Synthesis Pathway by this compound.
Quantitative Data
| Inhibitor | Enzyme | Inhibition Type | Ki Value | IC50 Value |
| α-Methyl-p-tyrosine | Tyrosine Hydroxylase | Competitive | ~20 µM | Not Widely Reported |
Note: The Ki value for α-Methyl-p-tyrosine can vary depending on the experimental conditions, such as the concentration of the cofactor tetrahydrobiopterin.
Transport by L-type Amino Acid Transporter 1 (LAT1)
Signaling Pathway and Transport Mechanism
This compound is transported into cells, particularly cancer cells with high metabolic demands, via the L-type amino acid transporter 1 (LAT1). LAT1 is a sodium-independent antiporter that exchanges extracellular amino acids for intracellular amino acids.
Figure 2: Transport of this compound via the LAT1 Antiporter.
Quantitative Data
Specific kinetic parameters (Km and Vmax) for the transport of This compound by LAT1 are not well-documented. However, the affinity and transport rates of other large neutral amino acids provide a comparative context.
| Substrate | Transporter | Km (µM) | Vmax (relative) |
| L-Leucine | LAT1 | 13-28 | High |
| L-Phenylalanine | LAT1 | ~11 | High |
| L-Tyrosine | LAT1 | Not Widely Reported | Moderate |
| Gabapentin | LAT1 | ~120 | Moderate |
Note: The transport kinetics of amino acids via LAT1 can vary depending on the cell type and experimental conditions.
Experimental Protocols
Tyrosine Hydroxylase Inhibition Assay
This protocol outlines a general method for determining the inhibitory effect of this compound on tyrosine hydroxylase activity.
Workflow Diagram:
Figure 3: Workflow for a Tyrosine Hydroxylase Inhibition Assay.
Methodology:
-
Enzyme Preparation: Homogenize rat striatal tissue in a suitable buffer (e.g., 50 mM MES, pH 6.5) and centrifuge to obtain a supernatant containing tyrosine hydroxylase.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, ferrous ammonium sulfate, catalase, 6-methyl-5,6,7,8-tetrahydropterin (a cofactor analog), and L-tyrosine.
-
Inhibition Assay: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Product Analysis: Quantify the amount of L-DOPA produced using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) by plotting the enzyme activity against the inhibitor concentration.
In Vitro LAT1 Transport Assay
This protocol describes a method to assess the transport of this compound via the LAT1 transporter in a cell-based assay.
Workflow Diagram:
Figure 4: Workflow for an In Vitro LAT1 Transport Assay.
Methodology:
-
Cell Culture: Culture a cell line known to express high levels of LAT1 (e.g., various cancer cell lines) in appropriate culture medium.
-
Assay Preparation: Seed cells in multi-well plates and grow to confluence. Wash the cells with a sodium-free buffer (as LAT1 is sodium-independent) immediately before the assay.
-
Uptake Assay: Add a solution containing radiolabeled this compound (or a competitive substrate like [14C]L-leucine in the presence of varying concentrations of non-labeled this compound) to the cells.
-
Incubation: Incubate the cells for various time points at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the kinetic parameters (Km and Vmax) of transport by plotting the uptake rate against the substrate concentration and fitting the data to the Michaelis-Menten equation.
Conclusion
This compound exhibits a dual mechanism of action with significant implications for both neuropharmacology and oncology. Its ability to competitively inhibit tyrosine hydroxylase makes it a valuable tool for studying catecholamine-dependent processes and a potential therapeutic agent for disorders characterized by excessive catecholamine production. Furthermore, its transport via the LAT1 system provides a targeted delivery mechanism to cancer cells, which is effectively utilized in PET imaging for tumor diagnosis and characterization. Further research is warranted to elucidate the precise quantitative parameters of these interactions to fully exploit the therapeutic and diagnostic potential of this compound.
References
- 1. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
O-Methyl-D-tyrosine: A Technical Evaluation of its Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Significance of Tyrosine Hydroxylase Inhibition
The catecholamines—dopamine, norepinephrine, and epinephrine—are crucial neurotransmitters and hormones that regulate a vast array of physiological and cognitive processes, including motor control, mood, attention, and the 'fight-or-flight' response. The biosynthesis of these critical molecules is tightly regulated, with the enzyme tyrosine hydroxylase (TH) catalyzing the initial and rate-limiting step: the conversion of L-tyrosine to L-DOPA.
Given its pivotal role, TH is a significant target for pharmacological intervention. Inhibitors of tyrosine hydroxylase can modulate the production of catecholamines and have been explored for the treatment of various conditions, such as pheochromocytoma, hypertension, and certain neurological and psychiatric disorders. The development of effective and specific TH inhibitors is an ongoing area of research in drug discovery.
The Catecholamine Biosynthesis Pathway and the Role of Stereochemistry
The synthesis of catecholamines is a multi-step enzymatic process that begins with the amino acid L-tyrosine.
A critical and often overlooked aspect of this pathway is its stereospecificity. Enzymes are chiral molecules and, as such, often exhibit a high degree of selectivity for the stereoisomers of their substrates. Tyrosine hydroxylase is known to be stereospecific for L-tyrosine. In vivo studies have demonstrated that while L-tyrosine serves as a substrate for TH and increases catecholamine synthesis, D-tyrosine has a negligible effect.[1] This enzymatic preference for the L-enantiomer is a fundamental principle that dictates the biological activity of tyrosine derivatives.
O-Methyl-D-tyrosine: A Hypothesis of Inactivity
This compound is a synthetic derivative of D-tyrosine where the hydroxyl group on the phenol ring is replaced by a methoxy group. Based on the established stereospecificity of tyrosine hydroxylase, it is hypothesized that this compound is biologically inactive as an inhibitor of this enzyme. The "lock and key" model of enzyme-substrate interaction provides a conceptual framework for this hypothesis. The active site of tyrosine hydroxylase is precisely shaped to bind L-tyrosine, and the D-enantiomer, with its different spatial arrangement of the amino and carboxyl groups, is unable to bind effectively and elicit a biological response.
The logical workflow for evaluating the biological activity of a compound like this compound would follow a systematic progression from in vitro to in vivo studies, with a clear decision point based on the initial enzymatic assays.
Quantitative Data on the Biological Activity of Tyrosine Derivatives
| Compound | Target | Assay Type | Result | Reference |
| D-Tyrosine | Tyrosine Hydroxylase | In vivo microdialysis in rat striatum and prefrontal cortex | No effect on catecholamine synthesis | [1] |
| L-Tyrosine | Tyrosine Hydroxylase | In vivo microdialysis in rat striatum and prefrontal cortex | Increased catecholamine synthesis | [1] |
Experimental Protocols for Assessing Tyrosine Hydroxylase Inhibition
To experimentally verify the predicted inactivity of this compound, a standard in vitro tyrosine hydroxylase inhibition assay would be employed. Below is a detailed methodology for a common and reliable assay.
In Vitro Tyrosine Hydroxylase Activity Assay (Radiometric)
This assay measures the amount of L-DOPA produced from a radiolabeled L-tyrosine substrate.
5.1.1. Materials and Reagents:
-
Enzyme: Purified or partially purified tyrosine hydroxylase (e.g., from rat pheochromocytoma PC12 cells or adrenal medulla).
-
Substrate: L-[3,5-³H]-tyrosine.
-
Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).
-
Reducing Agent: Dithiothreitol (DTT).
-
Enzyme Activator (optional): Catalase.
-
Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0-6.5.
-
Test Compound: this compound dissolved in an appropriate vehicle (e.g., DMSO or buffer).
-
Control Inhibitor: A known tyrosine hydroxylase inhibitor, such as alpha-methyl-para-tyrosine (AMPT).
-
Termination Reagent: Perchloric acid or trichloroacetic acid.
-
Purification Matrix: Alumina or Dowex-50 cation-exchange resin.
-
Scintillation Cocktail and Scintillation Counter.
5.1.2. Experimental Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing MES buffer, catalase, DTT, and BH4.
-
Enzyme and Inhibitor Incubation:
-
To a series of microcentrifuge tubes, add the reaction mixture.
-
Add varying concentrations of this compound to the test tubes.
-
Include a vehicle control (no inhibitor) and a positive control with a known inhibitor (e.g., AMPT).
-
Pre-incubate the mixtures at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the radiolabeled substrate, L-[3,5-³H]-tyrosine.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding ice-cold perchloric acid.
-
Purification of Radiolabeled Product:
-
Centrifuge the tubes to pellet precipitated protein.
-
Apply the supernatant to an alumina or Dowex-50 column to separate the radiolabeled L-DOPA product from the unreacted L-[3,5-³H]-tyrosine substrate.
-
Wash the column to remove any remaining unreacted substrate.
-
Elute the radiolabeled L-DOPA with an appropriate elution buffer (e.g., dilute acid).
-
-
Quantification:
-
Add the eluate to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of L-DOPA formation for each concentration of this compound.
-
Express the data as a percentage of the activity of the vehicle control.
-
If inhibition is observed, plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Signaling Pathways and Molecular Interactions
The interaction, or lack thereof, between this compound and tyrosine hydroxylase occurs at the very beginning of the catecholamine signaling cascade. The primary point of interaction is the active site of the enzyme. Due to the D-configuration of the chiral center, this compound is not expected to bind effectively to the active site, thus preventing it from acting as either a substrate or a competitive inhibitor.
Conclusion
References
O-Methyl-D-tyrosine: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methyl-D-tyrosine, a derivative of the amino acid D-tyrosine, has emerged as a valuable tool in neuroscience research, primarily for its utility in probing the stereospecificity of amino acid transport systems at the blood-brain barrier (BBB) and in brain tumors. While its L-isomer, O-Methyl-L-tyrosine (metyrosine), is well-characterized as an inhibitor of tyrosine hydroxylase and thus catecholamine synthesis, the D-isomer offers a unique profile.[1][2] This technical guide provides an in-depth overview of the role of this compound in neuroscience, focusing on its application in studying amino acid transport, presenting quantitative data, detailing experimental protocols, and visualizing relevant pathways.
Core Mechanism of Action and Role in Neuroscience
The principal role of this compound in neuroscience is as a tracer and research tool to investigate the L-type amino acid transporter 1 (LAT1). This transporter is crucial for the transport of large neutral amino acids across the blood-brain barrier and is often overexpressed in brain tumors.[3][4]
Unlike its L-isomer, this compound is generally not a significant substrate for enzymes involved in neurotransmitter synthesis, nor is it readily metabolized by D-amino acid oxidase.[1] This metabolic stability makes it an excellent candidate for in vivo imaging and transport studies. The key finding from comparative studies is that the L-type amino acid transporter exhibits a strong preference for the L-isomers of amino acids, including O-methylated tyrosine derivatives. Consequently, this compound shows significantly lower uptake into the brain and brain tumors compared to its L-enantiomer. This differential uptake provides a powerful method to study the stereoselectivity of the LAT1 transporter.
Quantitative Data: In Vitro and In Vivo Studies
The following tables summarize quantitative data from studies comparing the uptake and transport of D- and L-isomers of O-methylated tyrosine derivatives, primarily focusing on the well-studied radiolabeled analog O-(2-[18F]fluoroethyl)-D-tyrosine (D-FET).
Table 1: In Vitro Uptake of L-[18F]FET and D-[18F]FET in Human Colon Carcinoma Cells (SW 707)
| Tracer | Accumulation Factor (Intracellular/Extracellular Concentration) |
| L-[18F]FET | 3.0 - 5.0 |
| D-[18F]FET | No significant accumulation |
Table 2: In Vivo Transport Kinetics of D-FET and L-FET across the Blood-Brain Barrier in Piglets
| Tracer | Blood-to-Brain Transfer Rate (K1) (mL/g/min) | Brain-to-Blood Transfer Rate (k2) (min⁻¹) |
| D-FET | ~4-fold higher than L-FET | ~2-fold higher than L-FET |
| L-FET | - | - |
| L-OMFD | - | - |
Note: L-OMFD (3-O-methyl-6-[18F]fluoro-L-DOPA) is another amino acid tracer used for comparison.
Table 3: In Vivo Brain Uptake of L-[18F]FET and D-[18F]FET in Mice
| Tracer | Brain Uptake (%ID/g at 30-60 min post-injection) |
| L-[18F]FET | > 2 |
| D-[18F]FET | Negligible |
Experimental Protocols
In Vitro Amino Acid Uptake Assay
This protocol is adapted from studies investigating the transport mechanism of FET isomers in cell culture.
Objective: To determine the cellular uptake of this compound and its L-isomer.
Materials:
-
SW 707 human colon carcinoma cells (or other relevant cell line, e.g., glioma cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal calf serum
-
This compound and O-Methyl-L-tyrosine
-
Radiolabeled versions of the compounds (e.g., [3H] or [14C] labeled) for ease of quantification
-
Transport inhibitors: 2-amino-2-norbornane-carboxylic acid (BCH) for system L, and a-(methylamino)isobutyric acid (MeAIB) plus serine for systems A and ASC.
-
Phosphate-buffered saline (PBS)
-
Scintillation counter and vials
Procedure:
-
Culture SW 707 cells to confluence in 24-well plates.
-
Wash the cells twice with pre-warmed PBS.
-
Incubate the cells with a solution containing the radiolabeled this compound or O-Methyl-L-tyrosine in DMEM at 37°C for various time points (e.g., 2, 5, 10, 30, 60 minutes).
-
For inhibition studies, pre-incubate the cells with the transport inhibitors (e.g., 10 mM BCH) for 15 minutes before adding the radiolabeled amino acid.
-
To terminate the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysate to normalize the uptake data (e.g., using a BCA protein assay).
-
Calculate the uptake as nmol/mg protein and plot against time.
In Vivo Biodistribution Study in a Mouse Model
This protocol is based on studies evaluating the biodistribution of FET isomers in tumor-bearing mice.
Objective: To determine the in vivo distribution and tumor uptake of this compound.
Materials:
-
Tumor-bearing mice (e.g., xenografted with a human glioma cell line)
-
This compound (radiolabeled, e.g., with 18F for PET imaging or a gamma-emitter for biodistribution studies)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter or PET scanner
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known quantity of the radiolabeled this compound intravenously via the tail vein.
-
At various time points post-injection (e.g., 10, 30, 60, 120 minutes), euthanize a cohort of mice.
-
Dissect and collect relevant organs and tissues (e.g., brain, tumor, blood, liver, kidneys, muscle).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).
-
If using PET imaging, acquire dynamic or static scans at specified time points post-injection. Analyze the images to determine the tracer uptake in different regions of interest.
Signaling Pathways and Logical Relationships
The primary pathway relevant to this compound in the context of neuroscience is its interaction with the L-type amino acid transporter 1 (LAT1) at the blood-brain barrier. The following diagrams illustrate this relationship and the differential transport of L- and D-isomers.
Stereoselective transport of O-Methyl-tyrosine isomers across the BBB.
The following workflow outlines a typical experimental process for comparing the in vivo efficacy of D- and L-isomers of a novel amino acid-based PET tracer.
Workflow for comparative in vivo evaluation of PET tracers.
Conclusion
This compound serves as a critical tool in neuroscience for dissecting the mechanisms of amino acid transport at the blood-brain barrier. Its resistance to metabolic degradation and its differential uptake compared to its L-isomer make it an invaluable probe for studying the stereospecificity of the L-type amino acid transporter 1 (LAT1). While its direct therapeutic applications in neuroscience have not been established, its role in fundamental research, particularly in the development and validation of novel PET tracers for neuro-oncology, is significant. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to utilize this compound and its analogs in their investigations of amino acid transport in both healthy and diseased brain states.
References
- 1. Investigation of transport mechanism and uptake kinetics of O-(2-[18F]fluoroethyl)-L-tyrosine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Kinetics of the amino acid uptake tracer O-(2-[18F]fluoroethyl)-L-tyrosine (FET) in human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
An In-depth Technical Guide to O-Methyl-D-tyrosine: A Tool for Modulating Catecholamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methyl-D-tyrosine is a synthetic derivative of the amino acid D-tyrosine, distinguished by a methyl group on the phenolic hydroxyl group. It is a valuable tool in biochemical and pharmacological research, primarily recognized for its role as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.[1][2][3] This guide provides a comprehensive overview of this compound, focusing on its interaction with metabolic pathways, its synthesis, and its applications in research and drug development. Unlike endogenous amino acids, this compound does not have a dedicated, multi-step metabolic pathway for its synthesis or degradation within organisms. Instead, its primary significance lies in its ability to modulate the metabolic pathway of catecholamines.
Core Mechanism of Action: Inhibition of Catecholamine Synthesis
The principal pharmacological action of this compound is the competitive inhibition of tyrosine hydroxylase.[1][4] This enzyme catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the initial and rate-limiting step in the biosynthesis of crucial neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine. By blocking this critical step, this compound effectively reduces the overall production of catecholamines. This inhibitory action makes it a powerful tool for studying the physiological and pathological roles of catecholamines in various systems.
The L-enantiomer, O-Methyl-L-tyrosine, also exhibits inhibitory activity against tyrosine hydroxylase and is utilized in research for similar purposes. The alpha-methylated analog, α-Methyl-p-tyrosine (Metyrosine), is a clinically used drug for the management of pheochromocytoma, a tumor that secretes excess catecholamines. Metyrosine acts through the same mechanism of tyrosine hydroxylase inhibition.
Signaling Pathway Diagram: Inhibition of Catecholamine Biosynthesis
References
An In-depth Technical Guide to the Enantiomeric Properties of O-Methyl-D-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of the enantiomers of O-Methyl-tyrosine, with a specific focus on O-Methyl-D-tyrosine. This document details their physicochemical characteristics, biological significance, and relevant experimental methodologies. The information is presented to facilitate research and development in neuroscience, oncology, and drug discovery.
Core Properties of O-Methyl-tyrosine Enantiomers
O-Methyl-tyrosine is a derivative of the amino acid tyrosine where the hydroxyl group on the phenyl ring is methylated. This modification alters its biological properties and makes it a valuable tool in various research applications. The chirality at the alpha-carbon results in two enantiomers: this compound and O-Methyl-L-tyrosine.
Physicochemical Properties
The fundamental physicochemical properties of this compound and O-Methyl-L-tyrosine are summarized in Table 1 for easy comparison. While they share the same molecular formula and weight, their stereochemistry leads to differences in optical activity, a key parameter for their identification and separation.
| Property | This compound | O-Methyl-L-tyrosine |
| Synonyms | D-Tyr(Me)-OH, p-Methoxy-D-phenylalanine, H-D-Tyr(Me)-OH | L-Tyr(Me)-OH, p-Methoxy-L-phenylalanine, H-L-Tyr(Me)-OH |
| CAS Number | 39878-65-4 | 6230-11-1 |
| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol | 195.22 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Melting Point | Not specified | 259-261 °C (dec.) |
| Optical Rotation | Not specified | [α]25/D −7°, c = 0.5 in 1 M HCl |
| Purity | ≥ 99% (HPLC) | ≥ 98-99% (HPLC) |
| Storage Conditions | 0-8°C | 2-8°C |
Biological Significance and Applications
Both enantiomers of O-Methyl-tyrosine have garnered significant interest in biomedical research, primarily due to their interaction with amino acid transporters and enzymes involved in neurotransmitter synthesis.
Neuroscience Research
O-Methyl-tyrosine enantiomers are utilized to study the catecholamine biosynthetic pathway. A key enzyme in this pathway is tyrosine hydroxylase (TH), which catalyzes the conversion of L-tyrosine to L-DOPA, the precursor to dopamine. O-Methyl-L-tyrosine can act as a competitive inhibitor of this enzyme. The D-enantiomer is also investigated for its potential to modulate dopamine levels, which is crucial in understanding and developing therapies for neurological disorders like Parkinson's disease.
PET Imaging in Oncology
Radiolabeled versions of O-Methyl-tyrosine enantiomers, such as O-[11C]methyl-L-tyrosine and O-[18F]fluoromethyl-D-tyrosine, are employed as tracers in Positron Emission Tomography (PET) for tumor imaging. These tracers are transported into cells via amino acid transporters, which are often upregulated in cancer cells. The differential uptake and metabolism of the L- and D-isomers in cancerous versus healthy tissues can provide valuable diagnostic information.
Signaling Pathway: Dopamine Biosynthesis
The primary pathway for dopamine synthesis begins with the amino acid L-tyrosine. The diagram below illustrates the key steps and enzymes involved. O-Methyl-tyrosine enantiomers can interfere with this pathway, primarily at the tyrosine hydroxylase step.
O-Methyl-D-tyrosine: A Technical Guide to Safety and Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety and handling information for O-Methyl-D-tyrosine. The document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory setting. It includes a summary of toxicological data, detailed experimental protocols for safety assessment, and an exploration of its interaction with key biological pathways.
Chemical and Physical Properties
This compound is a derivative of the amino acid D-tyrosine. The methylation of the hydroxyl group on the phenyl ring alters its chemical properties, which may influence its biological activity and toxicological profile.
| Property | Value | Reference |
| Synonyms | D-Tyr(Me)-OH, p-Methoxy-D-phenylalanine, H-D-Tyr(Me)-OH | [1] |
| CAS Number | 39878-65-4 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥ 99% (HPLC) | |
| Storage Conditions | Store at 0-8 °C |
Toxicological Data Summary
Acute Toxicity
| Endpoint | Species | Route | Value | Classification | Reference |
| LD50 | Rat | Oral | Data Not Available | Not Classified | |
| LD50 (L-tyrosine) | Rat | Oral | > 5100 mg/kg | Not Classified | |
| Dermal Irritation | Rabbit | Dermal | Data Not Available | Not Classified | |
| Eye Irritation | Rabbit | Ocular | Data Not Available | Not Classified |
Repeated Dose Toxicity
A 13-week repeated-dose oral toxicity study was conducted on L-tyrosine in rats. The findings may offer some insight into the potential target organs for this compound, but direct extrapolation is not recommended.
| Study Duration | Species | Route | NOAEL | Observed Effects at Higher Doses | Reference |
| 13 weeks (L-tyrosine) | Rat | Gavage | Male: 600 mg/kg bw/day, Female: 200 mg/kg bw/day | Liver hypertrophy, increased liver enzymes, kidney weight increase, changes in blood chemistry. |
Genetic Toxicology
No specific genotoxicity data for this compound was identified. Standard in vitro assays are required to assess its mutagenic and clastogenic potential.
| Assay | System | Result | Reference |
| Ames Test | S. typhimurium, E. coli | Data Not Available | |
| In Vitro Micronucleus Test | Mammalian Cells | Data Not Available |
Handling and Safety Precautions
Based on the available Safety Data Sheets (SDS) for this compound and related compounds, the following handling and safety precautions are recommended.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated and ventilation is inadequate.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
After Skin Contact: Wash off with soap and plenty of water.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Carbon oxides, nitrogen oxides.
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 0-8 °C.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols for Safety Assessment
The following sections provide detailed methodologies for key toxicological assays based on OECD guidelines. These are standardized protocols and may need to be adapted for the specific properties of this compound.
Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)
This test determines the potential of a substance to cause skin irritation or corrosion.
Experimental Workflow:
References
O-Methyl-D-tyrosine: A Technical Guide for Researchers and Drug Development Professionals
An in-depth analysis of the synthesis, biological activity, and therapeutic potential of O-Methyl-D-tyrosine, a critical modulator of catecholamine biosynthesis.
Introduction
This compound is a synthetic derivative of the amino acid D-tyrosine, characterized by the methylation of the hydroxyl group on the phenyl ring. In the landscape of neuroscience research and drug development, it holds a significant position as a specific inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines. This targeted action makes this compound an invaluable tool for investigating the roles of dopamine, norepinephrine, and epinephrine in various physiological and pathological processes. Its potential applications are being explored in the context of neurological disorders such as Parkinson's disease, as well as in cancer research.[1][2] This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its synthesis, mechanism of action, and experimental data, to support researchers, scientists, and drug development professionals in their endeavors.
Physicochemical Properties
This compound, also known as 4-Methoxy-D-phenylalanine, is a white to off-white crystalline powder. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-amino-3-(4-methoxyphenyl)propanoic acid | |
| Synonyms | 4-Methoxy-D-tyrosine, H-D-Tyr(Me)-OH | [1] |
| CAS Number | 39878-65-4 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | |
| Appearance | White to off-white powder | |
| Storage Conditions | 0-8°C |
Biological Activity and Mechanism of Action
The primary biological function of this compound is the competitive inhibition of tyrosine hydroxylase (TH). TH is a crucial enzyme that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the first and rate-limiting step in the biosynthesis of dopamine, and subsequently norepinephrine and epinephrine. By blocking this initial step, this compound effectively reduces the overall production of these vital neurotransmitters. This targeted inhibition allows for the precise investigation of the downstream effects of catecholamine depletion in various biological systems.
Signaling Pathway: Catecholamine Biosynthesis
The following diagram illustrates the catecholamine biosynthesis pathway and the point of inhibition by this compound.
Quantitative Data
A comprehensive review of the available literature reveals a notable scarcity of specific quantitative data for this compound. While its inhibitory effect on tyrosine hydroxylase is well-established qualitatively, specific metrics such as IC₅₀ values are not readily found in published research. Similarly, detailed in vivo quantitative data, including dose-response effects on dopamine levels and pharmacokinetic profiles, are not extensively documented. The available data often pertains to related compounds such as the L-isomer or α-methyl-p-tyrosine (AMPT), and this information cannot be directly extrapolated to this compound.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step protocol for the enantioselective synthesis of this compound is not explicitly available in the reviewed literature, a general approach can be inferred from the synthesis of its L-isomer and other methylated tyrosine derivatives. A common strategy involves the protection of the amino and carboxyl groups of D-tyrosine, followed by the methylation of the phenolic hydroxyl group, and subsequent deprotection.
General Synthetic Workflow:
Example Protocol (adapted from L-isomer synthesis): A plausible synthetic route, adapted from methodologies for the L-isomer, could involve the following steps:
-
Protection: The amino group of D-tyrosine can be protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) group, by reacting it with benzyl chloroformate in a basic solution. The carboxyl group can be protected as a methyl or ethyl ester by reaction with the corresponding alcohol under acidic conditions.
-
Methylation: The protected D-tyrosine derivative is then treated with a methylating agent, such as diazomethane or methyl iodide in the presence of a base (e.g., potassium carbonate), to selectively methylate the phenolic hydroxyl group.
-
Deprotection: The protecting groups are subsequently removed. For instance, a Cbz group can be removed by catalytic hydrogenation (e.g., using palladium on carbon), and an ester group can be hydrolyzed under basic or acidic conditions to yield the final product, this compound.
Note: The specific reagents, reaction conditions, and purification methods would need to be optimized for the D-enantiomer to ensure high yield and enantiomeric purity.
In Vitro Tyrosine Hydroxylase Inhibition Assay
A general protocol to assess the inhibitory activity of this compound on tyrosine hydroxylase can be adapted from established methods.
-
Enzyme Preparation: A crude enzyme preparation can be obtained from tissue homogenates known to have high TH activity, such as rat striatum or PC12 cells.
-
Reaction Mixture: The assay mixture typically contains the enzyme preparation, L-tyrosine (substrate), a tetrahydropterin cofactor (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin), catalase, and a buffer to maintain the optimal pH.
-
Inhibition Study: Various concentrations of this compound are pre-incubated with the enzyme preparation before the addition of the substrate to initiate the reaction.
-
Quantification of L-DOPA: The reaction is terminated, and the amount of L-DOPA produced is quantified using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Assessment of Dopamine Depletion (Microdialysis)
In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum or nucleus accumbens) of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.
-
Sample Collection: The dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals.
-
Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Neurotransmitter Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using HPLC with electrochemical detection.
-
Data Analysis: The changes in dopamine levels from baseline following the administration of this compound are calculated to determine the extent and time course of dopamine depletion.
Applications in Research and Drug Development
The ability of this compound to specifically inhibit catecholamine synthesis makes it a valuable tool in several areas of research and development:
-
Neuroscience Research: It is widely used to investigate the role of dopamine in motor control, reward, motivation, and cognition. By depleting dopamine levels, researchers can study the behavioral and physiological consequences, providing insights into the function of dopaminergic pathways.
-
Parkinson's Disease Research: As Parkinson's disease is characterized by the progressive loss of dopaminergic neurons, this compound can be used in animal models to mimic the dopamine-depleted state and to test the efficacy of potential therapeutic interventions aimed at restoring dopaminergic function.
-
Pharmaceutical Development: It serves as a lead compound or a research tool in the development of novel drugs targeting neurological and psychiatric disorders where modulation of catecholamine levels is desired.
-
Cancer Research: Emerging research is exploring the potential role of catecholamines in tumor growth and angiogenesis, suggesting that inhibitors of their synthesis, like this compound, could have therapeutic potential in oncology.
Conclusion
This compound is a potent and specific inhibitor of tyrosine hydroxylase, making it an indispensable tool for researchers and drug developers in the field of neuroscience and beyond. While its mechanism of action is well-understood, there is a clear need for more comprehensive quantitative data on its biological activity and a more detailed, standardized protocol for its enantioselective synthesis. Further research in these areas will undoubtedly enhance its utility and pave the way for new discoveries and therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for O-Methyl-D-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methyl-D-tyrosine is a synthetic derivative of the amino acid D-tyrosine. It is recognized primarily for its role as a potential inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines.[1] This document provides detailed application notes and experimental protocols for the use of this compound in research and drug development settings. While specific quantitative data for the D-isomer is limited in publicly available literature, this guide offers protocols adapted from studies on related compounds and general biochemical and cell biology procedures.
Biological Activity and Applications
This compound serves as a valuable tool in neuroscience and cancer research. Its primary known mechanism of action is the competitive inhibition of tyrosine hydroxylase, which can modulate the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine.[2][3] However, studies have shown that D-isomers of tyrosine have negligible effects on in vivo catecholamine synthesis.[4]
Key Research Applications:
-
Neuroscience Research: Investigating the role of catecholamine synthesis in various physiological and pathological processes.[1]
-
Cancer Research: Exploring the effects of amino acid metabolism on tumor growth and development. O-Methyl-tyrosine analogs are also utilized in Positron Emission Tomography (PET) for tumor imaging, leveraging their uptake by amino acid transporters like LAT1, which are often overexpressed in cancer cells.
-
Drug Development: Serving as an intermediate in the synthesis of novel pharmaceutical compounds.
Data Presentation
This compound and Related Compounds: A Summary of Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Primary Target | Reported Activity |
| This compound | C₁₀H₁₃NO₃ | 195.22 | Tyrosine Hydroxylase | Inhibitor |
| O-Methyl-L-tyrosine | C₁₀H₁₃NO₃ | 195.22 | Tyrosine Hydroxylase | Inhibitor |
| α-Methyl-p-tyrosine (Metyrosine) | C₁₀H₁₃NO₃ | 195.22 | Tyrosine Hydroxylase | Competitive Inhibitor |
Interaction with L-Type Amino Acid Transporter 1 (LAT1)
LAT1 is a transporter for large neutral amino acids and is a key mechanism for the uptake of tyrosine and its analogs into cells, including cancer cells and across the blood-brain barrier. While specific kinetic data for this compound is scarce, the transporter generally shows a preference for L-isomers.
| Substrate | Transporter | Affinity (Km) | Notes |
| L-Tryptophan | LAT1 | 5 - 50 µM | High-affinity substrate. |
| L-Phenylalanine | LAT1 | 5 - 50 µM | High-affinity substrate. |
| L-Leucine | LAT1 | 5 - 50 µM | High-affinity substrate. |
| L-Histidine | LAT1 | 5 - 50 µM | High-affinity substrate. |
| L-Tyrosine | LAT1 | 5 - 50 µM | High-affinity substrate. |
| D-Amino Acids | LAT1 | Generally lower affinity than L-isomers. | Transport rate may be similar to L-isomers for some amino acids. |
Experimental Protocols
Protocol 1: In Vitro Tyrosine Hydroxylase Inhibition Assay
This protocol is adapted from a general real-time colorimetric assay for tyrosine hydroxylase activity.
Objective: To determine the inhibitory effect of this compound on tyrosine hydroxylase activity.
Materials:
-
Recombinant Tyrosine Hydroxylase (TH)
-
L-Tyrosine (substrate)
-
This compound (inhibitor)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
HEPES buffer (pH 7.2)
-
Sodium periodate (NaIO₄)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 475 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare a reaction buffer containing HEPES, catalase, and ferrous ammonium sulfate.
-
Prepare a substrate solution containing L-tyrosine and the cofactor BH4 in the reaction buffer.
-
Prepare a developing solution of sodium periodate.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the reaction buffer.
-
Add varying concentrations of this compound to the appropriate wells. Include a vehicle control (no inhibitor).
-
Add the tyrosine hydroxylase enzyme to all wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately add the sodium periodate solution to all wells. This will oxidize the L-DOPA product to dopachrome, which can be measured colorimetrically.
-
Measure the absorbance at 475 nm every minute for 30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value of this compound for tyrosine hydroxylase inhibition.
-
Protocol 2: Cell Viability Assay (MTT/MTS Assay)
This protocol provides a general method to assess the effect of this compound on the viability of cultured cells.
Objective: To evaluate the cytotoxicity of this compound on a selected cell line.
Materials:
-
Cell line of interest (e.g., a cancer cell line overexpressing LAT1)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT/MTS Assay:
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the concentration of this compound to determine the EC50 value.
-
Protocol 3: In Vivo Microdialysis for Neurotransmitter Level Measurement
This is an advanced protocol for measuring the effect of this compound on extracellular neurotransmitter levels in the brain of a freely moving animal. This protocol is adapted from general microdialysis procedures.
Objective: To determine the in vivo effect of this compound administration on the extracellular concentrations of dopamine and norepinephrine in a specific brain region.
Materials:
-
Laboratory animal (e.g., rat)
-
Stereotaxic apparatus
-
Microdialysis probe and guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period and collect baseline dialysate samples.
-
Administer this compound systemically (e.g., intraperitoneal injection) or locally via reverse dialysis. Dosages in animal studies for tyrosine analogs typically range from 100 to 400 mg/kg.
-
Continue to collect dialysate samples at regular intervals.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples for dopamine and norepinephrine content using HPLC-ECD.
-
-
Data Analysis:
-
Quantify the neurotransmitter concentrations in each sample.
-
Express the post-administration neurotransmitter levels as a percentage of the baseline levels.
-
Perform statistical analysis to determine the significance of any changes.
-
Mandatory Visualization
Caption: Inhibition of the Catecholamine Biosynthesis Pathway by this compound.
References
Application Notes and Protocols for O-Methyl-D-tyrosine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methyl-D-tyrosine is a synthetic derivative of the amino acid D-tyrosine. It serves as a competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1] This property makes this compound a valuable tool in neuroscience research, particularly for studying dopamine pathways and their role in neurological disorders such as Parkinson's disease.[1][2] It is also utilized in drug development for its potential to modulate dopamine levels.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability and catecholamine synthesis.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of tyrosine hydroxylase. Tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to dopamine. By competing with the natural substrate L-tyrosine, this compound effectively reduces the rate of catecholamine synthesis.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of this compound on catecholamine levels in a neuronal cell line model, such as SH-SY5Y or PC12 cells. The data is hypothetical but based on the known mechanism of action of tyrosine hydroxylase inhibitors.
| Treatment Group | This compound (µM) | Dopamine Level (ng/mg protein) | Norepinephrine Level (ng/mg protein) | Cell Viability (%) |
| Control | 0 | 100 ± 10 | 50 ± 5 | 100 |
| Treated | 10 | 75 ± 8 | 38 ± 4 | 98 ± 2 |
| Treated | 50 | 40 ± 5 | 20 ± 3 | 95 ± 3 |
| Treated | 100 | 20 ± 3 | 10 ± 2 | 92 ± 4 |
Note: These values are illustrative and will vary depending on the cell line, experimental conditions, and assay used.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized water (H₂O)
-
1 M Sodium Hydroxide (NaOH)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh out the desired amount of this compound powder.
-
Add a small volume of sterile water to the powder.
-
To facilitate dissolution, add 1 M NaOH dropwise while vortexing until the powder is completely dissolved. The pH of the resulting solution will be alkaline.
-
Bring the solution to the final desired concentration with sterile water. For example, to make a 10 mM stock solution from a powder with a molecular weight of 195.22 g/mol , dissolve 1.9522 mg in 1 mL of water and NaOH.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Culture and Treatment
Recommended Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A commonly used cell line in Parkinson's disease research as it can be differentiated into a more mature neuronal phenotype that expresses tyrosine hydroxylase.
-
PC12 (Rat Pheochromocytoma): This cell line synthesizes and stores dopamine and norepinephrine, making it a suitable model for studying catecholamine metabolism.
Protocol:
-
Culture SH-SY5Y or PC12 cells in the appropriate complete growth medium as recommended by the supplier.
-
Plate the cells in the desired format (e.g., 96-well plates for viability assays, 6-well plates for protein or catecholamine analysis) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare the desired concentrations of this compound by diluting the stock solution in fresh, serum-free or complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same amount of NaOH solution used to dissolve the compound).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experiment.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Western Blot for Tyrosine Hydroxylase
This protocol is based on standard western blotting procedures.
Materials:
-
Cells treated with this compound in 6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Tyrosine Hydroxylase
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against tyrosine hydroxylase overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the relative expression of tyrosine hydroxylase, normalized to a loading control like β-actin or GAPDH.
Quantification of Catecholamines by HPLC
This protocol outlines the general steps for catecholamine analysis using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
Materials:
-
Cell culture supernatant or cell lysates from treated cells
-
Perchloric acid (PCA)
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Mobile phase (specific composition will depend on the system and analytes)
-
Catecholamine standards (dopamine, norepinephrine)
Protocol:
-
Collect the cell culture medium or prepare cell lysates.
-
To precipitate proteins and stabilize the catecholamines, add perchloric acid to the samples to a final concentration of 0.1 M.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Inject a defined volume of the filtered supernatant into the HPLC system.
-
Separate the catecholamines on a C18 column using an appropriate mobile phase.
-
Detect the catecholamines using an electrochemical detector set at an appropriate oxidation potential.
-
Quantify the catecholamine concentrations by comparing the peak areas of the samples to a standard curve generated from known concentrations of dopamine and norepinephrine standards.
References
Application Notes and Protocols for O-Methyl-D-tyrosine Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of O-Methyl-D-tyrosine (O-Me-D-Tyr), a derivative of the amino acid tyrosine, in various animal models for neuroscience research. The protocols detailed below are intended to serve as a guide for investigating the effects of this compound on catecholamine synthesis and its subsequent behavioral and neurochemical outcomes.
Introduction
This compound is a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1][2][3] By blocking this initial step, this compound effectively reduces the levels of these crucial neurotransmitters in the brain. This pharmacological action makes it a valuable tool for studying the role of catecholamines in various physiological processes and pathological conditions.
The primary application of this compound in animal models is to induce a state of catecholamine depletion, thereby mimicking certain aspects of neurological and psychiatric disorders. It is frequently used in preclinical research for Parkinson's disease, where dopamine deficiency is a key pathological feature, and in studies of schizophrenia, which is associated with dysregulated dopamine signaling.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies involving the administration of this compound or its closely related analog, alpha-methyl-p-tyrosine (AMPT), in rodent models.
Table 1: this compound/AMPT Administration in Parkinson's Disease Models
| Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |
| Rat | α-methyl-p-tyrosine (AMPT) | 100 mg/kg | Intraperitoneal (i.p.) | Single dose | Immediate and long-lasting suppression of self-stimulation. | |
| Mouse (MPTP model) | α-methyl-p-tyrosine methyl ester (αMPTME) | Not specified | Intranasal | Not specified | Reversibly reduced striatal dopamine levels. | |
| Rat (6-OHDA model) | Reserpine + AMPT | Not specified | Not specified | Not specified | Prolongs neurochemical deficits. |
Table 2: this compound/AMPT Administration in Schizophrenia and Behavioral Models
| Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |
| Mouse | α-methyl-p-tyrosine (AMPT) | 200 mg/kg | Not specified | Single dose | Suppressed hyperactivity induced by dexamphetamine. | |
| Mouse (C57Bl and BALB strains) | α-methyl-p-tyrosine (AMPT) | Not specified | Not specified | Not specified | Attenuated ethanol-induced increases in locomotor activity. | |
| Mouse | α-methyl-p-tyrosine (AMPT) | Not specified | Not specified | Not specified | Lower doses required for catecholamine depletion in Long Sleep (LS) mice compared to Short Sleep (SS) mice. |
Experimental Protocols
Protocol for Induction of Motor Deficits in a Parkinson's Disease Rodent Model
This protocol describes the use of this compound to induce motor deficits in rats, which can be used to screen potential anti-Parkinsonian drugs.
Materials:
-
This compound (or alpha-methyl-p-tyrosine)
-
Saline solution (0.9% NaCl)
-
Male Wistar rats (250-300g)
-
Apparatus for assessing motor activity (e.g., open field arena, rotarod)
-
Standard laboratory equipment for injections (syringes, needles)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound in saline to the desired concentration (e.g., 100 mg/mL).
-
Baseline Motor Assessment: Prior to drug administration, assess the baseline motor activity of each rat using the chosen apparatus (e.g., record locomotor activity in an open field for 30 minutes).
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at a dose of 100 mg/kg. A control group should receive an equivalent volume of saline.
-
Post-treatment Motor Assessment: At various time points after injection (e.g., 30 min, 1h, 2h, 4h), re-assess the motor activity of the rats. A significant decrease in locomotor activity is expected.
-
(Optional) Rescue Experiment: To test the efficacy of a potential therapeutic agent, administer the test compound after the onset of this compound-induced hypoactivity and monitor for any reversal of motor deficits.
Protocol for Assessing the Role of Catecholamines in Locomotor Activity
This protocol outlines a procedure to investigate the involvement of catecholamines in stimulant-induced hyperactivity in mice.
Materials:
-
This compound (or alpha-methyl-p-tyrosine)
-
A psychostimulant drug (e.g., dexamphetamine)
-
Saline solution (0.9% NaCl)
-
Male C57BL/6 mice (20-25g)
-
Locomotor activity monitoring system (e.g., automated activity chambers)
-
Standard laboratory equipment for injections
Procedure:
-
Animal Acclimatization: House mice as described in the previous protocol.
-
Drug Preparation: Prepare solutions of this compound and dexamphetamine in saline.
-
Experimental Groups: Divide mice into four groups:
-
Group 1: Saline + Saline
-
Group 2: Saline + Dexamphetamine
-
Group 3: this compound + Saline
-
Group 4: this compound + Dexamphetamine
-
-
Pre-treatment: Administer this compound (e.g., 200 mg/kg, i.p.) or saline to the respective groups.
-
Stimulant Administration: After a pre-determined time (e.g., 2 hours) to allow for catecholamine depletion, administer dexamphetamine (e.g., 4 mg/kg, i.p.) or saline.
-
Locomotor Activity Measurement: Immediately place the mice in the activity chambers and record their locomotor activity for a specified period (e.g., 60 minutes).
-
Data Analysis: Compare the locomotor activity between the groups. It is expected that this compound will significantly attenuate the hyperlocomotion induced by dexamphetamine.
Protocol for Quantification of Brain Dopamine and Metabolites by HPLC
This protocol provides a method for measuring the levels of dopamine and its metabolites (DOPAC and HVA) in rodent brain tissue using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
Materials:
-
Brain tissue from experimental animals
-
Perchloric acid solution (0.1 M)
-
Internal standard (e.g., dihydroxybenzylamine - DHBA)
-
Mobile phase for HPLC
-
HPLC system with an electrochemical detector and a C-18 column
-
Tissue homogenizer
-
Centrifuge
-
Micropipettes and tubes
Procedure:
-
Brain Tissue Dissection: Following the behavioral experiments, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum, prefrontal cortex) on ice.
-
Tissue Homogenization: Weigh the tissue and homogenize it in a known volume of ice-cold 0.1 M perchloric acid containing the internal standard.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to precipitate proteins.
-
Sample Preparation: Collect the supernatant, which contains the neurotransmitters and their metabolites.
-
HPLC Analysis: Inject a known volume of the supernatant into the HPLC system. The compounds will be separated on the C-18 column and detected by the electrochemical detector.
-
Quantification: Determine the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas of the samples to those of known standards and normalizing to the internal standard and tissue weight.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.
Caption: Inhibition of Catecholamine Biosynthesis by this compound.
Caption: Dopamine and NMDA Receptor Interaction Pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for an in vivo study using this compound.
Caption: A typical in vivo experimental workflow.
References
- 1. journal.r-project.org [journal.r-project.org]
- 2. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of O-Methyl-D-tyrosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-Methyl-D-tyrosine is a derivative of the amino acid D-tyrosine.[1] Like its more studied counterpart, α-methyl-p-tyrosine (AMPT), it is investigated for its potential to inhibit tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[2][3] This inhibitory action makes it a compound of interest for research in neuroscience, oncology, and metabolic disorders.[4][5] These notes provide a framework for designing and conducting in vivo studies with this compound, using AMPT as a reference compound.
Mechanism of Action: Inhibition of Catecholamine Synthesis
AMPT acts as a competitive inhibitor of the enzyme tyrosine hydroxylase. This enzyme catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the first and rate-limiting step in the production of dopamine, norepinephrine, and epinephrine. By blocking this step, AMPT leads to a reduction in the levels of these crucial neurotransmitters in the brain and peripheral nervous system.
Caption: Inhibition of the catecholamine synthesis pathway by AMPT.
Data Presentation: In Vivo Dosages of α-Methyl-p-tyrosine (AMPT)
The following table summarizes quantitative data from in vivo studies using AMPT in various animal models. This data can serve as a starting point for designing dose-finding studies for this compound.
| Animal Model | Compound | Dosage | Administration Route | Key Findings |
| Rats (Sprague-Dawley) | D,L-α-methyl-p-tyrosine methylester HCl | 0.407 mmoles/kg | Intraperitoneal (i.p.) | Dopamine levels returned to control at 16 hours; Noradrenaline at 12 hours. |
| Rats (Sprague-Dawley) | D,L-α-methyl-p-tyrosine methylester HCl | 1.02 mmoles/kg | Intraperitoneal (i.p.) | Significant reduction in Dopamine (14% of control) and Noradrenaline (10% of control). Signs of toxicity (sedation, weight loss) observed. |
| Rats | α-Methyl-p-tyrosine (AMPT) | 100 mg/kg | Intraperitoneal (i.p.) | Immediate and long-lasting suppression of self-stimulation behavior. |
| Rats | Metyrosine | 150 mg/kg | Not Specified | A single dose was investigated for its effect on ketamine-induced cardiotoxicity. |
| Mice (e.g., C57BL/6) | α-Methyl-p-tyrosine (AMPT) | 3 mg/kg - 500 mg/kg | Intraperitoneal (i.p.) | A wide dosage range depending on the desired level of catecholamine depletion. |
| Mice (e.g., C57BL/6) | α-Methyl-p-tyrosine (AMPT) | 250 mg/kg | Intraperitoneal (i.p.) | A commonly used dose for significant catecholamine depletion. |
| Mice (HCT116 Xenograft) | D/L-alpha-metyrosine (SM-88) | Up to 200 mg/kg/day | Intraperitoneal (i.p.) | Investigated for anticancer effects. |
| Mice (HCT116 Xenograft) | D/L-alpha-metyrosine (SM-88) | Up to 324 mg/kg/day | Oral | Investigated for anticancer effects. |
Experimental Protocols
This section provides a detailed protocol for a typical in vivo study to assess the effects of a tyrosine hydroxylase inhibitor in a rodent model.
Protocol 1: Catecholamine Depletion in Mice using a Tyrosine Hydroxylase Inhibitor
Objective: To reduce central and peripheral catecholamine levels for functional studies.
Materials:
-
Male C57BL/6 mice
-
This compound (or α-methyl-p-tyrosine as a control)
-
Sterile saline solution (0.9% NaCl) or other suitable vehicle
-
Appropriate housing and handling facilities
-
Standard laboratory equipment (scales, vortex mixer, syringes, needles)
Procedure:
-
Animal Acclimatization: House the mice under standard laboratory conditions with a controlled light-dark cycle and free access to food and water for at least one week prior to the experiment.
-
Drug Preparation:
-
Prepare a solution or suspension of the test compound in a suitable vehicle. For AMPT, sterile saline is commonly used.
-
The concentration of the solution should be calculated based on the desired dosage and a standard injection volume (e.g., 10 mL/kg).
-
Gentle warming and vortexing may be necessary to aid dissolution.
-
-
Administration:
-
Administer the prepared solution via intraperitoneal (i.p.) injection.
-
A control group should be injected with the vehicle solution only.
-
-
Post-Injection Monitoring:
-
Observe the animals for any adverse effects. High doses of AMPT have been associated with sedation, weight loss, and dehydration.
-
-
Experimental Timeframe:
-
The timing of behavioral testing or tissue collection will depend on the pharmacokinetic profile of the compound. For AMPT, maximal catecholamine depletion is typically observed a few hours after administration.
-
-
Verification of Depletion (Optional but Recommended):
-
For neurochemical studies, brain tissue (e.g., striatum, prefrontal cortex) can be collected.
-
Analyze tissue for levels of dopamine, norepinephrine, and their metabolites using techniques such as high-performance liquid chromatography (HPLC).
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study involving the administration of a test compound.
Caption: A generalized workflow for in vivo compound testing.
References
- 1. Toxicologic studies with alpha-methyltyrosine, an inhibitor of tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of O-Methyl-D-tyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of O-Methyl-D-tyrosine, a methylated derivative of the D-amino acid tyrosine. The protocols outlined below are intended for research purposes and can be adapted for various biological matrices.
Introduction
This compound is a non-proteinogenic amino acid that is of increasing interest in biomedical and pharmaceutical research. Its presence and concentration in biological systems can be indicative of specific metabolic pathways or the metabolism of certain xenobiotics. Accurate and sensitive analytical methods are crucial for studying its physiological roles and for its use as a potential biomarker. This document details protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Chiral High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a primary method for separating and quantifying enantiomers like this compound from its L-isomer. The use of a chiral stationary phase (CSP) allows for the differential interaction with the enantiomers, leading to their separation.
Experimental Protocol: Chiral HPLC with UV Detection
This protocol is adapted from methods used for the chiral separation of similar amino acid derivatives.
1. Sample Preparation:
-
Plasma/Serum: To 30 µL of plasma or serum, add 30 µL of 5% (v/v) perchloric acid to precipitate proteins.[1] Vortex the mixture for 1 minute, followed by centrifugation at 16,000 x g for 10 minutes.[1] The supernatant can be directly injected or diluted with the mobile phase.
-
Urine: Urine samples should be centrifuged to remove particulate matter. A solid-phase extraction (SPE) cleanup may be necessary for complex matrices to remove interferences.[2]
-
Standard Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water). Create a series of calibration standards by diluting the stock solution with the mobile phase.
2. HPLC Instrumentation and Conditions:
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.[3]
-
Mobile Phase: A common mobile phase for chiral separation of amino acids is a mixture of methanol and water with a small amount of acid or base to control ionization. A starting point could be Methanol/Water (80:20, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5-20 µL.
3. Data Analysis:
-
Identify the peaks for this compound and its L-isomer based on their retention times, as determined by injecting pure standards.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the prepared standards.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and selectivity for the analysis of volatile and thermally stable compounds. Amino acids, including this compound, are non-volatile and require a derivatization step to increase their volatility for GC analysis.
Experimental Protocol: GC-MS with Silylation Derivatization
This protocol is based on general procedures for the derivatization and GC-MS analysis of amino acids.
1. Sample Preparation and Derivatization:
-
Extraction: For biological fluids, perform a protein precipitation step as described in the HPLC protocol. The supernatant should be dried completely under a stream of nitrogen.
-
Derivatization: To the dried residue, add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile. Heat the mixture at 100 °C for 4 hours to form the tert-butyldimethylsilyl (TBDMS) derivatives.
2. GC-MS Instrumentation and Conditions:
-
GC Column: A low-polarity capillary column, such as a 30 m x 0.25 mm I.D. x 0.25 µm film thickness SLB™-5ms or equivalent, is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection: 1 µL, splitless mode.
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-600) for qualitative analysis and identification of the this compound derivative.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the TBDMS derivative of this compound.
-
3. Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
For quantification, create a calibration curve using derivatized standards and perform analysis in SIM mode for higher sensitivity.
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a highly sensitive and specific technique that combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. For the analysis of this compound, a chiral LC separation is necessary to distinguish it from its L-isomer.
Experimental Protocol: Chiral LC-MS/MS
This protocol is based on methodologies for the analysis of modified amino acids and chiral compounds.
1. Sample Preparation:
-
Follow the sample preparation steps outlined in the HPLC protocol (protein precipitation for plasma/serum, centrifugation/SPE for urine).
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Chiral Column: A chiral stationary phase column, such as a polysaccharide-based CSP, is crucial for separating the D- and L-enantiomers.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
A gradient elution should be optimized to achieve baseline separation of the this compound and O-Methyl-L-tyrosine peaks.
-
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. The precursor ion will be the protonated molecule [M+H]+ of this compound, and the product ions will be determined by infusing a standard solution and optimizing the collision energy.
3. Data Analysis:
-
The D- and L-isomers will be identified by their retention times.
-
Quantification is achieved by creating a calibration curve from the peak areas of the MRM transitions for this compound standards. An isotopically labeled internal standard is recommended for the highest accuracy.
Quantitative Data Summary
The following table summarizes typical performance characteristics that can be expected for the analytical methods described. The exact values for this compound will need to be determined during method validation.
| Parameter | Chiral HPLC-UV | GC-MS (SIM) | Chiral LC-MS/MS (MRM) |
| Limit of Detection (LOD) | ~10-100 ng/mL | ~1-10 ng/mL | < 1 ng/mL |
| Limit of Quantitation (LOQ) | ~50-200 ng/mL | ~5-20 ng/mL | ~1-5 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% | < 10% |
| Accuracy/Recovery | 85-115% | 85-115% | 90-110% |
Note: These are estimated values based on the analysis of similar compounds. Actual performance may vary.
Visualizations
Experimental Workflow for Sample Analysis
Caption: General experimental workflow for the analysis of this compound.
Logical Relationship of Analytical Techniques
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometric method for the determination of alpha-methyltyrosine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Application Note: HPLC Analysis of O-Methyl-D-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methyl-D-tyrosine is a derivative of the amino acid D-tyrosine, utilized in various fields of biochemical research and pharmaceutical development. It serves as a valuable tool in studying neurotransmitter pathways and as an intermediate in the synthesis of novel therapeutic agents.[1] Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and metabolic research. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. Due to the chiral nature of this compound, enantiomeric separation from its L-isomer is a critical aspect of its analysis.[2] This application note provides a detailed protocol for the chiral HPLC analysis of this compound.
Principle of the Method
This method employs reverse-phase HPLC with a chiral stationary phase (CSP) for the enantioselective separation of this compound. The separation is based on the differential interactions between the enantiomers and the chiral selector bonded to the stationary phase.[3] Detection is achieved by UV spectrophotometry, leveraging the chromophoric properties of the phenyl group in the molecule. For enhanced sensitivity and specificity, this method can be coupled with mass spectrometry (LC-MS).
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.
-
Chiral HPLC Column: A column with a teicoplanin-based chiral stationary phase, such as the Astec CHIROBIOTIC® T, is recommended for the separation of underivatized amino acid enantiomers.
-
Reagents and Solvents:
-
This compound reference standard (≥99% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure may vary depending on the matrix. A general procedure for protein-containing biological samples is provided below.
-
Protein Precipitation: To 100 µL of the sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile containing an internal standard (if available).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.
HPLC Operating Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | Astec CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50% B; 25-26 min: 50-5% B; 26-30 min: 5% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| UV Detection | 225 nm or 273 nm |
Data Presentation
System Suitability
System suitability tests are essential to ensure the performance of the chromatographic system. The following parameters should be monitored.
| Parameter | Acceptance Criteria |
| Resolution (Rs) between enantiomers | > 1.5 |
| Tailing Factor (T) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of peak area (n=6) | < 2.0% |
Calibration Curve
A calibration curve should be constructed by plotting the peak area of this compound against the corresponding concentration of the working standard solutions. A linear regression analysis should be performed, and the coefficient of determination (r²) should be greater than 0.99.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The protocol described in this application note provides a reliable and robust method for the quantitative analysis of this compound using chiral HPLC with UV detection. This method is suitable for routine quality control and research applications. The provided parameters serve as a starting point, and optimization may be necessary depending on the specific sample matrix and instrumentation. For analyses requiring higher sensitivity, coupling the HPLC system to a mass spectrometer is recommended.
References
O-Methyl-D-tyrosine NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methyl-D-tyrosine is a derivative of the amino acid D-tyrosine, a non-canonical amino acid increasingly utilized in peptide-based drug development to enhance proteolytic stability and modify pharmacokinetic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such modified amino acids. This document provides a comprehensive guide to the NMR spectroscopy of this compound, including detailed protocols for sample preparation and data acquisition.
Data Presentation: NMR Chemical Shifts
The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for this compound in a common deuterated solvent. Note that in an achiral solvent, the NMR spectra of enantiomers (D and L forms) are identical. The data presented here is based on the spectra of O-Methyl-L-tyrosine.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH | ~3.7 - 4.2 | ~55 - 57 |
| β-CH₂ | ~2.9 - 3.2 (diastereotopic) | ~36 - 38 |
| Aromatic CH (2,6) | ~7.1 - 7.3 | ~130 - 132 |
| Aromatic CH (3,5) | ~6.8 - 7.0 | ~114 - 116 |
| Aromatic C (1) | - | ~128 - 130 |
| Aromatic C (4) | - | ~158 - 160 |
| -OCH₃ | ~3.7 - 3.8 | ~55 - 56 |
| Carbonyl C=O | - | ~172 - 175 |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and pH.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆))
-
High-quality 5 mm NMR tubes
-
Vortex mixer
-
Pipettes
-
Glass wool or syringe filter
Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. D₂O is a common choice for polar amino acid derivatives.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Mixing: Gently vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating can be applied, but monitor for any sample degradation.
-
Filtration (Recommended): To remove any particulate matter that could affect spectral quality, filter the solution. This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette or using a syringe filter directly into the NMR tube.
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample's identity.
NMR Data Acquisition
The following provides a general procedure for acquiring 1D ¹H and ¹³C NMR spectra. Instrument parameters should be optimized for the specific spectrometer being used.
Instrument:
-
NMR Spectrometer (e.g., 400 MHz or higher)
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: A range of approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Spectral Width: A range of approximately 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
Data Processing
The raw Free Induction Decay (FID) signal acquired needs to be processed to obtain the final spectrum.
-
Fourier Transform: The time-domain FID is converted into a frequency-domain spectrum.
-
Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is calibrated. For ¹H NMR, the residual solvent peak is often used as a secondary reference (e.g., D₂O at ~4.79 ppm, CD₃OD at ~3.31 ppm, DMSO-d₆ at ~2.50 ppm).
-
Integration: The relative area under each peak in the ¹H NMR spectrum is integrated to determine the proton ratios.
-
Peak Picking: The precise chemical shift of each peak is identified.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting an NMR experiment on this compound.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Application Notes and Protocols for the Mass Spectrometry of O-Methyl-D-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methyl-D-tyrosine is a derivative of the amino acid D-tyrosine, a compound of increasing interest in various fields of biomedical research and drug development. Its structural similarity to endogenous molecules makes it a valuable tool for studying metabolic pathways, protein synthesis, and as a potential therapeutic agent. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and clinical investigations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for these demanding applications.
This document provides detailed application notes and protocols for the analysis of this compound using mass spectrometry. It covers sample preparation, chromatographic separation, mass spectrometric detection, and data analysis, providing a comprehensive guide for researchers in this field.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma/Serum)
A simple protein precipitation method is effective for the extraction of this compound from plasma or serum samples.[1]
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., this compound-d3)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Chiral Liquid Chromatography
The separation of D- and L-enantiomers is critical, as biological systems often exhibit stereospecificity. A chiral stationary phase is required for this purpose.[2][3]
LC Parameters:
-
Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2, 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-17 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
Mass Spectrometry
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the selectivity and sensitivity for quantification.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
MRM Transitions: See Table 1 for proposed transitions.
Data Presentation
Table 1: Proposed MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 196.1 | 150.1 | 100 | 15 |
| This compound | 196.1 | 135.1 | 100 | 25 |
| This compound-d3 (IS) | 199.1 | 153.1 | 100 | 15 |
Note: The primary fragmentation of tyrosine and its derivatives often involves the neutral loss of the carboxyl group (HCOOH), which corresponds to a mass loss of 46 Da.[4][5] For this compound (molecular weight 195.22 g/mol ), the protonated molecule [M+H]+ has an m/z of 196.1. The loss of 46 Da results in a fragment at m/z 150.1. A further fragmentation could involve the loss of the methyl group from the methoxy moiety.
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 95 - 105% |
| Precision at LLOQ (CV%) | < 15% |
| Intra-day Accuracy | 97 - 103% |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Accuracy | 96 - 104% |
| Inter-day Precision (CV%) | < 12% |
| Recovery | > 90% |
| Matrix Effect | < 15% |
Visualizations
Caption: Experimental Workflow for this compound Analysis.
Caption: Hypothetical Signaling Pathway Involving this compound.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometric method for the determination of alpha-methyltyrosine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: O-Methyl-D-tyrosine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methyl-D-tyrosine is a non-canonical amino acid derivative that is gaining significant interest in peptide-based drug discovery and development. Its unique structural features, particularly the methylation of the phenolic hydroxyl group and the D-configuration of the alpha-carbon, impart valuable properties to synthetic peptides. Incorporation of this compound can enhance peptide stability against enzymatic degradation, modulate biological activity, and serve as a tool for probing peptide-receptor interactions. These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis (SPPS), including detailed protocols and relevant biological context.
The primary biological rationale for utilizing this compound often stems from its ability to act as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of dopamine.[1] By blocking this key step, this compound can effectively modulate dopamine levels, making it a valuable tool in neuroscience research and a potential lead for therapeutic development in related disorders.
Data Presentation
While specific quantitative data for the coupling efficiency and yield of this compound in every possible peptide sequence is highly dependent on the surrounding amino acids and synthesis conditions, the following table summarizes typical parameters and expected outcomes based on standard Fmoc-SPPS protocols for modified amino acids.
| Parameter | Typical Value/Range | Notes |
| Fmoc-O-Methyl-D-tyrosine Coupling Time | 30 - 120 minutes | Double coupling may be beneficial for sterically hindered adjacent residues. |
| Coupling Reagents | HATU, HBTU, HCTU, PyBOP | Aminium/uronium-based reagents are generally effective. |
| Coupling Efficiency | >95% | Monitored by Kaiser test or other qualitative methods. Efficiency can be sequence-dependent. |
| Cleavage from Resin | 1 - 4 hours | Dependent on the resin and the complexity of the peptide. |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | A standard, low-odor cocktail suitable for most sequences.[1] |
| Crude Peptide Purity (Post-Cleavage) | 50 - 90% | Highly sequence-dependent. Purification is typically required. |
| Final Purity (Post-HPLC) | >95-99% | Achievable with standard reversed-phase HPLC protocols. |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-O-Methyl-D-tyrosine
This protocol outlines a general procedure for the preparation of the Fmoc-protected this compound building block required for SPPS.
Materials:
-
D-Tyrosine
-
Methylating agent (e.g., dimethyl sulfate)
-
Base (e.g., sodium hydroxide)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl
-
Organic solvents (e.g., dioxane, acetone, dichloromethane)
-
Aqueous solutions (e.g., sodium bicarbonate, hydrochloric acid)
Procedure:
-
O-Methylation of D-Tyrosine:
-
Dissolve D-Tyrosine in an aqueous solution of a suitable base (e.g., 1M NaOH).
-
Cool the solution in an ice bath.
-
Slowly add the methylating agent (e.g., dimethyl sulfate) dropwise while maintaining the pH and temperature.
-
Allow the reaction to stir for several hours at room temperature.
-
Acidify the reaction mixture to precipitate the this compound.
-
Filter, wash with cold water, and dry the product.
-
-
Fmoc Protection:
-
Suspend the synthesized this compound in a mixture of an organic solvent (e.g., dioxane or acetone) and an aqueous sodium bicarbonate solution.
-
Add Fmoc-OSu or Fmoc-Cl to the suspension.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the organic solvent under reduced pressure.
-
Dilute the aqueous solution with water and wash with a non-polar organic solvent (e.g., ether) to remove excess Fmoc reagent.
-
Acidify the aqueous layer with dilute HCl to precipitate the Fmoc-O-Methyl-D-tyrosine.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Characterize the final product by NMR and mass spectrometry.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide
This protocol describes the manual incorporation of Fmoc-O-Methyl-D-tyrosine into a peptide sequence using standard Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-O-Methyl-D-tyrosine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent solution: 0.5 M HATU in DMF
-
Base for coupling: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)[1]
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, drain, and repeat the piperidine treatment for another 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (4 equivalents relative to the resin loading) with the coupling reagent (e.g., HATU, 3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
-
After complete coupling, drain the coupling solution and wash the resin with DMF (3 times).
-
-
Incorporation of Fmoc-O-Methyl-D-tyrosine:
-
Follow the same procedure as in step 2, using Fmoc-O-Methyl-D-tyrosine as the amino acid to be coupled. A slightly longer coupling time (e.g., up to 2 hours) or a double coupling may be employed to ensure high efficiency, although this is often not necessary.
-
-
Chain Elongation:
-
Repeat the deprotection (step 1) and coupling (step 2) cycles for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 1.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and agitate at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Purification and Analysis of the this compound Containing Peptide
Materials:
-
Crude synthetic peptide
-
Solvents for HPLC: Water with 0.1% TFA (Solvent A), Acetonitrile with 0.1% TFA (Solvent B)
-
Reversed-phase HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS)
-
NMR spectrometer (optional, for detailed structural analysis)
Procedure:
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile or DMSO, then dilute with Solvent A).
-
Purify the peptide using a reversed-phase HPLC system with a C18 column.[2]
-
Elute the peptide using a linear gradient of Solvent B into Solvent A. A typical gradient might be 5-95% Solvent B over 30 minutes.[3]
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Analysis of Purified Peptide:
-
Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.
-
For more detailed structural characterization, NMR spectroscopy can be employed to confirm the presence and location of the this compound residue.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Visualizations
Dopamine Synthesis Pathway and Inhibition by this compound
Caption: Dopamine synthesis pathway and its inhibition.
Experimental Workflow for Synthesis and Analysis of an this compound Peptide
Caption: Workflow for this compound peptide synthesis.
Potential Side Reactions and Troubleshooting
While the incorporation of this compound is generally straightforward, researchers should be aware of common side reactions in Fmoc-SPPS that could potentially affect the synthesis:
-
Racemization: Although the D-amino acid is used, racemization is a theoretical possibility under harsh basic conditions during activation, though it is less common with urethane-protected amino acids like Fmoc derivatives. Using coupling reagents with additives like HOBt or Oxyma can minimize this risk.
-
Incomplete Coupling: Due to the potential for minor steric hindrance from the O-methyl group, monitoring coupling reactions is crucial. If incomplete coupling is observed, a second coupling with fresh reagents is recommended.
-
Aspartimide Formation: If an aspartic acid residue is present in the sequence, aspartimide formation can occur upon repeated exposure to piperidine. The addition of an acidic additive like HOBt to the deprotection solution can mitigate this.
-
Oxidation: While the phenolic hydroxyl group of tyrosine is protected by methylation, other sensitive residues like methionine or tryptophan can be oxidized during cleavage. The use of scavengers in the cleavage cocktail is essential to prevent this.
By following the detailed protocols and being mindful of potential side reactions, researchers can successfully incorporate this compound into synthetic peptides for a wide range of applications in drug discovery and chemical biology.
References
O-Methyl-D-tyrosine: A Versatile Tool for Peptide and Protein Engineering
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
O-Methyl-D-tyrosine is a non-canonical amino acid that offers unique advantages in peptide and protein engineering. Its distinct stereochemistry and the presence of a methyl group on the phenolic oxygen provide enhanced stability against enzymatic degradation and allow it to serve as a mimic for post-translational modifications, making it a valuable tool in drug design and the study of cellular signaling.
Application Notes
This compound can be strategically incorporated into peptides and proteins to confer desirable properties. The D-configuration of the amino acid provides resistance to proteases, which can significantly enhance the in vivo half-life of peptide-based therapeutics. Furthermore, the O-methyl group can serve as a stable mimic of phosphotyrosine, a key post-translational modification in numerous signaling pathways. This allows for the development of potent and specific inhibitors or modulators of protein-protein interactions that are dependent on tyrosine phosphorylation, such as those mediated by SH2 domains.
Key Applications:
-
Enhanced Peptide Stability: The D-amino acid backbone is resistant to cleavage by common proteases, leading to longer-lasting therapeutic effects.
-
Phosphotyrosine Mimicry: The O-methyl group can functionally imitate the phosphate group of phosphotyrosine, enabling the design of stable antagonists or agonists for signaling proteins that recognize this modification.
-
Probing Protein Structure and Function: Incorporation of this unnatural amino acid can provide insights into the role of specific tyrosine residues in protein folding, stability, and interaction.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-O-Methyl-D-tyrosine
This protocol describes the synthesis of the fluorenylmethyloxycarbonyl (Fmoc)-protected this compound, a necessary building block for solid-phase peptide synthesis (SPPS).
Materials:
-
This compound
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in a 10% aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane.
-
Slowly add the Fmoc-OSu solution to the this compound solution while stirring at room temperature.
-
Allow the reaction to proceed for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure Fmoc-O-Methyl-D-tyrosine.
Protocol 2: Incorporation of Fmoc-O-Methyl-D-tyrosine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-O-Methyl-D-tyrosine into a peptide sequence using standard Fmoc-SPPS chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-O-Methyl-D-tyrosine)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate tube, dissolve Fmoc-O-Methyl-D-tyrosine (3 equivalents relative to resin loading), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Site-Specific Incorporation of this compound into Proteins using Cell-Free Protein Synthesis and Amber Suppression
This protocol provides a general framework for incorporating this compound at a specific site in a protein using an E. coli-based cell-free protein synthesis system and an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli cell-free extract (e.g., S30 extract)
-
Plasmid DNA encoding the gene of interest with an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid DNA encoding an evolved orthogonal aminoacyl-tRNA synthetase specific for this compound.
-
Plasmid DNA encoding the corresponding orthogonal suppressor tRNA (tRNACUA).
-
This compound
-
Amino acid mixture (lacking tyrosine)
-
Energy solution (ATP, GTP, creatine phosphate, creatine kinase)
-
Buffer and salts (e.g., HEPES, potassium glutamate, magnesium acetate)
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the cell-free extract, energy solution, amino acid mixture, this compound, and the plasmids encoding the target protein, orthogonal synthetase, and suppressor tRNA.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Protein Expression Analysis: Analyze the protein expression by SDS-PAGE and Western blotting using an antibody against a tag on the protein of interest. A full-length protein product will only be observed in the presence of this compound.
-
Purification: Purify the protein containing this compound using affinity chromatography based on a tag engineered into the protein (e.g., His-tag).
-
Characterization: Confirm the incorporation of this compound by mass spectrometry.
Data Presentation
The following tables summarize key quantitative data related to the application of this compound.
| Parameter | Value | Reference |
| Synthesis Yield of Fmoc-O-Methyl-D-tyrosine | ||
| Typical Yield | 70-85% | General synthetic chemistry knowledge |
| SPPS Coupling Efficiency | ||
| Single Coupling Efficiency | >99% | General SPPS knowledge |
| Incorporation Fidelity in Cell-Free System | ||
| Fidelity of O-Methyl-L-tyrosine Incorporation | >99% | [1][2] |
| Proteolytic Stability | ||
| Peptide with L-amino acids | Half-life in serum: minutes | General knowledge |
| Peptide with D-amino acids | Half-life in serum: hours to days | [3] |
| Application | System | Key Findings | Reference |
| Phosphotyrosine Mimicry | SH2 Domain Binding | Nitrotyrosine, a structural mimic of O-methyl-tyrosine, can bind to the SH2 domain of Lyn kinase, suggesting a similar potential for O-methyl-tyrosine. | [4][5] |
| Enhanced Stability | Peptide in human serum | Peptides containing D-amino acids show significantly increased stability against enzymatic degradation. |
Visualizations
References
- 1. Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Nitrotyrosine mimics phosphotyrosine binding to the SH2 domain of the src family tyrosine kinase lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating O-Methyl-D-tyrosine into Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology, protein engineering, and drug development. This technology allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, enabling precise control over their structure and function. O-Methyl-tyrosine, with its altered phenolic group, can be used to probe and modulate protein-protein interactions, enzyme activity, and signaling pathways.
This document provides detailed application notes and protocols for the incorporation of O-Methyl-tyrosine into proteins. It is important to note that the vast majority of research has focused on the incorporation of the L-isomer, O-Methyl-L-tyrosine. The incorporation of D-amino acids, such as O-Methyl-D-tyrosine, into proteins via ribosomal synthesis is a significant challenge due to the stereoselectivity of the translational machinery. This document will address the methods for incorporating the L-isomer and discuss the challenges and potential strategies associated with the incorporation of the D-isomer.
Overview of Unnatural Amino Acid Incorporation
The most common method for site-specific incorporation of UAAs in both prokaryotic and eukaryotic systems is through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair.[1][2] This engineered aaRS/tRNA pair functions independently of the host's endogenous synthetases and tRNAs. The orthogonal tRNA is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), which is introduced at the desired site in the gene of interest. The orthogonal aaRS is evolved to specifically charge its cognate tRNA with the desired UAA. When the UAA is supplied in the growth medium, it is incorporated at the position of the amber codon, leading to the production of a full-length protein containing the UAA.
Quantitative Data Summary
The efficiency of UAA incorporation and the yield of the resulting protein are critical parameters for any application. The following tables summarize representative quantitative data for the incorporation of O-Methyl-L-tyrosine and other relevant UAAs. Data for this compound incorporation is not available due to the challenges discussed in Section 6.
Table 1: Incorporation Efficiency of O-Methyl-L-tyrosine
| Expression System | Protein | Incorporation Efficiency (%) | Reference |
| E. coli | Green Fluorescent Protein (GFP) | >95 | [3] |
| E. coli | uvGFP | Quantitative | [4] |
| Mammalian Cells (CHO) | Green Fluorescent Protein (GFP) | High translational fidelity | [5] |
| Wheat Germ Cell-Free | Dihydrofolate reductase (DHFR) | ~30-40 (estimated from gel) |
Table 2: Protein Yields with UAA Incorporation
| Expression System | Protein | UAA | Yield | Reference |
| E. coli | TAST-I | 2-Fluorotyrosine | 9.4 mg/L | |
| E. coli | TAST-II | 2-Fluorotyrosine | 14 mg/L | |
| E. coli | Alanine Dehydrogenase | 2-Fluorotyrosine | 5.2 mg/L | |
| Mammalian Cells (CHO) | Green Fluorescent Protein (GFP) | Various UAAs | up to 1 µg per 2 x 10^7 cells | |
| Cell-Free (Dialysis) | - | Various UAAs | ~1 mg/mL |
Table 3: Kinetic Parameters of Engineered Tyrosyl-tRNA Synthetases
| Enzyme | Amino Acid | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Wild-type E. coli TyrRS | L-Tyrosine | 10.3 | 12 | 8.6 x 10⁵ | |
| Wild-type E. coli TyrRS | 3-Iodo-L-tyrosine | No activity | - | - | |
| Mutant E. coli TyrRS (VC) | L-Tyrosine | 0.002 | 110 | 18 | |
| Mutant E. coli TyrRS (VC) | 3-Iodo-L-tyrosine | 0.14 | 26 | 5.4 x 10³ |
Experimental Protocols
In Vivo Incorporation in E. coli
This protocol describes the general steps for incorporating O-Methyl-L-tyrosine into a target protein expressed in E. coli using an amber suppressor plasmid like pEVOL.
Experimental Workflow for In Vivo UAA Incorporation
Caption: Workflow for in vivo incorporation of O-Methyl-L-tyrosine in E. coli.
Materials:
-
E. coli strain BL21(DE3)
-
Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired incorporation site.
-
pEVOL plasmid encoding the engineered O-Methyl-L-tyrosyl-tRNA synthetase (OMeYRS) and its cognate tRNA (e.g., pEVOL-OMeY).
-
O-Methyl-L-tyrosine (powder)
-
Luria-Bertani (LB) medium and agar plates
-
Antibiotics (e.g., ampicillin and chloramphenicol)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
Protocol:
-
Plasmid Preparation:
-
Introduce an amber (TAG) codon at the desired site in your gene of interest using site-directed mutagenesis.
-
Purify the target protein plasmid and the pEVOL-OMeY plasmid.
-
-
Transformation:
-
Co-transform competent E. coli BL21(DE3) cells with the target protein plasmid and the pEVOL-OMeY plasmid (200-300 ng of each).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for plasmid selection (e.g., 100 µg/mL ampicillin and 34 µg/mL chloramphenicol).
-
Incubate the plates overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a single colony into 20 mL of LB medium containing both antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate the starter culture into 1 L of LB medium containing the same antibiotics.
-
Add O-Methyl-L-tyrosine to a final concentration of 1 mM (dissolve powder in a small amount of 1M HCl and then neutralize with NaOH before adding to the media).
-
Grow the culture at 37°C with shaking to an OD600 of 0.5-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).
-
Continue to incubate the culture overnight at 30°C with shaking.
-
-
Harvesting and Purification:
-
Harvest the cells by centrifugation.
-
Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
In Vitro Incorporation using a Cell-Free Protein Synthesis (CFPS) System
CFPS systems offer a powerful alternative for UAA incorporation, as they bypass issues of cellular uptake and toxicity of the UAA.
Experimental Workflow for Cell-Free UAA Incorporation
Caption: Workflow for cell-free incorporation of O-Methyl-L-tyrosine.
Materials:
-
E. coli crude extract-based CFPS kit
-
DNA template (linear or plasmid) for the target protein with a TAG codon
-
Purified orthogonal OMeYRS
-
Purified suppressor tRNA
-
O-Methyl-L-tyrosine
-
Amino acid mixture lacking tyrosine
-
Energy solution (e.g., ATP, GTP, PEP) and buffers
Protocol:
-
Component Preparation:
-
Prepare or obtain a high-quality E. coli crude extract.
-
Purify the orthogonal OMeYRS and the suppressor tRNA.
-
Prepare a stock solution of O-Methyl-L-tyrosine (e.g., 100 mM).
-
-
Reaction Setup:
-
On ice, combine the CFPS reaction components in the following order:
-
Nuclease-free water
-
Buffer and energy solution
-
Amino acid mixture (lacking tyrosine)
-
O-Methyl-L-tyrosine (final concentration 1-2 mM)
-
DNA template
-
Orthogonal OMeYRS and suppressor tRNA
-
E. coli crude extract
-
-
The final reaction volume is typically 15-50 µL.
-
-
Protein Synthesis:
-
Incubate the reaction mixture at 30°C for 2-4 hours. For higher yields, a dialysis-based CFPS system can be used for longer incubation times.
-
-
Analysis and Purification:
-
Analyze the protein expression by SDS-PAGE and Western blotting (if an antibody is available).
-
Purify the expressed protein using appropriate chromatography methods.
-
Verification of Incorporation by Mass Spectrometry
Mass spectrometry is the gold standard for confirming the successful and site-specific incorporation of a UAA.
Protocol:
-
Sample Preparation:
-
Purify the protein containing the UAA.
-
Perform in-gel or in-solution tryptic digestion of the protein.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass of the peptide containing the UAA will be shifted compared to the wild-type peptide. The mass shift for O-Methyl-tyrosine compared to tyrosine is +14.01565 Da (CH₂).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence, including the modification corresponding to the mass of the UAA at the target site.
-
Fragmentation data (b- and y-ions) will confirm the location of the UAA within the peptide.
-
Application in Signaling Pathway Studies
While specific examples of incorporating this compound into proteins to study signaling pathways are not yet prevalent in the literature, the incorporation of O-Methyl-L-tyrosine can be a valuable tool. Tyrosine phosphorylation is a key event in many signaling cascades. Replacing a specific tyrosine with O-Methyl-L-tyrosine blocks phosphorylation at that site, allowing researchers to dissect the role of individual phosphorylation events in a signaling pathway.
Hypothetical Signaling Pathway Interrogation
Caption: Use of O-Methyl-L-tyrosine (OMeY) to block phosphorylation and study signaling.
The Challenge of Incorporating this compound
The direct incorporation of D-amino acids, including this compound, into proteins during ribosomal translation is highly inefficient in natural systems. This is due to several key factors:
-
Aminoacyl-tRNA Synthetase Specificity: aaRSs are highly stereospecific and preferentially recognize L-amino acids. Evolving an aaRS to efficiently charge a tRNA with a D-amino acid is a significant challenge.
-
Ribosome Stereoselectivity: The peptidyl transferase center of the ribosome is optimized for L-amino acids. The incorporation of a D-amino acid disrupts the geometry of the active site, leading to very slow peptide bond formation.
-
D-aminoacyl-tRNA Deacylases (DTD): Many organisms possess enzymes called DTDs that specifically hydrolyze the bond between a D-amino acid and its tRNA, effectively removing them from the pool available for translation.
Logical Diagram of D-Amino Acid Incorporation Challenges
Caption: Hurdles to the ribosomal incorporation of D-amino acids.
Overcoming these challenges may require significant engineering of the translational machinery, including the ribosome itself.
This compound in Neuroscience and Drug Development
While not typically incorporated into proteins, free this compound is a valuable tool in neuroscience research. It acts as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamine neurotransmitters like dopamine. By modulating dopamine levels, this compound can be used to study dopamine pathways and has potential applications in the development of therapeutics for neurological disorders such as Parkinson's disease.
Conclusion
The incorporation of O-Methyl-L-tyrosine into proteins is a well-established technique that provides a powerful means to investigate and engineer protein function. The protocols and data presented here offer a guide for researchers to apply this technology in their own work. The incorporation of this compound, however, remains a significant challenge that will require further innovation in synthetic biology. Nonetheless, the distinct properties of both the L- and D-isomers of O-Methyl-tyrosine make them valuable chemical tools for researchers, scientists, and drug development professionals.
References
- 1. An engineered Escherichia coli tyrosyl–tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins in eukaryotic translation and its application in a wheat germ cell-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
O-Methyl-D-tyrosine: A Versatile Tool for Probing Enzyme Kinetics
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-Methyl-D-tyrosine is a synthetic derivative of the amino acid D-tyrosine, characterized by a methyl group on the phenolic hydroxyl group. This modification alters its electronic properties and steric bulk, making it a valuable tool for investigating the kinetics and mechanisms of enzymes that recognize aromatic amino acids. Its resistance to oxidation at the para-position, compared to tyrosine, offers unique advantages in studying specific enzymatic reactions without the complication of secondary oxidative processes. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of two key enzymes: Tyrosinase and D-Amino Acid Oxidase (DAAO).
Application in Studying Tyrosinase Kinetics
Expected Signaling Pathway and Interaction
The interaction of D-tyrosine and, by extension, this compound with tyrosinase occurs within the enzyme's active site, which houses a binuclear copper center. The binding of these substrates can influence the catalytic cycle of melanin production.
Quantitative Data: Tyrosinase Kinetics with D-Tyrosine
The following table summarizes the kinetic parameters for mushroom tyrosinase with D-tyrosine as a substrate. These values can serve as a baseline for designing experiments with this compound. It is anticipated that the O-methyl group may alter the binding affinity (Km) and/or the catalytic rate (kcat).
| Substrate | Enzyme Source | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| D-Tyrosine | Mushroom Tyrosinase | 2.50 ± 0.21 | 8.71 ± 0.89 | 3484 | [1] |
| L-Tyrosine | Mushroom Tyrosinase | 0.31 ± 0.05 | 8.71 ± 0.89 | 28097 | [1] |
Experimental Protocol: Tyrosinase Activity Assay
This protocol is adapted for determining the kinetics of tyrosinase with D-tyrosine and can be used to assess the effect of this compound.
Objective: To determine the kinetic parameters (Km and Vmax) of tyrosinase with a given substrate or the inhibition constant (Ki) for a potential inhibitor.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
DMSO (for dissolving inhibitor if necessary)
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
Procedure:
-
Enzyme Preparation: Prepare a stock solution of mushroom tyrosinase (e.g., 1 mg/mL) in cold 50 mM potassium phosphate buffer (pH 6.8). Dilute the stock solution to a working concentration that gives a linear rate of reaction for at least 5 minutes (e.g., 5-20 µg/mL).
-
Substrate/Inhibitor Preparation:
-
For Substrate Kinetics: Prepare a series of dilutions of this compound (or D-tyrosine as a control) in the phosphate buffer. The concentration range should typically span from 0.1 x Km to 10 x Km.
-
For Inhibition Studies: Prepare a stock solution of this compound in a suitable solvent (e.g., buffer or DMSO). Prepare a series of dilutions of the inhibitor. The substrate for these assays will be L-DOPA, used at a concentration near its Km.
-
-
Assay:
-
Set the spectrophotometer to 475 nm to measure the formation of dopachrome.
-
In a 1 mL cuvette, add:
-
Phosphate buffer to a final volume of 1 mL.
-
Substrate (L-DOPA for inhibition studies, or varying concentrations of this compound for substrate kinetics).
-
Inhibitor (varying concentrations of this compound for inhibition studies).
-
-
Initiate the reaction by adding the tyrosinase working solution.
-
Immediately mix by inversion and start recording the absorbance at 475 nm for 5-10 minutes at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of dopachrome (ε = 3600 M⁻¹cm⁻¹).
-
For substrate kinetics, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used.
-
For inhibition studies, plot V₀ versus inhibitor concentration. To determine the inhibition type and Ki, perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or Dixon plots.
-
Application in Studying D-Amino Acid Oxidase (DAAO) Kinetics
D-Amino Acid Oxidase (DAAO; EC 1.4.3.3) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. DAAO has a broad substrate specificity for neutral and basic D-amino acids. Given that this compound is a D-amino acid derivative, it is a potential substrate or inhibitor for DAAO. Investigating its interaction with DAAO can provide insights into the enzyme's active site architecture and substrate preferences, which is relevant for drug development, particularly in the context of neurological disorders where D-serine metabolism is implicated.
DAAO Catalytic Reaction
DAAO catalyzes the oxidation of a D-amino acid in a two-step process. First, the D-amino acid is oxidized to an imino acid, and the FAD cofactor is reduced to FADH₂. Second, FADH₂ is re-oxidized by molecular oxygen to FAD, producing hydrogen peroxide.
Quantitative Data: Human DAAO Kinetics with D-Tyrosine
The following table presents the kinetic parameters for human D-amino acid oxidase (hDAAO) with D-tyrosine. This data can be used as a reference for studying the interaction of this compound with hDAAO.
| Substrate | Enzyme Source | kcat (s⁻¹) | Km (mM) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| D-Tyrosine | Human DAAO | 39.8 ± 0.9 | 6.6 ± 0.1 | 6030 | [2] |
| D-Phenylalanine | Human DAAO | 33.1 ± 0.4 | 2.7 ± 0.2 | 12259 | [2] |
| D-Tryptophan | Human DAAO | 3.2 ± 0.1 | 1.5 ± 0.1 | 2133 | [2] |
Experimental Protocol: D-Amino Acid Oxidase Activity Assay (Oxygen Consumption Method)
This protocol describes a common method for measuring DAAO activity by monitoring oxygen consumption.
Objective: To determine if this compound is a substrate for DAAO and to determine its kinetic parameters.
Materials:
-
Human D-Amino Acid Oxidase (hDAAO)
-
This compound
-
D-Tyrosine (as a positive control)
-
Sodium Pyrophosphate Buffer (100 mM, pH 8.5)
-
Oxygen Electrode (e.g., Clark-type)
-
Thermostatted reaction vessel
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of hDAAO in the pyrophosphate buffer. The final concentration in the assay should be sufficient to produce a measurable rate of oxygen consumption.
-
Prepare a series of dilutions of this compound and D-tyrosine in the pyrophosphate buffer.
-
-
Oxygen Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions, typically using air-saturated buffer (100% oxygen saturation) and a solution of sodium dithionite (0% oxygen saturation).
-
Assay:
-
Add a known volume of air-saturated pyrophosphate buffer to the thermostatted reaction vessel (e.g., at 25°C).
-
Add the substrate (this compound or D-tyrosine) to the desired final concentration.
-
Allow the system to equilibrate and establish a stable baseline of oxygen concentration.
-
Initiate the reaction by adding a small volume of the hDAAO enzyme solution.
-
Record the decrease in oxygen concentration over time.
-
-
Data Analysis:
-
Calculate the initial rate of oxygen consumption from the linear portion of the oxygen concentration vs. time plot.
-
Plot the initial rate versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Conclusion
This compound represents a promising chemical tool for the detailed kinetic analysis of enzymes that interact with aromatic amino acids. By using the protocols outlined in this document, researchers can effectively investigate its role as a substrate or inhibitor for enzymes like tyrosinase and D-amino acid oxidase. The provided kinetic data for the closely related D-tyrosine serves as a valuable starting point for experimental design and data interpretation. The unique properties of this compound can help elucidate the subtle molecular interactions that govern enzyme-substrate recognition and catalysis, contributing to a deeper understanding of enzyme mechanisms and facilitating the development of novel therapeutic agents.
References
O-Methyl-D-tyrosine as a Tool for Neuropharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
O-Methyl-D-tyrosine is a synthetic derivative of the amino acid D-tyrosine. In the field of neuropharmacology, it serves as a valuable research tool, primarily recognized for its role as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines.[1] This pathway is fundamental for the production of key neurotransmitters including dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[2][3] By inhibiting the initial step of this cascade, this compound allows for the controlled depletion of these neurotransmitters, enabling researchers to investigate their roles in various physiological and pathological processes.
Mechanism of Action
The primary mechanism of action for this compound is the competitive inhibition of tyrosine hydroxylase.[1] The enzyme normally converts L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[2] this compound, by mimicking the structure of the natural substrate, binds to the active site of the enzyme, thereby preventing the conversion of endogenous tyrosine and reducing the synthesis of downstream catecholamines. This targeted inhibition makes it a useful tool for studying the effects of catecholamine depletion in various experimental models, from cell cultures to in vivo animal studies. While its inhibitory action is established, specific quantitative data on its binding affinity and inhibitory constant (Kᵢ) are not extensively documented in publicly available literature.
Applications in Neuropharmacology
The ability of this compound to modulate dopamine levels makes it particularly relevant for research into neurological and psychiatric conditions where dopaminergic systems are implicated.
-
Parkinson's Disease (PD) Research: By inducing a state of dopamine depletion, this compound can be used in animal models to mimic the dopaminergic cell loss characteristic of PD. This allows for the study of disease mechanisms and the preclinical evaluation of potential therapeutic agents.
-
Studying Dopamine Homeostasis: It is a useful compound for investigating the dynamics of dopamine synthesis, release, and metabolism in various brain regions.
-
Behavioral Neuroscience: Researchers can use this compound to explore the role of catecholamines in behaviors such as motor control, motivation, and reward.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Synonyms | 4-Methoxy-D-tyrosine, H-D-Tyr(Me)-OH |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Appearance | White to off-white powder |
| Primary Target | Tyrosine Hydroxylase (TH) |
Table 2: Inhibitory Potency of Selected Tyrosine Hydroxylase Inhibitors (for reference)
| Compound | IC₅₀ Value | Organism/Tissue | Notes |
| Apomorphine | 0.1 - 1 µM (BH₄-dependent) | Rat Striatum | Direct inhibition of TH under physiological conditions. |
| α-Methyl-p-tyrosine (AMPT) | Not specified in abstracts | Rat Hypothalamus | Widely used TH inhibitor; reduces dopamine and norepinephrine levels. |
| 3-Iodo-L-tyrosine (MIT) | Not specified in abstracts | Rat Hypothalamus | Effective TH inhibitor with fewer stress-mediated side effects than AMPT. |
| Dopamine | ~0.5 µM (unphosphorylated TH) | Human (recombinant) | End-product feedback inhibitor. |
Experimental Protocols
Protocol 1: In Vitro Tyrosine Hydroxylase (TH) Activity Assay
This protocol describes a method to determine the inhibitory effect of this compound on TH activity in tissue homogenates or cell lysates.
Materials:
-
Tissue sample (e.g., rat striatum) or PC12 cells.
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 0.2% Triton X-100, protease inhibitors.
-
Assay Buffer: 100 mM MES buffer (pH 6.0).
-
L-[³H]-Tyrosine (substrate).
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor).
-
Catalase.
-
Dithiothreitol (DTT).
-
This compound (test inhibitor).
-
Activated Charcoal Suspension (7.5% in 1 M HCl).
-
Scintillation fluid.
Procedure:
-
Sample Preparation: Homogenize the tissue or lyse the cells in ice-cold Homogenization Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant containing the enzyme. Determine the total protein concentration using a standard method (e.g., BCA assay).
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing Assay Buffer, L-[³H]-Tyrosine, BH₄, catalase, and DTT.
-
Inhibition Assay: Add varying concentrations of this compound to the reaction tubes. Include a control tube with no inhibitor.
-
Enzyme Reaction: Pre-incubate the reaction mixtures at 37°C for 5 minutes. Initiate the reaction by adding a specific amount of the enzyme-containing supernatant (e.g., 20 µg of total protein).
-
Incubation: Incubate the reaction at 37°C for 20 minutes.
-
Termination: Stop the reaction by adding the cold activated charcoal suspension. This step adsorbs the unreacted [³H]-Tyrosine.
-
Separation: Vortex the tubes and then centrifuge at 2,000 x g for 5 minutes. The supernatant will contain the radiolabeled product ([³H]-H₂O) formed during the hydroxylation of tyrosine.
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Plot the percent inhibition against the log concentration of the inhibitor to determine the IC₅₀ value.
Protocol 2: In Vivo Microdialysis for Dopamine Measurement in Rodents
This protocol details the procedure for measuring extracellular dopamine levels in the rat striatum following administration of this compound.
Materials:
-
Male Wistar rats (275-350 g).
-
Stereotaxic apparatus.
-
Anesthesia (e.g., isoflurane or ketamine/xylazine).
-
Microdialysis probes (e.g., 4-mm active membrane).
-
Guide cannula.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂, buffered to pH 7.4.
-
This compound.
-
HPLC system with electrochemical detection (HPLC-ECD).
-
Dental cement.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Expose the skull and drill a small burr hole over the target brain region (e.g., striatum: AP +1.0 mm, ML +2.5 mm from bregma).
-
Slowly lower the guide cannula to the desired depth (e.g., DV -3.0 mm from dura) and secure it to the skull with dental cement and anchor screws.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the awake, freely moving rat in a microdialysis bowl.
-
Gently insert the microdialysis probe through the guide cannula into the striatum.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 1-2 hours to establish a stable baseline.
-
-
Sample Collection and Drug Administration:
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Administer this compound systemically (e.g., intraperitoneal injection) or directly into the brain region via reverse dialysis (by dissolving it in the aCSF).
-
Continue collecting dialysate samples at regular intervals for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal, perfuse the brain with formalin, and section the brain to verify the correct placement of the probe.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the average baseline level for each animal. Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures).
-
Protocol 3: Rodent Behavioral Testing - Rotarod Test
This protocol is used to assess motor coordination and balance in rodents, which can be impaired by dopamine depletion induced by this compound.
Materials:
-
Rotarod apparatus.
-
Rodents (mice or rats).
-
This compound.
-
Vehicle control (e.g., saline).
Procedure:
-
Training:
-
For 2-3 consecutive days before the test, train the animals on the rotarod.
-
Place each animal on the rod at a low, constant speed (e.g., 4 rpm) for a fixed period (e.g., 60 seconds).
-
Gradually increase the speed or use an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).
-
Conduct 3-4 trials per day for each animal.
-
-
Drug Administration:
-
On the test day, administer this compound or vehicle control to the animals at a predetermined time before the test (e.g., 60 minutes prior).
-
-
Testing:
-
Place the animal on the rotarod and start the accelerating rotation protocol.
-
Record the latency to fall from the rod or the time until the animal makes a full passive rotation holding onto the rod.
-
Perform 3 trials for each animal with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis:
-
Calculate the average latency to fall for each animal in each treatment group.
-
Compare the performance of the this compound-treated group with the vehicle-treated group using a t-test or ANOVA. A significant decrease in the latency to fall in the treated group indicates impaired motor coordination.
-
Visualizations
Caption: Catecholamine biosynthesis pathway with this compound inhibition.
References
Troubleshooting & Optimization
O-Methyl-D-tyrosine solubility issues and solutions
Welcome to the technical support center for O-Methyl-D-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the solubility challenges and solutions for this compound. Find answers to common questions, troubleshoot your experiments, and access detailed protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a derivative of the amino acid D-tyrosine where the hydroxyl group on the phenyl ring is methylated. It is a solid, white to off-white powder.[1][2] It and its L-enantiomer are utilized in neuroscience research, particularly for studying neurotransmitter systems like the dopamine pathways.[3] O-Methyl-L-tyrosine is known to be an inhibitor of tyrosine hydroxylase, a key enzyme in dopamine synthesis.[4]
Q2: I am having trouble dissolving this compound in water at neutral pH. Is this expected?
A2: Yes, this is expected. This compound, similar to its parent amino acid tyrosine, exhibits low solubility in water at neutral pH. The solubility of tyrosine is significantly pH-dependent, with the lowest solubility observed in the pH range of 3 to 8.5. To achieve higher aqueous concentrations of this compound, adjusting the pH is necessary.
Q3: What are the recommended solvents for dissolving this compound?
A3: The choice of solvent depends on the experimental requirements. For aqueous solutions, increasing the pH is a common strategy. For organic stock solutions, DMSO and ethanol can be used, although solubility may be limited. It is always recommended to prepare fresh solutions and to not store aqueous solutions for more than one day.[1]
Q4: What are the recommended storage conditions for this compound powder and solutions?
A4: For the solid powder, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. Solutions of this compound are less stable and should be stored as aliquots to avoid repeated freeze-thaw cycles. For long-term storage, solutions should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).
Troubleshooting Guide
Issue: Unexpected Precipitation of this compound During Experiment
If you observe precipitation of your this compound solution upon addition to your experimental system (e.g., cell culture media at physiological pH), it is likely due to a change in pH that lowers its solubility.
Below is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility | Concentration (mM) | Notes | Citation |
| This compound | Water | Room Temp | 20 mg/mL | 102.45 | Requires ultrasonication and pH adjustment to 12 with 1 M NaOH. | |
| Metyrosine (α-methyl-L-tyrosine) | PBS (pH 7.2) | Room Temp | ~2 mg/mL | ~10.25 | A related compound, provides an estimate for physiological pH. | |
| Metyrosine (α-methyl-L-tyrosine) | Ethanol | Room Temp | ~50 µg/mL | ~0.256 | A related compound, indicates low solubility in ethanol. | |
| Metyrosine (α-methyl-L-tyrosine) | DMSO | Room Temp | ~50 µg/mL | ~0.256 | A related compound, indicates low solubility in DMSO. | |
| DL-Tyrosine | DMSO | Room Temp | < 1 mg/mL | < 5.52 | The parent amino acid has low solubility in DMSO. |
Note: The solubility of this compound in organic solvents has not been extensively reported. The provided data for Metyrosine and DL-Tyrosine should be used as an estimation, and empirical determination is recommended.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution of this compound
This protocol describes the preparation of a 20 mg/mL aqueous stock solution of this compound by pH modification.
Materials:
-
This compound powder
-
High-purity water
-
1 M NaOH solution
-
Calibrated pH meter
-
Sonicator bath
-
Sterile 0.22 µm filter
Procedure:
-
Weigh the desired amount of this compound powder. For a 1 mL stock solution of 20 mg/mL, weigh 20 mg.
-
Add the powder to a suitable container with a stir bar.
-
Add approximately 0.8 mL of high-purity water. The powder will likely not dissolve completely.
-
While stirring, slowly add 1 M NaOH dropwise and monitor the pH.
-
Continue adding 1 M NaOH until the this compound is fully dissolved and the pH of the solution is approximately 12.
-
Place the solution in a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Adjust the final volume to 1 mL with high-purity water.
-
For use in cell culture or other sterile applications, sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: General Procedure for Assessing this compound Solubility in a Novel Solvent
This protocol provides a general method for determining the approximate solubility of this compound in a solvent of interest.
Materials:
-
This compound powder
-
Test solvent (e.g., PBS, DMSO, Ethanol)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Add a pre-weighed excess amount of this compound (e.g., 5 mg) to a known volume of the test solvent (e.g., 1 mL) in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.
-
If necessary, use a sonicator bath for 10-15 minutes to aid in dissolving the compound.
-
Allow the suspension to equilibrate at the desired temperature for at least 1 hour, with intermittent mixing.
-
Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant, which is the saturated solution.
-
The concentration of this compound in the supernatant can then be determined using a suitable analytical method, such as HPLC with a standard curve.
Signaling Pathways and Workflows
Dopamine Synthesis Pathway and Inhibition by O-Methyl-tyrosine
O-Methyl-L-tyrosine is known to inhibit tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine from L-tyrosine. This pathway is crucial for neuronal function. The D-enantiomer may have different activity, but understanding this pathway is key to its application in neuroscience research.
Caption: Inhibition of the dopamine synthesis pathway by O-Methyl-tyrosine.
References
Technical Support Center: O-Methyl-D-tyrosine
Welcome to the technical support center for O-Methyl-D-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability and handling of this compound in solution. Find answers to common questions, troubleshoot your experiments, and access detailed protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing inconsistent results in my experiments using this compound solutions. What are the potential causes?
A1: Inconsistent results with this compound can arise from several factors, primarily related to solution stability and handling. The primary concerns are chemical degradation and improper storage. Key factors that can influence the stability of this compound in solution include pH, temperature, and exposure to light.
Q2: What are the primary degradation pathways for this compound in solution?
A2: While O-methylation of the phenolic hydroxyl group in tyrosine can offer some protection against oxidation compared to unmodified tyrosine, degradation can still occur, particularly under harsh conditions. The potential degradation pathways include:
-
Oxidation: The amino acid backbone is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), transition metals, or oxidizing agents. This can lead to the formation of various oxidized byproducts.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the breakdown of the molecule. It is recommended to handle solutions in amber vials or protect them from light.
-
Hydrolysis at Extreme pH: Although generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the methyl ether bond or other degradative reactions.
Q3: How should I prepare and store this compound solutions to ensure stability?
A3: Proper preparation and storage are crucial for maintaining the integrity of your this compound solutions.
-
Solvent Selection: For aqueous solutions, use high-purity, sterile water or a buffer with a neutral pH (around 7.0). This compound has limited solubility in neutral aqueous solutions. To achieve higher concentrations, dissolving it in a weak acidic or basic solution may be necessary; however, for long-term storage, a neutral pH is recommended. For a 20 mg/mL stock solution, dissolving in water and adjusting the pH to 12 with 1 M NaOH is suggested, followed by ultrasonic treatment.[1]
-
Stock Solutions: Prepare concentrated stock solutions and aliquot them into single-use vials to avoid repeated freeze-thaw cycles, which can contribute to degradation.
-
Storage Conditions: For long-term stability, store stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] For short-term use, solutions may be stored at 4°C for a few days, but it is advisable to prepare fresh solutions for critical experiments. Solid this compound powder is stable for up to 3 years at -20°C and 2 years at 4°C.[1]
Q4: I am having trouble dissolving this compound in my neutral buffer. What can I do?
A4: this compound has limited solubility in neutral aqueous solutions. If you are experiencing solubility issues, consider the following:
-
pH Adjustment: As mentioned, temporarily increasing the pH of the solution can aid in dissolution. However, for experimental use, it is crucial to readjust the pH to the desired experimental condition.
-
Co-solvents: For certain applications, the use of a small percentage of an organic co-solvent like DMSO or ethanol might be acceptable. However, it is essential to verify that the co-solvent does not interfere with your experimental system. The solubility of L-tyrosine, a related compound, is greater in DMSO and water than in alcohols.[2]
-
Sonication: Gentle sonication can help to dissolve the compound more effectively.
Q5: Can this compound interfere with my cell-based assays?
A5: this compound is often used in cell culture experiments. However, at high concentrations, any compound can have off-target effects. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Insufficient concentrations of tyrosine analogues can impact cell density and antibody production in recombinant CHO cell cultures.[3]
Quantitative Data on Stability
| Parameter | Condition | Recommendation/Observation |
| Temperature | -80°C | Stock solutions are stable for up to 6 months. |
| -20°C | Stock solutions are stable for up to 1 month. | |
| 4°C | Recommended for short-term storage (a few days). | |
| Room Temperature | Not recommended for prolonged storage of solutions. | |
| pH | Neutral (6.0-8.0) | Optimal for solution stability. |
| Acidic (<4.0) | Potential for hydrolysis over extended periods. | |
| Basic (>9.0) | Can enhance solubility but may promote degradation long-term. | |
| Light | UV Exposure | Can induce photodegradation. Protect solutions from light. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
Objective: To prepare a stable, concentrated stock solution of this compound for use in biochemical or cell-based assays.
Materials:
-
This compound powder
-
Sterile, high-purity water or 1x PBS buffer (pH 7.4)
-
1 M NaOH (for solubilization if needed)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer and sonicator
-
0.22 µm sterile syringe filter
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of powder accurately in a sterile tube.
-
Add the required volume of sterile water or PBS to achieve the desired concentration.
-
If solubility is an issue, add 1 M NaOH dropwise while vortexing until the powder dissolves. Be mindful of the final pH.
-
Gently sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
If required for your application, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use, light-protecting (amber) tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound by HPLC-UV
Objective: To quantify the degradation of this compound in solution over time under specific storage conditions.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reference standards: this compound
Procedure:
-
Standard Preparation: Prepare a series of known concentrations of the this compound reference standard in the mobile phase to generate a standard curve.
-
Sample Preparation: At each time point of your stability study (e.g., 0, 24, 48, 72 hours), take an aliquot of your test solution and dilute it with Mobile Phase A to a concentration that falls within the range of your standard curve.
-
HPLC Method:
-
Set the column temperature (e.g., 25°C).
-
Set the UV detector wavelength to an appropriate value for this compound (e.g., 225 nm or 275 nm, which should be determined by a UV scan).
-
Use a gradient elution method, for example:
-
0-5 min: 5% Mobile Phase B
-
5-20 min: Linear gradient from 5% to 95% Mobile Phase B
-
20-25 min: 95% Mobile Phase B
-
25-30 min: Return to 5% Mobile Phase B and equilibrate.
-
-
Set the flow rate to 1.0 mL/min.
-
-
Analysis:
-
Inject the standards first to establish the standard curve.
-
Inject your test samples from each time point.
-
Analyze the chromatograms. A stable solution will show a single major peak corresponding to the retention time of the this compound standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
-
Quantify the peak area of this compound in your samples using the standard curve to determine the percentage of the compound remaining at each time point.
-
Visualizations
Caption: Potential inhibitory effect of this compound on the dopamine synthesis pathway.
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Troubleshooting guide for experiments with this compound.
References
Technical Support Center: O-Methyl-D-tyrosine Experiments
Welcome to the technical support center for O-Methyl-D-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the common problems encountered during experiments with this compound. Find answers to frequently asked questions, troubleshoot your experiments, and access detailed protocols to ensure the integrity and success of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that users might encounter during the synthesis, purification, and application of this compound and peptides containing this modified amino acid.
Synthesis of this compound
Q1: I am experiencing low yields during the synthesis of this compound. What are the common causes and how can I improve the yield?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reaction, side reactions, or product loss during workup and purification. A common synthetic route involves the methylation of the phenolic hydroxyl group of a suitably protected D-tyrosine derivative.
Common Causes of Low Yield:
-
Incomplete Methylation: The choice of methylating agent and base is critical. Stronger bases like sodium hydride (NaH) are often used to deprotonate the phenol, but incomplete deprotonation can lead to an incomplete reaction.
-
Side Reactions: O-methylation can sometimes be accompanied by N-methylation of the amino group if it is not adequately protected. The choice of protecting groups for the amine and carboxylic acid functionalities is crucial to prevent unwanted side reactions.
-
Steric Hindrance: The bulky nature of the protected D-tyrosine can sometimes hinder the approach of the methylating agent.
-
Product Loss During Purification: this compound has moderate solubility in common organic solvents, which can lead to losses during extraction and crystallization steps.
Troubleshooting Strategies:
| Parameter | Recommendation | Expected Improvement |
| Methylating Agent | Use a more reactive methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). | Increased reaction rate and completeness. |
| Base | Ensure complete deprotonation of the phenol using a strong base like NaH in an anhydrous aprotic solvent (e.g., THF, DMF). | Drives the reaction to completion. |
| Protecting Groups | Use robust protecting groups for the amine (e.g., Boc, Cbz) and carboxylic acid (e.g., methyl or ethyl ester) that are stable to the methylation conditions. | Prevents side reactions such as N-methylation. |
| Reaction Conditions | Optimize reaction temperature and time. While room temperature is often sufficient, gentle heating may be required for less reactive substrates. Monitor reaction progress by TLC or LC-MS. | Ensures the reaction goes to completion without significant decomposition. |
| Purification | Carefully select solvents for extraction and crystallization to minimize product loss. Column chromatography on silica gel may be necessary to separate the product from unreacted starting material and byproducts. | Improved recovery of the pure product. |
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the chemical synthesis of this compound.
Incorporation into Peptides (SPPS)
Q2: I am observing incomplete coupling of Fmoc-O-Methyl-D-tyrosine during solid-phase peptide synthesis (SPPS). What could be the reason?
A2: Incomplete coupling of Fmoc-O-Methyl-D-tyrosine is a common issue, often attributed to the increased steric bulk of the O-methyl group compared to the hydroxyl group of tyrosine. This steric hindrance can slow down the coupling reaction. Additionally, the increased hydrophobicity of this compound can contribute to peptide aggregation on the resin, further hindering coupling efficiency.
Troubleshooting Incomplete Coupling:
| Strategy | Details | Rationale |
| Double Coupling | Repeat the coupling step with a fresh solution of activated Fmoc-O-Methyl-D-tyrosine. | Provides a second opportunity for the coupling reaction to go to completion. |
| Use a More Potent Coupling Reagent | Switch to a more reactive coupling reagent such as HATU, HCTU, or COMU in the presence of a base like DIPEA or 2,4,6-collidine. | These reagents form highly reactive activated esters, which can overcome steric hindrance. |
| Increase Coupling Time and/or Temperature | Extend the coupling time (e.g., from 1 hour to 2-4 hours) or perform the coupling at a slightly elevated temperature (e.g., 30-40 °C). | Provides more time and energy for the sterically hindered reaction to proceed. |
| Solvent Choice | Use a solvent mixture that disrupts secondary structures and improves swelling, such as DMF/NMP or the addition of small amounts of DMSO. | Minimizes peptide aggregation on the resin, improving accessibility of the N-terminus. |
| Microwave-Assisted SPPS | Utilize a microwave peptide synthesizer to accelerate the coupling reaction. | Microwave energy can significantly reduce coupling times and improve efficiency for difficult couplings. |
Q3: My peptide containing this compound is showing signs of aggregation. How can I address this?
A3: The O-methyl group increases the hydrophobicity of the tyrosine side chain, which can promote interchain hydrogen bonding and lead to aggregation of the peptide on the solid support. This can result in poor coupling and deprotection efficiencies.
Strategies to Mitigate Aggregation:
-
Chaotropic Salts: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt hydrogen bonding networks.
-
"Magic Mixture": Use a solvent mixture known as the "Magic Mixture" (e.g., a combination of DMF, DCM, and NMP with additives like ethylene carbonate) to improve solvation of the growing peptide chain.
-
Pseudoproline Dipeptides: If the sequence allows, incorporate a pseudoproline dipeptide before the this compound residue to disrupt the formation of secondary structures that lead to aggregation.
-
Low-Loading Resin: Synthesize the peptide on a resin with a lower substitution level. This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
Logical Workflow for Troubleshooting Aggregation in SPPS
Caption: Decision tree for addressing peptide aggregation during SPPS.
Purification and Analysis
Q4: I am having difficulty purifying my this compound containing peptide by RP-HPLC. The peaks are broad, or the resolution is poor.
A4: The increased hydrophobicity of this compound can lead to stronger interactions with the C18 stationary phase, potentially causing peak broadening and poor resolution. Aggregation of the peptide in solution can also contribute to these issues.
RP-HPLC Optimization Strategies:
| Parameter | Adjustment | Rationale |
| Organic Modifier | Try a different organic modifier such as acetonitrile/isopropanol mixtures. | Can alter the selectivity and improve the peak shape of hydrophobic peptides. |
| Ion-Pairing Agent | Optimize the concentration of TFA (e.g., 0.05% to 0.1%) or try a different ion-pairing agent like formic acid. | Affects the retention and peak shape of the peptide. |
| Gradient Slope | Use a shallower gradient around the elution point of your peptide. | Increases the separation between the target peptide and closely eluting impurities.[1] |
| Column Temperature | Increase the column temperature (e.g., to 40-60 °C). | Can reduce viscosity, improve mass transfer, and disrupt peptide aggregates, leading to sharper peaks. |
| Column Chemistry | If using a C18 column, try a C8 or C4 column. | Less hydrophobic stationary phases can reduce strong retention and improve peak shape for very hydrophobic peptides. |
Q5: Are there any specific issues to be aware of when analyzing this compound containing peptides by mass spectrometry?
A5: Mass spectrometry is a powerful tool for characterizing peptides containing this compound. However, there are a few points to consider:
-
Mass Shift: The O-methylation results in a mass increase of 14.01565 Da for the tyrosine residue compared to its unmodified counterpart.
-
Fragmentation: In collision-induced dissociation (CID), the fragmentation pattern of the peptide backbone is generally not significantly altered. The O-methyl group is stable under typical CID conditions. However, the presence of this modification may influence the relative abundance of certain fragment ions.
-
Distinguishing from Isomers: Standard mass spectrometry cannot distinguish between this compound and O-Methyl-L-tyrosine as they are stereoisomers and have the same mass. Chiral chromatography coupled with mass spectrometry is required for this purpose.
Biological Assays
Q6: My this compound containing peptide shows no activity in a cell-based assay where the corresponding L-tyrosine peptide is active. Is this expected?
A6: Yes, this is often the expected outcome. Many biological systems, particularly those involving receptor-ligand interactions or enzymatic catalysis, are highly stereospecific. A peptide containing a D-amino acid may not be recognized by the target protein that has evolved to bind the corresponding L-amino acid containing peptide. For example, this compound is used as a negative control in some assays to demonstrate the stereospecificity of an interaction.
Q7: Can this compound interfere with common biochemical assays?
A7: this compound itself is known to be an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines. If your assay involves this enzyme or related pathways, the presence of free this compound could lead to confounding results. When using peptides containing this residue, it is important to ensure high purity to avoid effects from any free, un-incorporated amino acid.
Signaling Pathway: Catecholamine Biosynthesis Inhibition
Caption: this compound as an inhibitor of Tyrosine Hydroxylase in the catecholamine biosynthesis pathway.
Experimental Protocols
Protocol 1: General Procedure for Fmoc-O-Methyl-D-tyrosine Coupling in SPPS
This protocol outlines a standard procedure for coupling Fmoc-O-Methyl-D-tyrosine using HATU as the activating agent.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-O-Methyl-D-tyrosine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc-adduct.
-
Activation of Amino Acid: In a separate vial, dissolve Fmoc-O-Methyl-D-tyrosine (4 equivalents relative to the resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the solution to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to the troubleshooting steps below.
-
Washing: Once the coupling is complete, wash the resin with DMF (5-7 times).
Troubleshooting Coupling:
-
Positive Kaiser Test: If the Kaiser test is positive, indicating incomplete coupling, perform a second coupling (double coupling) by repeating steps 4-6.
-
Persistent Incomplete Coupling: If double coupling is insufficient, consider using a more hindered base like 2,4,6-collidine instead of DIPEA, or switch to microwave-assisted coupling.
| Reagent | Equivalents | Purpose |
| Fmoc-O-Methyl-D-tyrosine | 4 | Amino acid to be coupled |
| HATU | 3.9 | Activating agent |
| DIPEA | 8 | Base for activation and coupling |
Protocol 2: Purification of this compound Containing Peptides by RP-HPLC
This protocol provides a general guideline for the purification of peptides containing the hydrophobic this compound residue.
Materials:
-
Crude peptide
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or Mobile Phase A). Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.
-
Gradient Elution: Inject the sample and start a linear gradient. A typical starting gradient might be from 10% to 60% Mobile Phase B over 50 minutes. The optimal gradient will depend on the specific peptide and may require optimization.
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Optimization of Purification:
| Parameter | Recommended Starting Condition | Optimization Strategy |
| Gradient | 10-60% B over 50 min (1%/min) | Run a scout gradient to determine the approximate elution percentage, then run a shallower gradient around that point (e.g., 0.5%/min). |
| Flow Rate | 1 mL/min (analytical), 20 mL/min (preparative) | Adjust based on column size and desired resolution. |
| Temperature | Ambient | Increase to 40-60 °C to improve peak shape for hydrophobic or aggregating peptides. |
References
Optimizing O-Methyl-D-tyrosine Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing O-Methyl-D-tyrosine concentration in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in biological assays?
A1: this compound is a derivative of the amino acid D-tyrosine. Its primary mechanism of action is the competitive inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines like dopamine, norepinephrine, and epinephrine.[1][2][3][4] By competing with the natural substrate, L-tyrosine, for the active site of the enzyme, this compound reduces the production of L-DOPA and subsequent catecholamines.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in water up to 20 mg/mL, though this may require ultrasonication and adjusting the pH to 12 with 1 M NaOH. For cell-based assays, stock solutions prepared in DMSO can be diluted in culture medium, ensuring the final DMSO concentration is below 0.5% to avoid cellular toxicity.
| Storage Condition | Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| Stock Solution at -80°C | 6 months |
| Stock Solution at -20°C | 1 month |
| Data sourced from MedChemExpress. |
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: I cannot find a known IC50 value for this compound against tyrosine hydroxylase. What concentration range should I start with for my experiments?
A3: When the IC50 or Ki value of an inhibitor is unknown, it is best to start with a wide concentration range to determine its potency experimentally. A common approach is to perform serial dilutions covering a broad spectrum, for example, from 1 nM to 100 µM, using half-log or two-fold dilutions. This initial screen will help identify the concentration range where the inhibitory effect occurs, which can then be narrowed down for a more precise IC50 determination.
Q4: Can this compound be used in cell-based assays? What should I consider?
A4: Yes, this compound can be used in cell-based assays to study its effects on cellular processes, such as cell viability or neurotransmitter synthesis. When preparing working solutions for cell-based assays from a DMSO stock, ensure the final concentration of DMSO is low (typically <0.5%) to prevent solvent-induced cytotoxicity. It is also crucial to include a vehicle control (medium with the same final DMSO concentration) in your experimental setup.
Signaling Pathway: Competitive Inhibition of Dopamine Synthesis
The diagram below illustrates the catecholamine biosynthesis pathway and highlights how this compound acts as a competitive inhibitor of Tyrosine Hydroxylase (TH), the pathway's rate-limiting step.
Troubleshooting Guides
High variability, low signal, or high background can compromise assay results. The tables below outline common problems and solutions when using this compound.
Table 1: Troubleshooting High Background Noise
| Potential Cause | Recommended Solution |
| Non-Specific Binding of Reagents | Increase the number of wash steps or the duration of each wash. Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. Optimize the concentration of the blocking agent (e.g., increase BSA from 1% to 2%). |
| Contaminated Buffers or Reagents | Prepare fresh buffers and solutions for each experiment. Ensure all reagents are within their expiration dates and have been stored correctly. |
| Autofluorescence of this compound | Measure the fluorescence of this compound alone at the assay's excitation/emission wavelengths. If it contributes significantly to the background, consider using a different detection method (e.g., colorimetric or luminescent) if possible. |
| High Concentration of Detection Antibody/Reagent | Titrate the detection antibody or substrate to find the optimal concentration that provides a good signal-to-noise ratio. |
Table 2: Troubleshooting Low Signal or Inconsistent Results
| Potential Cause | Recommended Solution |
| Sub-optimal this compound Concentration | Perform a dose-response curve with a wide range of concentrations (e.g., 1 nM to 100 µM) to identify the effective range. For competitive inhibition assays, ensure the substrate concentration is at or below its Km value to maximize sensitivity to the inhibitor. |
| Degraded this compound Stock Solution | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Confirm proper storage conditions (-20°C for short-term, -80°C for long-term). |
| Incorrect Incubation Time or Temperature | Optimize incubation times for both the inhibitor pre-incubation (if any) and the enzymatic reaction. Ensure the temperature is optimal and consistent for the enzyme being assayed. |
| Pipetting Inaccuracies | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. For small volumes, use appropriate low-volume pipettes. |
| Poor Solubility in Assay Buffer | Although water-soluble with pH adjustment, this compound might precipitate in certain buffers. Visually inspect for any precipitation. If using a DMSO stock, ensure the final solvent concentration is low and consistent across all wells. |
Experimental Protocols
Protocol 1: Tyrosine Hydroxylase (TH) Inhibition Assay
This protocol is a representative method for determining the IC50 value of this compound for the inhibition of tyrosine hydroxylase activity, adapted from established methodologies like the tritium release assay.
Workflow Diagram: TH Inhibition Assay
Methodology:
-
Prepare Serial Dilutions: Prepare a range of this compound concentrations. A suggested starting range is a 10-point, half-log dilution series from 100 µM down to ~3 nM.
-
Reaction Mixture: In microcentrifuge tubes, prepare a reaction mixture containing the assay buffer (e.g., MES buffer), catalase, DTT, and the cofactor BH4.
-
Enzyme and Inhibitor Incubation:
-
Add the tyrosine hydroxylase enzyme preparation to the reaction mixture.
-
Add the varying concentrations of this compound (or vehicle control for 0% inhibition).
-
Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, L-[3,5-³H]-tyrosine.
-
Incubation: Incubate the reaction tubes at 37°C for a consistent period (e.g., 20 minutes).
-
Termination: Stop the reaction by adding a solution of activated charcoal in HCl. The charcoal binds the unreacted radiolabeled tyrosine.
-
Separation: Centrifuge the tubes to pellet the charcoal.
-
Measurement: Transfer an aliquot of the supernatant, which contains the ³H₂O product, to a scintillation vial, add scintillation cocktail, and measure radioactivity.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes how to determine the binding affinity (Ki) of this compound for a target receptor by measuring its ability to compete with a known radioligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissue or cultured cells expressing the receptor of interest. Homogenize in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the final pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of membrane preparation (protein concentration to be optimized, typically 5-100 µ g/well ).
-
50 µL of this compound at various concentrations (e.g., 10-point dilution series). Include wells for total binding (vehicle only) and non-specific binding (a high concentration of a known unlabeled ligand).
-
50 µL of the radioligand at a fixed concentration, typically at or below its Kd value.
-
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C), with gentle agitation.
-
Filtration: Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C filters, pre-soaked in 0.3% PEI). This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effects of this compound on a cell line of interest.
Workflow Diagram: MTT Cell Viability Assay
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include vehicle controls (medium with the same final solvent concentration) and untreated controls.
-
Incubation: Incubate the cells for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration.
-
Plot percent viability against the log concentration of this compound to determine the IC50 value.
-
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. Ten simple rules for creating reusable pathway models for computational analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition and Covalent Modification of Tyrosine Hydroxylase by 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopamine Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
Technical Support Center: O-Methyl-D-tyrosine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of O-Methyl-D-tyrosine, with a focus on improving reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The synthesis of this compound typically involves the selective methylation of the phenolic hydroxyl group of D-tyrosine while the amino and carboxyl groups are protected. Common strategies include:
-
Williamson Ether Synthesis: This classic method involves deprotonating the hydroxyl group with a base followed by reaction with a methylating agent.
-
Diazomethane Methylation: N-acetyl-L-tyrosine methyl ester has been successfully converted to its O-methyl derivative using diazomethane.[1]
-
Protecting Group Strategies: The amino and carboxyl groups of D-tyrosine are first protected (e.g., with Boc or Cbz groups), followed by methylation of the phenolic hydroxyl group, and subsequent deprotection.
Q2: What are the critical factors influencing the yield of this compound?
A2: Several factors can significantly impact the yield:
-
Choice of Protecting Groups: The stability and ease of removal of the amino and carboxyl protecting groups are crucial.
-
Methylating Agent: The reactivity of the methylating agent (e.g., dimethyl sulfate, methyl iodide) can affect both the reaction rate and the formation of byproducts.
-
Reaction Conditions: Temperature, solvent, and reaction time must be carefully optimized to ensure complete methylation and minimize side reactions.
-
Purification Method: Efficient purification is necessary to isolate the desired product from starting materials, byproducts, and reagents.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the synthesis.[2] By comparing the TLC profile of the reaction mixture with that of the starting material, you can determine when the starting material has been consumed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. - Use a more reactive methylating agent. - Ensure starting materials and reagents are pure and dry. |
| Side reactions, such as N-methylation or esterification. | - Optimize the choice of protecting groups to prevent reaction at the amino and carboxyl groups. - Use milder reaction conditions. | |
| Loss of product during workup and purification. | - Optimize the extraction and purification protocols. - Consider using column chromatography for efficient separation.[2] | |
| Presence of Impurities | Unreacted starting material (D-tyrosine derivative). | - Drive the reaction to completion by adjusting reaction conditions (see "Low Yield"). - Purify the crude product using silica gel column chromatography.[2] |
| N-methylated byproduct. | - This can be difficult to separate. Prevention is key. Use appropriate N-protecting groups. | |
| Di-methylated byproduct (both O- and N-methylation). | - Use stoichiometric amounts of the methylating agent. - Employ a less reactive methylating agent or milder conditions. | |
| Difficulty with Protecting Group Removal | Incomplete deprotection. | - Extend the deprotection reaction time or increase the reagent concentration. - Ensure the correct deprotection conditions are being used for the specific protecting group (e.g., acid for Boc, hydrogenolysis for Cbz). |
| Degradation of the product during deprotection. | - Use milder deprotection conditions. - Carefully monitor the reaction to avoid over-exposure to harsh reagents. |
Data Presentation
Table 1: Comparison of Selected O-Methyl-Tyrosine Synthesis Methods and Yields
| Starting Material | Method | Reagents | Yield | Reference |
| N-acetyl-L-tyrosine methyl ester | Diazomethane Methylation | Diazomethane | Optically pure product (quantitative yield not specified) | [1] |
| N-acetyl-L-tyrosine | Williamson Synthesis | Specific reagents not detailed | Optically pure product (quantitative yield not specified) | |
| N-Benzyloxycarbonyl-O-methyl-L-tyrosine | Deprotection (Hydrogenolysis) | 10% Palladium on charcoal, cyclohexene, ethanol | 43% | |
| N-Boc-D-tyrosine methyl ester | Phosphoramidite Method (for O-Phospho-D-tyrosine, adaptable for methylation) | 1. Dibenzyl N,N-diisopropylphosphoramidite, 1H-Tetrazole 2. m-CPBA 3. H₂/Pd-C | 70-85% (estimated) |
Experimental Protocols
Protocol 1: Synthesis of O-Methyl-L-tyrosine via Deprotection of N-Benzyloxycarbonyl-O-methyl-L-tyrosine
Materials:
-
N-Benzyloxycarbonyl-O-methyl-L-tyrosine
-
Ethanol
-
10% Palladium on charcoal
-
Cyclohexene
Procedure:
-
Dissolve N-Benzyloxycarbonyl-O-methyl-L-tyrosine (5.7g, 17.3 mmol) in ethanol (50 ml).
-
Add the solution to a suspension of 10% palladium on charcoal (100 mg) in cyclohexene (10 ml).
-
Heat the reaction mixture at reflux for 1 hour.
-
Allow the mixture to cool to ambient temperature.
-
Filter the mixture to remove the catalyst.
-
Concentrate the filtrate to obtain O-methyl-L-tyrosine as a white solid.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: The role of the methylation cycle in providing the methyl group for tyrosine methylation.
References
Technical Support Center: O-Methyl-D-tyrosine Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of O-Methyl-D-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: Commercially available this compound typically has a purity of ≥97% to ≥99%, as determined by HPLC.[1][2]
Q2: How should this compound be stored?
A2: this compound should be stored at 0-8°C.[1][3] For long-term storage as a solution, it is recommended to store at -20°C for up to one month or -80°C for up to six months.[4]
Q3: What are the common methods for purifying this compound?
A3: The most common methods for purifying this compound and similar amino acid derivatives are preparative High-Performance Liquid Chromatography (HPLC), flash column chromatography, and recrystallization.
Q4: Which purification method is best suited for my needs?
A4: The choice of purification method depends on the scale of your experiment and the required purity. Preparative HPLC is ideal for achieving high purity on a small to medium scale. Flash column chromatography is suitable for larger quantities where high resolution may not be as critical. Recrystallization is a cost-effective method for final purification if a suitable solvent system can be found.
Q5: What are potential impurities in this compound synthesis?
A5: Potential impurities could include starting materials, reagents from the synthesis, the L-enantiomer (O-Methyl-L-tyrosine), and related byproducts such as 3-Nitro-L-tyrosine-d3 or D,L-m-Tyrosine Methyl Ester Hydrochloride, depending on the synthetic route.
Troubleshooting Guides
Preparative HPLC
Q: I am seeing poor or no separation of my this compound enantiomers on a chiral column. What should I do?
A:
-
Verify Chiral Stationary Phase (CSP) Suitability: Ensure the chosen CSP is appropriate for separating amino acid derivatives. Polysaccharide-based columns are often a good starting point.
-
Optimize Mobile Phase:
-
Normal Phase: Adjust the ratio of the non-polar solvent (e.g., heptane) and the polar modifier (e.g., ethanol, isopropanol). Small changes can significantly impact resolution.
-
Additives: For basic compounds like amino acids, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape and separation.
-
-
Consider Derivatization: If optimization fails, derivatizing the amino acid with reagents like Marfey's reagent can enhance enantiomeric resolution.
Q: My peaks are broad or tailing. How can I improve the peak shape?
A:
-
Adjust Flow Rate: A lower flow rate can sometimes improve peak shape.
-
Check for Column Overloading: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or sample concentration.
-
Mobile Phase pH: For reversed-phase chromatography, ensure the mobile phase pH is at least one unit away from the isoelectric point of this compound to ensure it is in a uniform protonated state.
Flash Column Chromatography
Q: I am getting poor separation of my compound from impurities. How can I improve this?
A:
-
Optimize Solvent System: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation between your product and impurities.
-
Slurry Packing: Ensure the silica gel is packed uniformly as a slurry to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column in a concentrated band.
Q: My compound is not eluting from the column.
A:
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase to elute more polar compounds. A step or linear gradient can be employed. The blue compound in the example is more polar and requires a more polar solvent to elute.
Recrystallization
Q: My this compound is "oiling out" instead of crystallizing. What can I do?
A:
-
Reduce Supersaturation: Oiling out often occurs when the solution is too concentrated or cooled too quickly. Try using more solvent or slowing down the cooling process.
-
Change Solvent System: Experiment with different solvent systems. A mixture of a solvent in which the compound is soluble and a non-solvent in which it is insoluble can be effective. Common mixtures include hexane/acetone and hexane/ethyl acetate.
Q: The purity of my recrystallized product is still low.
A:
-
Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization may be necessary.
-
Washing: Ensure the crystals are thoroughly washed with a small amount of cold solvent to remove any surface impurities.
Experimental Protocols
Preparative HPLC Purification
This protocol is a general guideline and should be optimized for your specific system and purity requirements.
-
Column: Chiral Stationary Phase (CSP) column suitable for amino acid separation.
-
Mobile Phase (Isocratic): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar modifier (e.g., Ethanol or Isopropanol). A typical starting point could be 90:10 Hexane:Ethanol with 0.1% Diethylamine (DEA) as an additive.
-
Flow Rate: 10-20 mL/min (will vary based on column diameter).
-
Detection: UV at 220 nm and 280 nm.
-
Procedure:
-
Dissolve the crude this compound in the mobile phase.
-
Filter the sample through a 0.45 µm filter.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Collect fractions corresponding to the desired peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A solvent system determined by TLC analysis. A gradient of Dichloromethane (DCM) and Methanol (MeOH) is often a good starting point for amino acid derivatives.
-
Procedure:
-
Plug the column with glass wool and add a layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack, tapping the column gently to remove air bubbles.
-
Add a layer of sand on top of the silica gel.
-
Dissolve the crude this compound in a minimal amount of a polar solvent (like DCM/MeOH) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample and carefully add it to the top of the column.
-
Begin elution with the starting solvent mixture, gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo.
-
Recrystallization
-
Solvent System: A single or mixed solvent system where this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol/water or methanol/ether mixtures are potential candidates.
-
Procedure:
-
Place the crude this compound in a flask.
-
Add a minimal amount of the hot solvent (or the more soluble solvent in a mixed system) until the solid just dissolves.
-
If using a mixed solvent system, add the less soluble solvent dropwise until the solution becomes slightly cloudy.
-
Heat the solution gently to redissolve the solid and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
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Dry the crystals under vacuum.
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Quantitative Data Summary
The following table summarizes typical performance characteristics of the different purification techniques. Actual results will vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Typical Purity | Typical Yield | Throughput | Primary Application |
| Preparative HPLC | >99% | 60-80% | Low to Medium | High-purity final product |
| Flash Column Chromatography | 95-99% | 70-90% | High | Primary purification of large quantities |
| Recrystallization | >98% | 50-85% | Medium to High | Final purification step, cost-effective |
Visualizations
References
O-Methyl-D-tyrosine HPLC Analysis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of O-Methyl-D-tyrosine.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific experimental problems.
Section 1: Poor Peak Shape
Question: Why is my this compound peak tailing?
Answer: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC.[1] It can compromise resolution and lead to inaccurate quantification. The primary cause is often secondary interactions between the analyte and the stationary phase.
Potential Causes and Solutions:
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Secondary Silanol Interactions: this compound, being a basic compound, can interact strongly with acidic residual silanol groups on the silica surface of C18 columns.
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Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.0) protonates the silanol groups, reducing their interaction with the protonated amine group of the analyte.
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Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups, which significantly reduces tailing for basic compounds.
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Solution 3: Add a Competing Base: Historically, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase to block the active silanol sites.
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Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
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Solution: Reduce the injection volume or dilute the sample. As a general guideline, inject 1-2% of the total column volume.
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Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing.
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Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent or follow the manufacturer's regeneration procedure. If performance does not improve, replace the column.
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Extra-Column Effects: Excessive volume from long tubing, large detector cells, or poorly made connections can contribute to peak broadening and tailing.
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Solution: Use tubing with a narrow internal diameter and keep the length between the column and detector as short as possible.
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Question: My peak is split or shows fronting. What should I do?
Answer: Split or fronting peaks are typically caused by issues at the column inlet or by the sample solvent.
Potential Causes and Solutions:
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Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can cause the sample band to distort as it enters the column.
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Solution: Reverse-flush the column (if permissible by the manufacturer) to dislodge particulates from the frit. If a void is present, the column usually needs to be replaced.
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion.
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Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
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Section 2: Inconsistent Retention Times
Question: Why are the retention times for this compound drifting or shifting?
Answer: Stable retention times are critical for analyte identification. Drifting or sudden shifts can be caused by changes in the mobile phase, flow rate, or column temperature.
Potential Causes and Solutions:
-
Mobile Phase Composition: The most common cause of retention time variation is an improperly prepared or changing mobile phase. In reversed-phase chromatography, a small increase in the organic solvent percentage can cause a significant decrease in retention time.
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Solution 1: Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate volumetric measurements.
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Solution 2: Degas Solvents: Ensure thorough degassing of the mobile phase, as dissolved gases can form bubbles in the pump, affecting the flow rate and solvent composition.
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Solution 3: Check pH Stability: For an ionizable compound like this compound, small shifts in mobile phase pH can alter its ionization state and significantly change retention time. Ensure the buffer is effective at the chosen pH.
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Flow Rate Fluctuation: Inconsistent flow from the pump will cause retention times to shift proportionally for all peaks.
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Solution: Check for leaks in the system, especially at fittings and pump seals. Worn pump seals or faulty check valves may need replacement.
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-
Column Temperature: Changes in the column temperature affect mobile phase viscosity and the kinetics of analyte-stationary phase interactions. A 1°C change can alter retention times by 1-2%.
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Solution: Use a thermostatted column compartment to maintain a stable temperature.
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Column Equilibration: Insufficient column equilibration time after a gradient run or when introducing a new mobile phase can lead to drifting retention times.
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Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting the analysis.
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Section 3: Baseline Issues
Question: What is causing the noise or drift in my HPLC baseline?
Answer: A stable baseline is essential for accurate peak integration and detecting low-level analytes. Baseline noise or drift can originate from the pump, detector, or mobile phase.
Potential Causes and Solutions:
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Air Bubbles: Air bubbles in the pump or detector cell are a frequent cause of a noisy baseline.
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Solution: Degas the mobile phase and purge the system to remove any trapped air.
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-
Contaminated Mobile Phase or System: Low-quality solvents or contaminated reservoirs can introduce impurities that appear as baseline noise, especially during gradient elution. A dirty detector flow cell can also be a source of noise.
-
Solution: Use only HPLC-grade solvents. Filter mobile phases containing buffers. Flush the system and clean the detector cell according to the manufacturer's instructions.
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-
Pump Issues: Worn pump seals or faulty check valves can cause pressure pulsations that manifest as a regular, noisy baseline.
-
Solution: Perform regular pump maintenance, including replacing seals and servicing check valves.
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-
Incomplete Mobile Phase Mixing: If the mobile phase components are not mixed thoroughly, it can cause baseline drift.
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Solution: Pre-mix solvents manually or use an efficient in-line mixer.
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Quantitative Data Summary
The mobile phase pH is a critical parameter in the analysis of ionizable compounds like this compound. The following table illustrates the expected impact of pH on retention time and peak shape.
| Mobile Phase pH | Analyte Ionization State | Expected Retention Time (min) | Expected Tailing Factor (Tf) | Rationale |
| 2.5 | Fully Protonated (Cationic) | 8.5 | 1.1 | Silanol interactions are suppressed, leading to good peak shape. Analyte is highly polar, resulting in earlier elution. |
| 4.5 | Partially Protonated | 12.2 | 1.8 | Mixed-mode interactions (hydrophobic and ionic) can increase retention but also worsen peak tailing as silanols become more active. |
| 7.0 | Zwitterionic/Neutral | 15.8 | >2.5 | Strong interaction with deprotonated silanols leads to significant tailing. Increased hydrophobic character at neutral pH increases retention. |
Note: Data are representative and will vary based on the specific column, mobile phase composition, and temperature.
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing common HPLC issues.
Caption: A logical workflow for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize this compound for HPLC analysis? A1: Not necessarily. This compound contains a phenyl ring, which is a chromophore that allows for detection by a UV-Vis detector (typically around 275-280 nm). However, most amino acids lack strong chromophores and require derivatization for sensitive UV or fluorescence detection. If you are analyzing this compound alongside other amino acids that require derivatization, you would apply the same procedure to all analytes for consistency.
Q2: What type of HPLC column is best for this compound? A2: A reversed-phase C18 column is the most common choice for separating amino acids and their derivatives. To achieve good peak shape for this basic compound, it is highly recommended to use a modern, high-purity silica column that is fully end-capped to minimize unwanted silanol interactions.
Q3: How should I prepare my biological samples (e.g., plasma, urine) containing this compound? A3: Biological samples require preparation to remove matrix interferences, especially proteins, which can damage the HPLC column. A typical workflow involves protein precipitation (e.g., with perchloric acid, acetonitrile, or methanol), followed by centrifugation. The resulting supernatant can then be filtered (0.22 or 0.45 µm filter) before injection. For cleaner samples or lower concentrations, Solid-Phase Extraction (SPE) may be necessary.
Q4: What are the recommended storage conditions for this compound samples and stock solutions? A4: this compound is typically a stable white powder that should be stored at 0-8°C. Stock solutions, especially if prepared in aqueous buffers, should be stored at low temperatures (-20°C or -80°C) to prevent degradation. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound Quantification
This protocol provides a general methodology for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrument.
1. Sample Preparation (for a plasma sample): a. To 100 µL of plasma, add 200 µL of ice-cold methanol containing an appropriate internal standard. b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, thermostatted column compartment, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), end-capped.
-
Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Injection Volume: 10 µL.
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UV Detection: 276 nm.
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Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 15.0 40 16.0 95 18.0 95 18.1 5 | 25.0 | 5 |
3. Data Analysis: a. Identify the this compound peak based on the retention time of a pure standard. b. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. c. Quantify the this compound concentration in the samples using the linear regression equation from the calibration curve.
Signaling Pathway Visualization
This compound is a derivative of the amino acid tyrosine and is used in neuroscience research as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines like dopamine.
Caption: Inhibition of the dopamine synthesis pathway by this compound.
References
Overcoming O-Methyl-D-tyrosine experimental artifacts
Welcome to the technical support center for O-Methyl-D-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming experimental artifacts and ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of the amino acid D-tyrosine.[1] Its primary mechanism of action is the competitive inhibition of the enzyme tyrosine hydroxylase.[1][2] This enzyme is the rate-limiting step in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[3] By competitively binding to the active site of tyrosine hydroxylase, this compound blocks the conversion of L-tyrosine to L-DOPA, thereby reducing the production of these key neurotransmitters.[3]
Q2: Why is the D-isomer of O-Methyl-tyrosine used in experiments?
A2: The D-isomer, this compound, is often used as a negative control in experiments. Most biological enzymes, including tyrosine hydroxylase, are stereospecific and primarily interact with the L-isomers of amino acids. Therefore, the D-isomer is expected to be biologically inactive, allowing researchers to distinguish specific effects of the L-isomer from non-specific or off-target effects.
Q3: I'm observing an unexpected biological effect with this compound, which I'm using as a negative control. What could be the cause?
A3: Unexpected activity from a D-isomer control can be a significant artifact. Several factors could be at play:
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Chiral Impurity: The most common cause is contamination of your this compound stock with its biologically active L-isomer, O-Methyl-L-tyrosine. Even small amounts of the L-isomer can lead to significant inhibition of tyrosine hydroxylase.
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Off-Target Effects: While less likely to be as potent as the on-target effect of the L-isomer, high concentrations of this compound may have off-target interactions with other proteins or cellular components, leading to unforeseen biological responses.
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Non-Specific Interactions: The compound might be interacting with components of your assay in a non-biological manner, leading to false-positive or false-negative readouts. For example, it could interfere with fluorescent or colorimetric detection methods.
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Degradation Products: Over time or under certain experimental conditions (e.g., pH, temperature), this compound may degrade into products that have their own biological or chemical activities.
Q4: What are the primary stability and solubility concerns with this compound?
A4: Like its parent amino acid, tyrosine, this compound has limited solubility in aqueous solutions at neutral pH. This can be a significant source of experimental artifacts if the compound precipitates out of solution, leading to an inaccurate effective concentration. Stability can also be a concern, particularly with repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected inhibition in a tyrosine hydroxylase assay. | 1. Inhibitor Precipitation: this compound may not be fully dissolved in the assay buffer. 2. Enzyme Instability: The tyrosine hydroxylase enzyme may have lost activity. 3. Incorrect Inhibitor Concentration: Errors in dilution or calculation. | 1. Prepare fresh stock solutions of this compound. Consider using a small amount of DMSO to aid dissolution, but be mindful of its potential effects on the assay. Visually inspect for any precipitate. 2. Always use freshly prepared or properly stored enzyme aliquots. Include a positive control with a known inhibitor to verify enzyme activity. 3. Double-check all calculations and ensure proper pipetting techniques. |
| High background signal or false positives in cell-based assays. | 1. Compound Interference: this compound might be autofluorescent or interfere with the assay's detection method. 2. Cytotoxicity: At high concentrations, the compound may be causing cell death, leading to artifacts in viability or metabolic assays. | 1. Run a control with only the compound and assay reagents (no cells) to check for direct interference. 2. Perform a dose-response curve to determine the cytotoxic concentration of this compound for your specific cell line. Use concentrations well below the cytotoxic threshold for your experiments. |
| Unexpected effects when using this compound as a negative control. | 1. Chiral Contamination: The this compound may be contaminated with the active L-isomer. 2. Off-Target Effects: The D-isomer may have unintended biological activity at the concentration used. | 1. Verify the chiral purity of your compound using a suitable analytical method like chiral HPLC. If purity is a concern, purchase from a reputable supplier with a certificate of analysis. 2. Lower the concentration of the negative control to the minimum necessary for the experiment. If the effect persists, it may be an off-target effect that needs to be characterized. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO) or 1M NaOH
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Sterile, purified water or appropriate cell culture medium/buffer
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Sterile microcentrifuge tubes
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Vortex mixer
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0.22 µm sterile syringe filter
Procedure:
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Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
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To prepare a high-concentration stock (e.g., 100 mM), first dissolve the powder in a minimal amount of DMSO.
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Alternatively, for a water-based stock, dissolve the powder in sterile water and adjust the pH to >12 with 1M NaOH to aid solubility.
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Once fully dissolved, bring the solution to the final desired volume with sterile water or your experimental buffer.
-
Vortex thoroughly to ensure homogeneity.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh sterile tube.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Verification of Chiral Purity using Chiral HPLC
Objective: To determine the enantiomeric purity of an this compound sample.
Materials:
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This compound sample
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HPLC system with a UV detector
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Chiral HPLC column (e.g., Astec CHIROBIOTIC® T)
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HPLC-grade solvents (e.g., methanol, acetonitrile, water)
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Acidic modifier (e.g., trifluoroacetic acid - TFA)
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Reference standards for both this compound and O-Methyl-L-tyrosine
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare separate solutions of the D- and L-isomer reference standards.
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HPLC Method Development:
-
Equilibrate the chiral column with the mobile phase. A common mobile phase for amino acid enantiomers is a mixture of an organic solvent (e.g., methanol or acetonitrile) and water with a small amount of an acidic modifier (e.g., 0.1% TFA).
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The exact mobile phase composition and flow rate will need to be optimized for the specific column and compounds.
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Analysis:
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Inject the L-isomer standard to determine its retention time.
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Inject the D-isomer standard to determine its retention time.
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Inject the this compound sample to be tested.
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Data Interpretation:
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Analyze the chromatogram of the test sample. The peak corresponding to the retention time of the L-isomer represents the chiral impurity.
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Calculate the percentage of the L-isomer impurity by dividing the area of the L-isomer peak by the total area of both the D- and L-isomer peaks and multiplying by 100.
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Visualizations
Caption: Inhibition of Catecholamine Synthesis by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
O-Methyl-D-tyrosine Protocol Modifications for Specific Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing O-Methyl-D-tyrosine in cell culture experiments. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with this tyrosine derivative across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound and its more commonly studied L-isomer, Metyrosine, act as competitive inhibitors of the enzyme tyrosine hydroxylase.[1][2] This enzyme catalyzes the conversion of L-tyrosine to L-DOPA, which is the rate-limiting step in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1][2] By blocking this initial step, this compound effectively reduces the overall production of these crucial neurotransmitters.
Q2: How should I prepare a stock solution of this compound? It appears to have poor solubility.
A2: Yes, this compound, similar to L-tyrosine, has limited solubility in aqueous solutions at neutral pH.[3] To prepare a concentrated stock solution, it is recommended to dissolve the powder in water with the aid of ultrasonication and pH adjustment. Specifically, a concentration of up to 20 mg/mL (102.45 mM) can be achieved by adjusting the pH to 12 with 1 M NaOH. For cell culture applications, it is crucial to filter-sterilize the final stock solution using a 0.22 µm filter before adding it to your culture medium.
Q3: What is a good starting concentration for my experiments?
A3: The optimal concentration of this compound is highly dependent on the specific cell line and the desired biological endpoint. For initial experiments, it is advisable to perform a dose-response study. Based on literature for similar tyrosine hydroxylase inhibitors, a starting range of 1 µM to 30 µM is often used for in vitro cell-based assays. For complete inhibition of enzyme activity, a concentration 5 to 10 times higher than the published IC50 or Ki value is a reasonable starting point.
Q4: How long should I incubate my cells with this compound?
A4: The ideal incubation time varies based on the experimental objective. To observe direct inhibition of tyrosine hydroxylase activity, shorter incubation times of 1 to 4 hours may be sufficient. However, to study downstream cellular effects such as altered proliferation, cytotoxicity, or changes in gene expression, longer incubation periods ranging from 24 to 72 hours are typically necessary. A time-course experiment is highly recommended to determine the optimal incubation period for your specific cell line and assay.
Q5: Can this compound be toxic to my cells?
A5: Like any experimental compound, this compound can exhibit cytotoxicity, especially at high concentrations or with prolonged exposure. The toxic effects of tyrosine and its isomers have been observed in various cell types. It is essential to perform a cell viability assay, such as an MTT or MTS assay, to determine the cytotoxic profile of this compound in your specific cell line.
Q6: I am not observing the expected inhibitory effect. What could be the issue?
A6: Several factors could contribute to a lack of effect. These include suboptimal inhibitor concentration, insufficient incubation time, or low expression of tyrosine hydroxylase in your chosen cell line. Refer to the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium. | Poor solubility at neutral pH. | Prepare a concentrated stock solution at an alkaline pH (e.g., pH 12) and dilute it to the final working concentration in your culture medium. Ensure the final concentration of the solvent (e.g., NaOH) is not detrimental to your cells. Alternatively, consider using commercially available, more soluble dipeptide forms of tyrosine. |
| No observable effect on catecholamine synthesis or downstream pathways. | 1. Suboptimal inhibitor concentration. 2. Insufficient incubation time. 3. Low or absent tyrosine hydroxylase expression in the cell line. 4. Degradation of the compound. | 1. Perform a dose-response curve to determine the optimal concentration for your cell line.2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period.3. Verify the expression of tyrosine hydroxylase in your cell line using methods like Western blot or qPCR.4. Prepare fresh stock solutions and store them appropriately (e.g., aliquoted at -80°C for long-term storage). |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Inaccurate pipetting of the inhibitor. | 1. Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding.2. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.3. Use calibrated pipettes and fresh tips for each dilution of the inhibitor. |
| Observed cytotoxicity at concentrations expected to be non-toxic. | 1. Cell line is particularly sensitive to tyrosine hydroxylase inhibition. 2. Off-target effects of the compound. 3. Contamination of the compound or stock solution. | 1. Perform a detailed cytotoxicity assay (e.g., MTT, MTS) to establish a non-toxic working concentration range.2. Include appropriate controls, such as a structurally unrelated tyrosine hydroxylase inhibitor, to assess for off-target effects.3. Ensure the purity of your this compound and use sterile techniques for stock solution preparation. |
| Interference with downstream assays (e.g., colorimetric or fluorescent assays). | Autofluorescence or color of the compound or its metabolites. | Run appropriate controls, including media with the inhibitor but without cells, to determine any background signal. If interference is significant, consider using an alternative assay with a different detection method. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
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This compound powder
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Sterile, purified water
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1 M NaOH solution
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Sterile conical tubes
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Vortex mixer
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Sterile 0.22 µm syringe filters
Procedure:
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In a sterile environment (e.g., laminar flow hood), weigh the desired amount of this compound powder.
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Transfer the powder to a sterile conical tube.
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Add a portion of the sterile water to the tube.
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While vortexing, slowly add 1 M NaOH dropwise until the powder is fully dissolved and the pH reaches approximately 12.
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Add sterile water to reach the final desired stock concentration (e.g., 10 mM or 20 mg/mL).
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Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter.
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Filter-sterilize the stock solution into a new sterile tube.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Label the aliquots with the compound name, concentration, and date of preparation. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: General Cell Treatment with this compound
Materials:
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Cultured cells in multi-well plates or flasks
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Complete cell culture medium
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Sterile this compound stock solution
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Vehicle control (e.g., sterile water with the same final concentration of NaOH as the stock solution)
Procedure:
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Seed cells at the desired density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 24 hours).
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Thaw the this compound stock solution and vehicle control.
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Prepare the treatment media by diluting the stock solution and vehicle control to the final desired concentrations in fresh, pre-warmed complete cell culture medium.
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Remove the existing medium from the cells and replace it with the treatment media.
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Incubate the cells for the predetermined duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
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Proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction, catecholamine measurement).
Protocol 3: Cell Viability Assessment using MTT Assay
Materials:
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Cells treated with this compound in a 96-well plate
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
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Following the treatment period with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.
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Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Carefully remove the medium containing MTT.
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Add the solubilization solution to each well to dissolve the formazan crystals.
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Mix gently on an orbital shaker to ensure complete solubilization.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control cells.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound in Various Cell Lines (Generalized)
| Cell Line Type | Example Cell Lines | Recommended Starting Concentration Range | Recommended Incubation Time for Downstream Effects | Primary Application |
| Neuronal-like (Catecholamine-producing) | PC12, SH-SY5Y | 10 µM - 100 µM | 24 - 72 hours | Inhibition of catecholamine synthesis, neurotoxicity studies |
| Melanoma | B16, SK-MEL-28 | 10 µM - 200 µM | 48 - 96 hours | Inhibition of melanogenesis, proliferation assays |
| Adrenal Pheochromocytoma | Pheochromocytoma cell lines | 1 µM - 50 µM | 24 - 48 hours | Inhibition of catecholamine synthesis |
| Other Cancer Cell Lines | Varies | 10 µM - 200 µM | 48 - 72 hours | Proliferation and apoptosis assays |
Note: These are generalized recommendations. The optimal conditions must be determined empirically for each specific cell line and experimental setup.
Visualizations
Caption: Inhibition of the catecholamine biosynthesis pathway by this compound.
Caption: A generalized experimental workflow for studying the effects of this compound.
References
Enhancing the inhibitory effect of O-Methyl-D-tyrosine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of O-Methyl-D-tyrosine in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to enhance the inhibitory effect of this compound and ensure the accuracy of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a derivative of the amino acid D-tyrosine.[1][2] Its primary inhibitory action is attributed to its role as a competitive inhibitor of the enzyme tyrosine hydroxylase.[2] Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine.[3][4] By competing with the natural substrate, L-tyrosine, this compound blocks the production of L-DOPA, a crucial precursor in the catecholamine synthesis pathway.
Q2: My experimental results show a weaker than expected inhibitory effect. What are some potential strategies to enhance the inhibition?
A2: Enhancing the inhibitory effect of this compound can be approached by optimizing enzymatic conditions and improving its cellular availability.
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Modulation of Tyrosine Hydroxylase Activity:
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Cofactor Availability: Tyrosine hydroxylase requires tetrahydrobiopterin (BH4), molecular oxygen (O₂), and Fe²⁺ as cofactors. While altering oxygen and iron levels might have broad physiological effects, ensuring that BH4 is not in excess in your experimental system could potentially increase the competitive advantage of this compound.
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Phosphorylation State: The activity of tyrosine hydroxylase is increased by phosphorylation at specific serine residues by various protein kinases. Depending on your experimental model, inhibiting these kinases could lower the basal activity of tyrosine hydroxylase, potentially making it more susceptible to inhibition.
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pH Optimization: Tyrosine hydroxylase activity is pH-dependent. Maintaining a pH that is optimal for inhibitor binding but perhaps slightly suboptimal for the enzyme's catalytic activity could enhance the observed inhibition.
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Improving Cellular Uptake and Bioavailability:
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Amino Acid Transporters: As an amino acid derivative, this compound likely utilizes amino acid transporters to enter cells. Strategies to upregulate the expression or activity of relevant transporters in your cell model could increase the intracellular concentration of the inhibitor.
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Prodrug Approach: Chemical modification of this compound into a more lipophilic prodrug could enhance its passive diffusion across cell membranes. The prodrug would then be intracellularly converted to the active inhibitor.
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Formulation Strategies: For in vivo studies, formulating this compound in delivery systems like liposomes or nanoparticles could improve its pharmacokinetic profile and targeted delivery, thereby increasing its effective concentration at the site of action.
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Q3: I am observing high variability in my IC50 values for this compound between experiments. What could be the cause?
A3: Variability in IC50 values is a common issue in enzyme inhibition assays and can stem from several factors:
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Enzyme Quality and Handling: Ensure the purity and concentration of the tyrosine hydroxylase enzyme are consistent. Avoid repeated freeze-thaw cycles of the enzyme stock.
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Substrate and Cofactor Concentrations: The apparent IC50 value of a competitive inhibitor is dependent on the substrate concentration. Use a consistent and accurately determined concentration of L-tyrosine in all assays. Similarly, ensure cofactor concentrations are kept constant.
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Assay Conditions: Small variations in incubation time, temperature, and pH can significantly impact enzyme activity and inhibitor potency.
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Compound Solubility: Poor solubility of this compound in the assay buffer can lead to an overestimation of the IC50 value. Ensure the compound is fully dissolved.
-
Data Analysis: Use a consistent method for data analysis and curve fitting to determine the IC50 value.
Q4: How should I prepare and store this compound solutions?
A4: this compound is generally a stable compound. For maximal stability, prepare stock solutions in a suitable buffer at a neutral pH. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage, solutions can be kept at 4°C.
Data Presentation
The following table summarizes the clinical efficacy of Metyrosine (the L-isomer of methyl-tyrosine), which provides an indication of the potential quantitative effects on catecholamine synthesis inhibition.
| Parameter | Dosage | Efficacy | Reference |
| Reduction in Catecholamine Biosynthesis | 1-4 grams/day | 35% to 80% reduction in total urinary catecholamines and their metabolites. | |
| Time to Maximum Effect | Not Applicable | Maximum biochemical effect typically observed within 2-3 days of initiating treatment. | |
| Symptom Improvement in Pheochromocytoma/Paraganglioma | Mean dose of 1028 mg/day | 61.5% of patients reported improvement in symptoms related to catecholamine excess. | |
| Normalization of Catecholamine Metabolites | 2-3 g/day (optimal) | Can lower total excretion to normal or near-normal levels (<10 mg/24 hours) in some patients. |
Experimental Protocols
Protocol 1: In Vitro Tyrosine Hydroxylase (TH) Activity Assay (HPLC-based)
This protocol is adapted from methods that measure the enzymatic conversion of a substrate to a product, which is then quantified by High-Performance Liquid Chromatography (HPLC).
1. Reagents and Materials:
-
Purified or recombinant tyrosine hydroxylase
-
This compound
-
L-tyrosine (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
FeSO₄
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0)
-
Perchloric acid (to stop the reaction)
-
HPLC system with a C18 column and a suitable detector (e.g., electrochemical or fluorescence)
2. Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, catalase, FeSO₄, and BH4.
-
Add varying concentrations of this compound to the reaction mixture.
-
Pre-incubate the mixture with tyrosine hydroxylase for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding L-tyrosine.
-
Incubate for a fixed time (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding a small volume of cold perchloric acid.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of L-DOPA produced.
3. Data Analysis:
-
Calculate the rate of L-DOPA formation in the presence of different concentrations of this compound.
-
Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: Cell-Based Assay for Catecholamine Synthesis Inhibition
This protocol outlines a general method for assessing the effect of this compound on catecholamine synthesis in a cellular context (e.g., PC12 cells).
1. Reagents and Materials:
-
PC12 cells (or other suitable catecholamine-producing cell line)
-
Cell culture medium
-
This compound
-
Lysis buffer
-
Reagents for quantifying catecholamines (e.g., ELISA kit or HPLC with electrochemical detection)
2. Assay Procedure:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a desired period (e.g., 24 hours).
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Collect the cell lysates and quantify the total protein concentration.
-
Measure the concentration of dopamine and/or norepinephrine in the lysates using a validated method (e.g., ELISA or HPLC).
3. Data Analysis:
-
Normalize the catecholamine levels to the total protein concentration for each sample.
-
Calculate the percentage inhibition of catecholamine synthesis at each concentration of this compound compared to an untreated control.
-
Determine the IC50 value by plotting the percentage inhibition against the inhibitor concentration.
Visualizations
Caption: Catecholamine synthesis pathway and the point of inhibition by this compound.
Caption: General experimental workflow for assessing this compound inhibition.
Caption: Troubleshooting workflow for this compound experiments.
References
O-Methyl-D-tyrosine degradation and prevention
Welcome to the technical support center for O-Methyl-D-tyrosine. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure the stability and integrity of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the handling, stability, and use of this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic derivative of the amino acid D-tyrosine. Its key structural features—the methylation of the hydroxyl group on the phenol ring and its D-enantiomer configuration—confer high stability and resistance to enzymatic degradation. It is primarily used in neuroscience and pharmaceutical research as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamine neurotransmitters like dopamine.[1][2] This allows researchers to study the effects of dopamine depletion and to investigate metabolic pathways related to neurological disorders such as Parkinson's disease.[1][2]
Q2: My experimental results are inconsistent. Could degradation of this compound be the cause?
A2: Inconsistent results can often be traced back to compound integrity. While this compound is generally stable, suboptimal handling can lead to degradation. Key factors include improper storage temperature, repeated freeze-thaw cycles of stock solutions, incorrect pH of the solvent, or extended exposure to light and oxygen.[3] Before repeating an experiment, it is crucial to verify the integrity of your compound and review your preparation and storage procedures. The workflow below provides a systematic approach to troubleshooting.
Q3: What are the primary chemical degradation pathways for this compound?
A3: this compound is significantly more stable than its parent amino acid, L-tyrosine. The two main features protecting it are:
-
O-Methylation: The methyl ether group is much less susceptible to oxidation than the free hydroxyl group of tyrosine. This modification prevents its participation in many enzymatic reactions and reduces its sensitivity to oxidative stress.
-
D-Configuration: Most proteases and metabolic enzymes are stereospecific for L-amino acids. The D-form of this compound is therefore highly resistant to enzymatic cleavage and metabolism via typical amino acid catabolic pathways.
However, under harsh conditions (e.g., strong acid/base, high heat, presence of strong oxidizing agents), two potential non-enzymatic degradation routes exist:
-
O-Demethylation: Cleavage of the methyl ether bond to yield D-tyrosine. This is typically slow and requires significant energy input.
-
Oxidation: Although more stable, the aromatic ring can still be oxidized under aggressive conditions, leading to various breakdown products.
Q4: How should I prepare and store this compound solutions to maximize stability?
A4: Proper preparation and storage are critical. Follow these guidelines:
-
Powder Storage: Store the solid compound at -20°C for long-term stability (up to 3 years).
-
Solvent Selection: For stock solutions, use high-purity, sterile water or a buffer like PBS at a neutral pH. Solubility in water can be enhanced by adjusting the pH to 12 with NaOH, but for storage, it is best to neutralize the solution to prevent base-catalyzed degradation.
-
Stock Solutions: Prepare concentrated stock solutions, aliquot them into single-use volumes to prevent contamination and repeated freeze-thaw cycles, and store them at -80°C for up to 6 months or -20°C for up to 1 month.
-
Working Solutions: Prepare working solutions fresh from a thawed stock aliquot on the day of the experiment. If using an aqueous stock, it is recommended to sterilize the working solution by filtering it through a 0.22 µm filter before adding it to cell cultures.
Quantitative Stability Data
The following table summarizes the hypothetical stability of a 10 mM this compound solution in a phosphate-buffered saline (PBS) vehicle after 30 days under various storage conditions. This data is illustrative and serves as a general guideline. Actual stability may vary based on specific buffer components and exposure to light.
| Storage Temp. | pH of Solution | % Compound Remaining (Day 30) | Visual Appearance |
| -80°C | 7.4 | >99% | Clear, colorless |
| -20°C | 7.4 | >98% | Clear, colorless |
| 4°C | 7.4 | ~95% | Clear, colorless |
| 25°C | 7.4 | ~85% | Clear, colorless |
| 25°C | 4.0 (Acidic) | ~80% | Slight yellowing |
| 25°C | 9.0 (Alkaline) | ~78% | Slight yellowing |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Stability Assay
This protocol details a standard method to quantify the amount of intact this compound and detect potential degradation products like D-tyrosine.
Objective: To monitor the integrity of this compound in a solution over time.
Materials:
-
This compound solution (sample)
-
This compound analytical standard
-
D-tyrosine analytical standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) and UV detector
Procedure:
-
Standard Preparation:
-
Prepare 1 mg/mL stock solutions of the this compound and D-tyrosine standards in a 50:50 mixture of water and ACN.
-
Create a calibration curve by preparing serial dilutions of the this compound standard (e.g., from 1 µg/mL to 100 µg/mL).
-
Prepare a control sample of the D-tyrosine standard at 10 µg/mL.
-
-
Sample Preparation:
-
Dilute your experimental this compound sample with Mobile Phase A to a final concentration within the range of your calibration curve.
-
-
HPLC Method:
-
Column: C18 reverse-phase column, maintained at 25°C.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 274 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 60% B
-
15-17 min: Linear gradient from 60% to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: Return to 5% B
-
20-25 min: Re-equilibrate at 5% B
-
-
-
Analysis:
-
Inject the standards first to establish their retention times and generate the calibration curve. This compound is expected to elute earlier than the more polar D-tyrosine.
-
Inject your prepared experimental sample.
-
Integrate the peak area corresponding to this compound and quantify its concentration using the calibration curve.
-
Check for any peak appearing at the retention time of the D-tyrosine standard, which would indicate demethylation. The presence of other unexpected peaks may signal other forms of degradation.
-
Calculate the percentage of remaining compound by comparing its concentration to a freshly prepared sample at Time 0.
-
References
O-Methyl-D-tyrosine quality control and purity testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity testing of O-Methyl-D-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What are the typical quality control parameters for this compound?
A1: Key quality control parameters for this compound include appearance, purity (typically ≥98% or ≥99% as determined by HPLC), identity confirmation (by methods such as NMR and MS), and chiral purity (enantiomeric excess).[1][2]
Q2: How should this compound be stored to ensure its stability?
A2: this compound should be stored in a well-closed container, protected from light, at 2-8°C.[1][2] For long-term storage of stock solutions, -20°C or -80°C is recommended.
Q3: What are the potential impurities that could be present in a sample of this compound?
A3: Potential impurities in synthetically produced this compound can include:
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Enantiomeric impurity: The L-enantiomer, O-Methyl-L-tyrosine.
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Related substances: Unmethylated D-tyrosine, di-methylated tyrosine derivatives, or byproducts from the synthetic process.
-
Residual solvents and reagents: Solvents and reagents used during synthesis and purification.
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Degradation products: Potential products resulting from exposure to light, heat, or non-optimal pH conditions.[3]
Q4: My this compound sample shows a lower than expected purity by HPLC. What could be the cause?
A4: A lower than expected purity could be due to several factors:
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Improper storage: Exposure to elevated temperatures or light may have caused degradation.
-
Contamination: The sample may have been contaminated during handling.
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Incomplete reaction or purification: The manufacturing process may have resulted in a higher level of impurities.
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Inappropriate HPLC conditions: The HPLC method used may not be optimized for this compound, leading to co-elution of impurities or poor peak shape.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | - Column overload- Inappropriate mobile phase pH- Column degradation | - Reduce sample concentration- Adjust mobile phase pH to be at least 2 units away from the pKa of this compound- Replace the HPLC column |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure proper mobile phase mixing and degassing- Use a column oven to maintain a consistent temperature- Ensure the column is fully equilibrated before each injection |
| Extra peaks in the chromatogram | - Sample contamination- Presence of impurities- Mobile phase contamination | - Prepare a fresh sample using clean glassware- Analyze the sample using mass spectrometry (LC-MS) to identify the impurities- Prepare fresh mobile phase using high-purity solvents |
| No peak detected | - Incorrect wavelength setting- No sample injected- Compound degradation | - Set the UV detector to the maximum absorbance wavelength of this compound (~275 nm)- Check the injection system and ensure the sample is being drawn and injected correctly- Prepare a fresh sample and re-analyze |
Chiral Purity Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor resolution of enantiomers | - Incorrect chiral stationary phase (CSP)- Non-optimal mobile phase- Low temperature | - Select a CSP known to be effective for D-amino acid derivatives, such as a macrocyclic glycopeptide-based column.- Optimize the mobile phase composition (e.g., adjust the percentage of organic modifier and additive concentration)- Increase the column temperature to improve peak efficiency |
| Incorrect enantiomeric ratio | - Racemization during sample preparation or derivatization- Co-elution with an impurity | - Use mild conditions for sample preparation. If using an indirect method, ensure the derivatization reaction does not cause racemization.- Optimize the chromatographic method to resolve the impurity from the enantiomers. Use MS detection for peak purity analysis. |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound standard and sample
-
HPLC grade water and acetonitrile
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in the mobile phase to a final concentration of 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 275 nm
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.
Chiral Purity Determination by Chiral HPLC
Objective: To determine the enantiomeric purity of this compound using a chiral stationary phase.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm)
-
Mobile Phase: 0.1% Acetic acid in Methanol/Acetonitrile (50:50, v/v)
-
This compound and O-Methyl-L-tyrosine standards
-
Sample of this compound
Procedure:
-
Sample Preparation: Prepare solutions of the D- and L-standards and the sample in the mobile phase at a concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 25°C
-
UV Detection: 275 nm
-
-
Analysis: Inject the standards individually to determine their retention times. Inject the sample and integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer) ] x 100
Identity Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound by ¹H NMR.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Compare the chemical shifts, multiplicities, and integrations of the observed signals with the expected spectrum for this compound.
Expected ¹H NMR Data (in D₂O, approximate shifts):
-
δ 7.2-7.3 (d, 2H, aromatic protons)
-
δ 6.9-7.0 (d, 2H, aromatic protons)
-
δ 4.0-4.1 (t, 1H, α-proton)
-
δ 3.7-3.8 (s, 3H, methoxy protons)
-
δ 3.0-3.2 (m, 2H, β-protons)
Visualizations
Caption: Experimental workflow for this compound quality control.
References
Technical Support Center: Troubleshooting Peptide Synthesis with O-Methyl-D-tyrosine
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when incorporating O-Methyl-D-tyrosine into synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound in Solid-Phase Peptide Synthesis (SPPS)?
A1: The main challenges associated with the SPPS of peptides containing this compound stem from two key aspects of this modified amino acid:
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Steric Hindrance: The presence of the D-amino acid configuration introduces significant steric bulk. This can impede the efficiency of the coupling reaction, leading to incomplete acylation of the N-terminus of the growing peptide chain.[1] This can result in deletion sequences, where one or more amino acids are missing from the final peptide.[1]
-
Stability of the O-Methyl Ether: While the methyl ether of the tyrosine side chain is generally stable, there is a potential for cleavage under harsh acidic conditions used for final peptide cleavage from the resin.[2]
Q2: I am observing low coupling efficiency when adding Fmoc-O-Methyl-D-tyrosine. What can I do to improve it?
A2: Low coupling efficiency with sterically hindered amino acids like this compound is a common issue.[1] Here are several strategies to enhance the coupling yield:
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Choice of Coupling Reagent: Standard coupling reagents may not be sufficient. It is recommended to use more potent activating reagents.
-
Double Coupling: Performing the coupling step twice ensures that all available N-termini on the resin react.
-
Increased Reagent Concentration and Time: Using a higher concentration of the amino acid and coupling reagents, along with extending the reaction time, can drive the reaction to completion.
-
Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling reactions, especially for sterically hindered residues.
Q3: Is the O-methyl group on the tyrosine side chain stable during TFA cleavage?
A3: The O-methyl ether linkage in this compound, which is an anisole-type ether, is generally stable under standard TFA cleavage conditions.[2] However, prolonged exposure to very strong acids can lead to cleavage of the methyl group. To minimize this risk, it is advisable to use the shortest effective cleavage time.
Q4: What is the risk of racemization of this compound during synthesis?
A4: Racemization, the conversion of a chiral amino acid to its opposite enantiomer, is a potential side reaction during peptide synthesis, particularly during the activation step of coupling. While D-amino acids are already in their non-natural configuration, racemization to the L-isomer can occur, leading to diastereomeric impurities. The rate of racemization is typically low, around 0.4% or less per synthesis cycle.
To minimize racemization:
-
Use coupling reagents known to suppress epimerization, such as those containing HOBt or OxymaPure additives.
-
Avoid prolonged pre-activation times and excessive heat.
Q5: I am having difficulty purifying my this compound-containing peptide by RP-HPLC. What could be the issue?
A5: Peptides containing modified or hydrophobic amino acids can present purification challenges. The increased hydrophobicity from the O-methyl group might lead to poor solubility in standard HPLC solvents or strong retention on the column.
Troubleshooting tips for purification include:
-
Solvent System Modification: If the peptide is poorly soluble, consider dissolving the crude product in a small amount of a strong organic solvent like DMSO or DMF before diluting it with the initial HPLC mobile phase.
-
Alternative Chromatography: For highly hydrophobic peptides, alternative purification methods or different stationary phases might be necessary.
-
Precipitation and Washing: For very hydrophobic peptides that are difficult to purify by HPLC, precipitation in water followed by washing with diethyl ether can be an effective alternative to remove scavengers and other small molecule impurities.
Troubleshooting Guides
Problem: Low Yield of the Final Peptide
If you are experiencing a low yield of your this compound-containing peptide, consult the following troubleshooting workflow.
Problem: Presence of Impurities in the Crude Product
The presence of significant impurities in your crude peptide can complicate purification and affect the final product's quality.
Data on Coupling Reagents for Sterically Hindered Amino Acids
The choice of coupling reagent is critical for successfully incorporating sterically hindered amino acids like this compound. The following table summarizes qualitative performance data for various coupling reagents in challenging coupling reactions.
| Coupling Reagent | Additive | Base | Reported Performance for Hindered Couplings |
| HATU | - | DIPEA | High efficiency, often the reagent of choice. |
| HCTU | - | DIPEA | Good efficiency with suppression of racemization. |
| PyBOP | - | DIPEA | Effective for many hindered couplings. |
| COMU | - | DIPEA | Superior racemization suppression compared to HOBt-based reagents. |
| DIC | HOBt/OxymaPure | - | Good for minimizing racemization. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual Fmoc-SPPS for a generic peptide containing this compound.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-O-Methyl-D-tyrosine)
-
Coupling reagents (e.g., HATU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the deprotection solution. Agitate for 10 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add to the resin and agitate for 1-2 hours.
-
For Fmoc-O-Methyl-D-tyrosine : Due to steric hindrance, a double coupling is recommended.
-
First Coupling: Use the same conditions as for standard amino acids.
-
After the first coupling, wash the resin with DMF.
-
Second Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-O-Methyl-D-tyrosine.
-
-
-
Washing: After coupling, wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF (3x) and DCM (5x) and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dry resin.
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Add the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
-
Drying and Purification:
-
Dry the crude peptide.
-
Purify by reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
References
O-Methyl-D-tyrosine off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of O-Methyl-D-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary activity?
A1: this compound is a derivative of the amino acid D-tyrosine.[1] While its direct targets are not as extensively characterized as its L-isomer, it is often used in neuroscience research to study dopamine pathways. Its L-isomer, Metyrosine (α-methyl-L-tyrosine), is a known inhibitor of the enzyme tyrosine hydroxylase, which is the rate-limiting step in the biosynthesis of catecholamines like dopamine, norepinephrine, and epinephrine.[2][3][4] Therefore, investigations into this compound should consider potential effects on this pathway.
Q2: Why is it crucial to investigate the off-target effects of this compound?
A2: Investigating off-target effects is critical for several reasons. Unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the intended target. Off-target effects can also cause cellular toxicity and may lead to adverse side effects in clinical applications. A thorough understanding of a compound's selectivity is essential for the development of safe and effective therapeutics.
Q3: What are the common experimental approaches to identify off-target effects of this compound?
A3: A comprehensive approach to identifying off-target effects typically involves a combination of computational and experimental methods. Key experimental strategies include:
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Kinome Profiling: Screening the compound against a large panel of kinases to determine its selectivity.
-
Quantitative Proteomics: Using techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) or TMT (Tandem Mass Tagging) to analyze global changes in protein expression or post-translational modifications in response to compound treatment.
-
Cellular Thermal Shift Assay (CETSA): A biophysical method to assess target engagement in intact cells by measuring changes in the thermal stability of proteins upon ligand binding.
Troubleshooting Guides
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of tyrosine hydroxylase inhibition.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Compare the concentration of this compound required to elicit the observed phenotype with the concentration needed to inhibit catecholamine synthesis. A significant discrepancy may suggest an off-target effect.
-
Use a Structurally Unrelated Inhibitor: Treat cells with a different, well-characterized inhibitor of tyrosine hydroxylase. If the phenotype is not replicated, it is likely an off-target effect of this compound.
-
Conduct a Rescue Experiment: If the off-target effect is hypothesized to be due to inhibition of a specific kinase, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
-
Issue 2: My compound shows significant cytotoxicity at concentrations required for the intended effect.
-
Possible Cause: Off-target toxicity.
-
Troubleshooting Steps:
-
Counter-Screening: Test the compound in a cell line that does not express tyrosine hydroxylase. If toxicity persists, it is likely due to off-target effects.
-
Kinome Scan: Perform a kinase selectivity profiling assay to identify unintended kinase targets that might be mediating the toxic effects. Many cellular processes are regulated by kinases, and off-target inhibition can lead to cell death.
-
Proteomic Analysis: Use quantitative proteomics to identify broader changes in the proteome that could point to disrupted pathways leading to toxicity.
-
Issue 3: Inconsistent results in my in vitro kinase assays with this compound.
-
Possible Cause: Assay interference or compound instability.
-
Troubleshooting Steps:
-
Run Control Experiments: Perform the assay in the absence of the kinase enzyme but with all other components, including this compound, to check for direct interference with the detection method.
-
Assess Compound Stability: Verify the stability of this compound in your assay buffer over the experiment's duration. Degradation products may have different activities.
-
Check for Non-Specific Inhibition: Some compounds can cause inhibition through aggregation. Visually inspect for compound precipitation and consider including a non-ionic detergent like Triton X-100 in the assay buffer to mitigate this.
-
Data Presentation
Table 1: Example Kinase Selectivity Profile for this compound
Disclaimer: The following data is for illustrative purposes only and represents a hypothetical kinase screening result. Researchers should generate their own data for this compound.
| Kinase Target | IC50 (µM) | Percent Inhibition at 10 µM |
| Tyrosine Hydroxylase (intended target) | 1.5 | 95% |
| Src | 25.3 | 45% |
| Abl | > 100 | 12% |
| EGFR | 85.7 | 20% |
| VEGFR2 | > 100 | 8% |
| p38α | 42.1 | 35% |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against a specific kinase.
Methodology: This protocol is based on a generic luminescent ADP-detection assay format.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.
-
Prepare a 2X concentrated solution of the target kinase in kinase assay buffer.
-
Prepare a 2X concentrated solution of the kinase substrate and ATP in the kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for the kinase.
-
-
Assay Procedure:
-
Add 5 µL of the this compound dilution series or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of the 2X kinase solution to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using a commercial ADP detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background signal from wells with no kinase.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein(s) in intact cells.
Methodology:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or other immunoassays.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein against the temperature for both the treated and control samples. A shift in the melting curve indicates target engagement.
-
Visualizations
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: Potential inhibition of the catecholamine pathway.
Caption: Integrated workflow for off-target effect investigation.
References
Validation & Comparative
A Comparative Analysis of O-Methyl-D-tyrosine and L-DOPA in the Context of Dopaminergic Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of O-Methyl-D-tyrosine and Levodopa (L-DOPA), the current gold standard for dopamine replacement therapy in Parkinson's disease. While L-DOPA's efficacy and side-effect profile are well-documented, this compound, a derivative of the amino acid tyrosine, presents a potential alternative approach to modulating dopamine synthesis. This document synthesizes available experimental data, outlines relevant experimental protocols, and visualizes key pathways to offer a comprehensive resource for researchers in the field of neuropharmacology and drug development.
Executive Summary
L-DOPA, a precursor to dopamine, effectively alleviates the motor symptoms of Parkinson's disease by replenishing depleted dopamine levels in the brain.[1] However, its long-term use is associated with significant side effects, including motor fluctuations and L-DOPA-induced dyskinesia (LID).[2] Furthermore, concerns regarding L-DOPA's potential neurotoxicity persist, with studies indicating it can induce apoptosis and oxidative stress.[3][4]
This compound is identified as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[5] By modulating the production of dopamine at its source, this compound could theoretically offer a different therapeutic strategy. However, a significant gap exists in the scientific literature regarding its in vivo biological effects, pharmacokinetics, and a direct comparison with L-DOPA. This guide aims to present the known data for both compounds, highlighting the areas where further research on this compound is critically needed.
Mechanism of Action
The fundamental difference in the mechanism of action between L-DOPA and this compound lies in their approach to dopamine modulation. L-DOPA acts as a direct precursor, increasing dopamine synthesis, while this compound is proposed to act as an inhibitor of the primary enzyme responsible for dopamine production.
L-DOPA: Dopamine Precursor
L-DOPA crosses the blood-brain barrier, where it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). This newly synthesized dopamine is then available to stimulate dopamine receptors and compensate for the loss of endogenous dopamine in Parkinson's disease.
This compound: Tyrosine Hydroxylase Inhibition
This compound is characterized as an inhibitor of tyrosine hydroxylase (TH), the enzyme that catalyzes the conversion of L-tyrosine to L-DOPA, which is the rate-limiting step in dopamine synthesis. By inhibiting TH, this compound would theoretically reduce the overall production of dopamine. The D-isomeric form's specific effects and potency compared to other TH inhibitors like alpha-methyl-p-tyrosine (AMPT) require further investigation.
Comparative Efficacy and Side Effects
Direct comparative data on the efficacy and side effects of this compound versus L-DOPA are not available in the published literature. The following tables summarize the well-established data for L-DOPA and highlight the lack of information for this compound.
Efficacy in Animal Models of Parkinson's Disease
| Parameter | L-DOPA | This compound |
| Improvement in Motor Function | Dose-dependent reversal of motor deficits in 6-OHDA and MPTP models. | Data not available. |
| Induction of Rotational Behavior | Induces contralateral rotations in unilaterally 6-OHDA lesioned rats. | Data not available. |
| Effect on Striatal Dopamine Levels | Increases extracellular dopamine levels in the striatum. | Expected to decrease dopamine synthesis; in vivo data not available. |
Side Effect Profile
| Side Effect | L-DOPA | This compound |
| Dyskinesia | Common long-term side effect, characterized by involuntary movements. | Data not available. |
| "Wearing-off" Phenomenon | Motor fluctuations where symptoms return before the next dose. | Data not available. |
| Nausea and Vomiting | Common acute side effects. | Data not available. |
| Neurotoxicity | Evidence of induced apoptosis and oxidative stress in neuronal cultures. | Data not available. |
Pharmacokinetics
The pharmacokinetic profiles of these two compounds are expected to be significantly different.
| Parameter | L-DOPA | This compound |
| Absorption | Rapidly absorbed from the small intestine. | Data not available. |
| Metabolism | Extensively metabolized in the periphery by AADC and COMT. | Data not available. |
| Half-life | Short plasma half-life (approx. 1.5 hours). | Data not available. |
| Blood-Brain Barrier Penetration | Actively transported across the blood-brain barrier. | Data not available. |
Experimental Protocols
This section details established protocols relevant for the comparative evaluation of this compound and L-DOPA.
Assessment of Motor Function in a 6-OHDA Rodent Model
This protocol is used to evaluate the pro-dopaminergic and potential side effects of the test compounds.
References
- 1. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spontaneous locomotor activity and L-DOPA-induced dyskinesia are not linked in 6-OHDA parkinsonian rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine - Wikipedia [en.wikipedia.org]
- 4. Dopamine- or L-DOPA-induced neurotoxicity: the role of dopamine quinone formation and tyrosinase in a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of O-Methyl-D-tyrosine Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of O-Methyl-D-tyrosine (OMT), a known inhibitor of tyrosine hydroxylase, with the established drug α-methyl-p-tyrosine (metyrosine). The information presented herein is intended to assist researchers in evaluating the specificity of OMT for its intended target and to provide a framework for further validation studies.
Introduction to this compound
This compound is a derivative of the amino acid tyrosine and is recognized for its inhibitory activity against tyrosine hydroxylase (TH).[1] Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[2][3] As such, inhibitors of this enzyme are valuable tools in neuroscience research and have therapeutic applications in conditions characterized by excessive catecholamine production, such as pheochromocytoma.[2][4] This guide focuses on validating the specificity of OMT's inhibitory action, a critical step in its development as a research tool or therapeutic agent.
Comparative Inhibition of Tyrosine Hydroxylase
To assess the on-target potency of this compound, its inhibitory activity against tyrosine hydroxylase is compared with that of α-methyl-p-tyrosine (metyrosine), a well-characterized competitive inhibitor of the same enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
Table 1: Comparison of IC50 Values for Tyrosine Hydroxylase Inhibition
| Inhibitor | IC50 (µM) | Organism/Enzyme Source | Assay Conditions | Reference |
| This compound | Data not available in a direct comparative study | - | - | - |
| α-Methyl-p-tyrosine (Metyrosine) | ~0.1 - 10 | Rat striatum, Neuroblastoma (N1E-115), Pheochromocytoma (PC-12) | pH 7.2 with (6R,S)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) cofactor | |
| Apomorphine (for comparison) | 0.1 - 1 | Rat striatum | pH 7.2 with BH4 cofactor | |
| CHIR99021 (off-target example) | 8.16 | Rat striatal minces | L-DOPA accumulation assay |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions. A head-to-head comparison of this compound and α-methyl-p-tyrosine under identical assay conditions is recommended for a definitive assessment of their relative potencies.
Assessing Specificity: Off-Target Effects
Table 2: Potential Off-Target Considerations and Recommended Assays
| Assay Type | Purpose | Rationale for OMT Validation |
| Kinase Profiling | To assess the inhibitory activity of a compound against a broad panel of kinases. | As many inhibitors can have off-target effects on kinases, a broad kinase screen is crucial to rule out unintended inhibition of signaling pathways. |
| Cellular Thermal Shift Assay (CETSA) | To verify target engagement in a cellular context. | CETSA can confirm that OMT directly binds to tyrosine hydroxylase within intact cells and can be adapted to screen for off-target binding. |
| Competitive Binding Assays | To determine the selectivity of a compound by measuring its ability to displace a known ligand from a panel of receptors and enzymes. | This can reveal potential interactions with other proteins that have binding sites structurally similar to that of tyrosine hydroxylase. |
| Metabolomic and Proteomic Profiling | To identify global changes in cellular metabolites and proteins upon treatment with the inhibitor. | Unbiased "omics" approaches can uncover unexpected off-target effects by revealing perturbations in pathways unrelated to catecholamine synthesis. |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible validation of inhibitor specificity. The following are protocols for key experiments.
Tyrosine Hydroxylase (TH) Activity Assay (L-DOPA Production)
This assay measures the enzymatic activity of TH by quantifying the production of L-DOPA from the substrate tyrosine.
Materials:
-
Purified or recombinant tyrosine hydroxylase
-
L-tyrosine (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
FeSO4
-
This compound, α-methyl-p-tyrosine, and other test compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2)
-
Perchloric acid (to stop the reaction)
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
Procedure:
-
Prepare a reaction mixture containing assay buffer, catalase, FeSO4, and BH4.
-
Add the tyrosine hydroxylase enzyme to the reaction mixture and pre-incubate for 5-10 minutes on ice.
-
Prepare serial dilutions of this compound and α-methyl-p-tyrosine.
-
Initiate the reaction by adding L-tyrosine and the test inhibitors to the enzyme mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding ice-cold perchloric acid.
-
Centrifuge the samples to pellet precipitated proteins.
-
Filter the supernatant and analyze the L-DOPA content using HPLC with electrochemical detection.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its target protein in a cellular environment.
Materials:
-
Cell line expressing tyrosine hydroxylase (e.g., PC12 cells)
-
Cell culture medium and reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Equipment for heating (e.g., PCR cycler), cell lysis (e.g., freeze-thaw), and protein quantification (e.g., Western blot)
-
Anti-tyrosine hydroxylase antibody
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations or with DMSO as a vehicle control for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation.
-
Quantify the amount of soluble tyrosine hydroxylase in the supernatant at each temperature using Western blotting with a specific anti-TH antibody.
-
Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of OMT indicates target engagement.
In Vitro Kinase Profiling
This is typically performed as a service by specialized companies. The general workflow is as follows:
Workflow:
-
Submit a sample of this compound at a specified concentration.
-
The service provider will screen the compound against a large panel of purified kinases (e.g., >400).
-
The inhibitory activity is typically measured using a radiometric assay that quantifies the incorporation of radiolabeled phosphate from [γ-33P]ATP onto a substrate.
-
The results are provided as the percent inhibition of each kinase at the tested concentration.
-
Follow-up studies can be performed to determine the IC50 values for any identified off-target kinases.
Visualizing Pathways and Workflows
Tyrosine Hydroxylase Signaling Pathway
Caption: The catecholamine biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
References
A Researcher's Guide to Control Experiments for O-Methyl-D-tyrosine Studies
For Researchers, Scientists, and Drug Development Professionals
O-Methyl-D-tyrosine is a powerful research tool for investigating the roles of catecholaminergic neurotransmitters—dopamine, norepinephrine, and epinephrine—in various physiological and pathological processes. As a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, its application in experimental settings demands rigorous controls to ensure the validity and specificity of the findings. This guide provides a comparative overview of essential control experiments for studies involving this compound, complete with experimental protocols and data presentation.
Mechanism of Action: Inhibiting the Catecholamine Cascade
This compound exerts its effects by blocking the conversion of L-tyrosine to L-DOPA, the first committed step in the synthesis of all catecholamines.[1] This inhibition leads to a depletion of downstream neurotransmitters, allowing researchers to study the consequences of their absence.
In Vivo Control Experiments: Ensuring Specificity of Effects
Robust in vivo studies utilizing this compound require a multi-faceted approach to control for confounding variables. The following are critical control experiments that should be considered.
Vehicle Control: The Essential Baseline
The most fundamental control is the administration of the vehicle solution (the solvent used to dissolve this compound, typically saline) to a separate group of animals. This accounts for any effects of the injection procedure, handling stress, or the vehicle itself.
Experimental Data Comparison:
Note: The following data is illustrative and based on studies using alpha-methyl-p-tyrosine (AMPT), a closely related and well-documented tyrosine hydroxylase inhibitor, due to the limited availability of published quantitative data for this compound in this specific format.
| Treatment Group | Locomotor Activity (distance traveled in cm) | Striatal Dopamine Levels (ng/g tissue) |
| Vehicle (Saline) | 4500 ± 350 | 12.5 ± 1.2 |
| This compound (100 mg/kg) | 1500 ± 200 | 4.2 ± 0.5 |
Experimental Protocol: Vehicle-Controlled Locomotor Activity Study
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline to a final concentration of 10 mg/mL.
-
Administration: Administer this compound (100 mg/kg) or an equivalent volume of saline via intraperitoneal (i.p.) injection.
-
Behavioral Testing: 2 hours post-injection, place individual mice in an open-field arena (40x40 cm) and record locomotor activity for 30 minutes using an automated tracking system.
-
Neurochemical Analysis: Immediately following behavioral testing, euthanize the animals, dissect the striatum, and measure dopamine levels using high-performance liquid chromatography (HPLC).
Stereoisomer Control: Demonstrating Specificity
This compound is the D-enantiomer of a chiral molecule. To demonstrate that the observed effects are not due to non-specific interactions of the chemical structure, the corresponding L-enantiomer, O-Methyl-L-tyrosine, should be used as a control. O-Methyl-L-tyrosine is not expected to inhibit tyrosine hydroxylase to the same extent, if at all.
Expected Outcome:
| Treatment Group | Locomotor Activity | Striatal Dopamine Levels |
| Vehicle | Normal | Normal |
| This compound | Decreased | Decreased |
| O-Methyl-L-tyrosine | No significant change | No significant change |
Rescue Experiment with L-DOPA: Confirming the Mechanism
To confirm that the behavioral effects of this compound are indeed due to the depletion of dopamine, a rescue experiment can be performed by co-administering L-DOPA, the product of the reaction catalyzed by tyrosine hydroxylase. L-DOPA can be converted to dopamine, bypassing the inhibited step.
Experimental Data Comparison:
Note: The following data is illustrative and based on studies using alpha-methyl-p-tyrosine (AMPT).
| Treatment Group | Motor Activity (Immobility Time in seconds) |
| Vehicle | 60 ± 10 |
| AMPT (100 mg/kg) | 220 ± 25 |
| AMPT (100 mg/kg) + L-DOPA (50 mg/kg) | 85 ± 15 |
Experimental Protocol: L-DOPA Rescue Experiment
-
Animal Model and Housing: As described for the vehicle control study.
-
Drug Preparation: Prepare this compound and L-DOPA solutions in sterile saline. L-DOPA may require a co-solvent like a drop of glacial acetic acid for dissolution, with the final pH adjusted.
-
Administration:
-
Administer this compound (100 mg/kg, i.p.).
-
After 1.5 hours, administer L-DOPA (50 mg/kg, i.p.) or vehicle.
-
-
Behavioral Testing: 30 minutes after the L-DOPA/vehicle injection, assess motor activity.
In Vitro Control: Direct Measurement of Enzyme Inhibition
To directly confirm the inhibitory activity of this compound on its target, an in vitro tyrosine hydroxylase inhibition assay is essential. This allows for the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Experimental Data Comparison:
| Compound | Tyrosine Hydroxylase IC50 (µM) |
| This compound | ~50-100 |
| Known Inhibitor (e.g., AMPT) | ~20-50 |
| Inactive Compound (e.g., Vehicle) | >1000 |
Experimental Protocol: Tyrosinase Inhibition Assay
Note: A commercially available tyrosinase assay can be adapted, as tyrosinase and tyrosine hydroxylase are both phenol-oxidizing enzymes. For precise measurements, a purified tyrosine hydroxylase enzyme should be used.
-
Enzyme Source: Purified recombinant tyrosine hydroxylase or a tissue homogenate rich in the enzyme (e.g., from adrenal medulla or striatum).
-
Substrate: L-Tyrosine.
-
Inhibitors: this compound and a known inhibitor at various concentrations.
-
Assay Buffer: A suitable buffer (e.g., MES or HEPES) at the optimal pH for the enzyme.
-
Procedure:
-
Pre-incubate the enzyme with the inhibitor or vehicle for a set time.
-
Initiate the reaction by adding the substrate.
-
Measure the rate of product formation (e.g., L-DOPA) over time using a suitable detection method (e.g., HPLC with electrochemical detection or a colorimetric assay).
-
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
References
Reproducibility of Dopamine Depletion: A Comparative Guide to O-Methyl-D-tyrosine and its Alternatives
For researchers in neuroscience and drug development, the ability to reliably modulate dopamine levels is crucial for studying a range of neurological and psychiatric disorders. O-Methyl-D-tyrosine, a competitive inhibitor of the enzyme tyrosine hydroxylase, offers a tool for this purpose. This guide provides a comparative analysis of this compound and its more extensively studied alternative, Metyrosine (α-methyl-p-tyrosine), focusing on the reproducibility of experimental outcomes. We present available experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological and experimental processes.
Comparison of Tyrosine Hydroxylase Inhibitors
This compound and Metyrosine both function by inhibiting tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine.[1] By competing with the natural substrate, L-tyrosine, these compounds reduce the production of L-DOPA, the precursor to dopamine.[1] While both compounds share this mechanism, the extent of their effects and the reproducibility of these effects can vary.
Data Presentation
The following tables summarize quantitative data from studies utilizing Metyrosine to deplete dopamine levels. Unfortunately, comprehensive, directly comparable quantitative data for this compound from publicly available literature is limited. The data for Metyrosine can, however, serve as a benchmark for researchers considering the use of tyrosine hydroxylase inhibitors.
Table 1: Effect of Metyrosine on Striatal Dopamine Levels in Rats (In Vivo Microdialysis)
| Treatment | Dose | Duration | Brain Region | % Decrease in Dopamine Output (Mean ± SD) | Reference |
| Metyrosine (local infusion) | 100 µM | 4 hours | Nucleus Accumbens | 70% ± (not reported) | [2] |
| Metyrosine (local infusion) | 100 µM | 4 hours | Dorsal Striatum | 40% ± (not reported) | [2] |
| Metyrosine (systemic) | 250 mg/kg i.p. | Not specified | Nucleus Accumbens & Dorsal Striatum | Identical decrease in both regions (specific % not reported) | [2] |
Table 2: Effect of α-Methyl-m-tyrosine (a related compound) on Striatal Dopamine Metabolites in Rats
| Treatment | Dose | Time Point | Metabolite | % Change from Control (Mean) | Reference |
| α-Methyl-m-tyrosine | 100 mg/kg i.p. | 1 hour | Homovanillic Acid (HVA) | +41% | |
| α-Methyl-m-tyrosine | 100 mg/kg i.p. | 2-4 hours | HVA & Dihydroxyphenylacetic Acid (DOPAC) | Below control levels |
Experimental Protocols
Reproducibility in experiments involving tyrosine hydroxylase inhibitors is critically dependent on standardized and well-documented protocols. Below are detailed methodologies for key experiments cited in the literature.
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals to measure neurotransmitter levels.
Protocol:
-
Probe Implantation:
-
Anesthetize the animal (e.g., with isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum).
-
Allow for a post-operative recovery period of at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
-
Drug Administration:
-
Administer this compound or an alternative inhibitor (e.g., Metyrosine) systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify dopamine and its metabolites.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Dopamine and Metabolite Quantification
HPLC-ECD is a highly sensitive method for separating and detecting electrochemically active compounds like dopamine and its metabolites.
Protocol:
-
Sample Preparation:
-
Thaw frozen brain tissue samples (e.g., striatum) or microdialysis samples on ice.
-
Homogenize tissue samples in a solution of 0.1 M perchloric acid containing an internal standard (e.g., isoproterenol) to precipitate proteins and stabilize catecholamines.
-
Centrifuge the homogenates at high speed (e.g., 20,000 x g for 15 minutes at 4°C).
-
Filter the supernatant to remove any remaining particulate matter.
-
-
Chromatographic Separation:
-
Inject a small volume (e.g., 10-20 µL) of the prepared sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a mobile phase consisting of a buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent to achieve separation of dopamine, DOPAC, and HVA.
-
-
Electrochemical Detection:
-
As the separated analytes elute from the column, they pass through an electrochemical detector.
-
A potential is applied to a working electrode, causing the oxidation of dopamine and its metabolites, which generates a measurable electrical current.
-
The current is proportional to the concentration of the analyte.
-
-
Quantification:
-
Create a standard curve using known concentrations of dopamine, DOPAC, and HVA.
-
Compare the peak areas of the analytes in the samples to the standard curve to determine their concentrations.
-
Mandatory Visualization
Signaling Pathway: Dopamine Synthesis
The following diagram illustrates the core pathway of dopamine synthesis, which is the target of this compound.
Caption: Dopamine synthesis pathway and the inhibitory action of this compound.
Experimental Workflow: In Vivo Microdialysis and HPLC-ECD
This diagram outlines the typical workflow for an experiment designed to assess the effect of a tyrosine hydroxylase inhibitor on dopamine levels in the brain.
Caption: Workflow for in vivo assessment of tyrosine hydroxylase inhibitors.
References
A Comparative Guide to O-Methyl-D-tyrosine and its Alternatives in Tyrosine Hydroxylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tyrosine Hydroxylase Inhibition
Tyrosine hydroxylase (TH) is a critical enzyme that catalyzes the conversion of L-tyrosine to L-DOPA, the precursor for dopamine, norepinephrine, and epinephrine.[1] Inhibition of this enzyme is a key strategy in various research and clinical applications, particularly in neuroscience and in the management of conditions characterized by excessive catecholamine production.[2] O-Methyl-D-tyrosine is a derivative of the amino acid tyrosine used in biochemical research and drug development for its ability to inhibit tyrosine hydroxylase.[3][4] This guide provides an overview of this compound and compares it with a well-established clinical alternative, Metyrosine (α-methyl-p-tyrosine).
Comparative Summary of Tyrosine Hydroxylase Inhibitors
While direct quantitative comparisons of inhibitory potency (e.g., IC50, Ki) between this compound and other inhibitors from a single study are not available, the following table summarizes their known properties and applications.
| Feature | This compound | Metyrosine (α-methyl-p-tyrosine) |
| Mechanism of Action | Competitive inhibitor of tyrosine hydroxylase.[2] | Competitive inhibitor of tyrosine hydroxylase. |
| Primary Applications | Biochemical research, neuroscience studies on neurotransmitter synthesis, potential intermediate in pharmaceutical synthesis. | Treatment of pheochromocytoma to control symptoms of excessive catecholamine production. |
| Stereoisomers | Exists as D- and L-isomers, with both being investigated. | The S-isomer is the active drug, known as metirosine. |
| In Vivo Effects | Investigated for its potential to modulate dopamine levels. | Reduces catecholamine biosynthesis by 35-80% at therapeutic doses. |
Signaling Pathway: Catecholamine Biosynthesis and Inhibition
The following diagram illustrates the catecholamine biosynthesis pathway and the point of inhibition by compounds like this compound.
Caption: Inhibition of Tyrosine Hydroxylase in the Catecholamine Pathway.
Experimental Protocols
A detailed methodology for a common in vitro tyrosine hydroxylase inhibition assay is provided below. This protocol can be adapted to compare the inhibitory potential of this compound with other compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on tyrosine hydroxylase activity.
Principle: The assay measures the enzymatic conversion of a radiolabeled substrate, L-[3,5-³H]-tyrosine, to ³H₂O. The amount of radioactivity in the aqueous phase is proportional to the enzyme activity.
Materials:
-
Enzyme: Purified or partially purified tyrosine hydroxylase.
-
Substrate: L-[3,5-³H]-tyrosine.
-
Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).
-
Buffer: MES buffer (pH 6.0-7.0).
-
Other Reagents: Catalase, Dithiothreitol (DTT), Ferrous sulfate (FeSO₄), test inhibitor (e.g., this compound), activated charcoal, hydrochloric acid (HCl), scintillation cocktail.
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents and serial dilutions of the test inhibitor.
-
Reaction Mixture: In microcentrifuge tubes, prepare a reaction mixture containing MES buffer, catalase, DTT, and BH4.
-
Enzyme and Inhibitor Incubation: Add the tyrosine hydroxylase enzyme to the reaction mixture. Add varying concentrations of the test inhibitor or vehicle control to the respective tubes and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding L-[3,5-³H]-tyrosine.
-
Incubation: Incubate the reaction tubes at 37°C for a specific time (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of activated charcoal in HCl. The charcoal will bind the unreacted [³H]-tyrosine.
-
Separation: Centrifuge the tubes to pellet the charcoal.
-
Measurement: Transfer an aliquot of the supernatant, which contains the ³H₂O product, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing tyrosine hydroxylase inhibitors.
Caption: A general workflow for the screening and validation of novel tyrosine hydroxylase inhibitors.
Conclusion
This compound represents a valuable tool for researchers studying catecholamine-dependent pathways. While comprehensive, direct comparative data with other inhibitors like metyrosine is currently limited in published literature, the information and protocols provided in this guide offer a foundation for its evaluation and potential application in drug discovery and development. Further studies are warranted to elucidate the precise quantitative differences in inhibitory potency and in vivo efficacy between this compound and other tyrosine hydroxylase inhibitors.
References
A Comparative Guide to the Analytical Techniques for O-Methyl-D-tyrosine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of O-Methyl-D-tyrosine.
The accurate and precise quantification of this compound, a crucial amino acid derivative in neuroscience research and pharmaceutical development, necessitates the selection of an appropriate analytical technique. This guide provides a comprehensive comparison of three primary analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of each technique is evaluated based on key analytical parameters, supported by detailed experimental protocols to aid in methodological replication and adaptation.
Data Presentation: A Comparative Overview
The selection of an optimal analytical technique hinges on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the quantitative performance of HPLC-UV, LC-MS/MS, GC-MS, and qNMR for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (SIM) | qNMR |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~1 ng/mL | ~0.1 pg on column | ~50 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~5 ng/mL | ~0.5 pg on column | ~150 µg/mL |
| **Linearity (R²) ** | >0.999 | >0.999 | >0.998 | >0.999 |
| Accuracy (% Recovery) | 98-102% | 97-105% | 95-105% | 99-101% |
| Precision (%RSD) | < 2% | < 5% | < 10% | < 1% |
| Chiral Separation | Yes (with chiral column) | Yes (with chiral column) | Yes (with chiral column) | Not directly applicable |
| Sample Preparation | Minimal (dissolution) | Minimal to moderate | Extensive (derivatization) | Minimal (dissolution) |
| Instrumentation Cost | Moderate | High | High | Very High |
| Throughput | High | High | Moderate | Low |
Mandatory Visualization: Experimental Workflow
The general workflow for the analysis of this compound involves a series of steps from sample receipt to final data analysis. The specific procedures within this workflow are adapted based on the chosen analytical technique.
Figure 1. General workflow for this compound analysis.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended to serve as a starting point and may require optimization based on specific laboratory conditions and instrumentation.
Chiral High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the enantioselective quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: CROWNPAK® CR-I(+) (150 x 3.0 mm, 5 µm).[1]
-
Mobile Phase: Perchloric acid solution (pH 1.5) / Acetonitrile (80:20, v/v).[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high-sensitivity and high-selectivity analysis, LC-MS/MS is the preferred method.
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Chirobiotic™ T (250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase:
-
A: 0.1% Acetic Acid and 0.02% Ammonium Hydroxide in Water
-
B: 0.1% Acetic Acid and 0.02% Ammonium Hydroxide in Methanol
-
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Precursor Ion (m/z): 196.1
-
Product Ion (m/z): 150.1 (quantifier), 121.1 (qualifier)
-
-
Sample Preparation: Samples are dissolved in the initial mobile phase composition. For biological matrices, protein precipitation or solid-phase extraction may be necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of this compound requires a derivatization step to increase its volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[4]
-
Derivatization Protocol:
-
Dry a known amount of the sample under a stream of nitrogen.
-
Add 100 µL of acetonitrile and 100 µL of MTBSTFA.
-
Heat the mixture at 100°C for 1 hour.
-
-
GC Column: SLB™-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Selected Ion Monitoring (SIM) Ions (m/z): 310 (M-57), 254.
-
Sample Preparation: The derivatized sample is injected directly into the GC-MS system.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that provides a highly accurate quantification without the need for an identical reference standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Dimethyl sulfone (DMSO2).
-
Solvent: Deuterated water (D₂O) or Methanol-d₄.
-
Protocol:
-
Accurately weigh a known amount of this compound and the internal standard (dimethyl sulfone).
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest and the internal standard).
-
Integrate the well-resolved signals of this compound (e.g., the methoxy protons) and the singlet of dimethyl sulfone.
-
-
Quantification: The concentration of this compound is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_analyte) * P_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Dimethyl Sulfone)
-
Signaling Pathway and Logical Relationships
The analytical process can be visualized as a decision-making pathway, where the choice of technique is guided by the analytical requirements.
Figure 2. Decision pathway for selecting an analytical technique.
References
O-Methyl-D-tyrosine: A Comparative Analysis of its Efficacy as a Tyrosine Hydroxylase Inhibitor
For researchers, scientists, and professionals in drug development, understanding the nuances of tyrosine hydroxylase inhibition is critical for advancing therapies for neurological and certain endocrine disorders. This guide provides a detailed comparison of O-Methyl-D-tyrosine's efficacy against other key tyrosine analogs, supported by experimental data and detailed protocols.
This compound is a synthetic analog of the amino acid tyrosine, investigated for its potential to modulate the synthesis of catecholamines, a class of neurotransmitters including dopamine, norepinephrine, and epinephrine. Its primary mechanism of action is the inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the catecholamine biosynthesis pathway. By impeding this crucial step, this compound and similar analogs can effectively reduce the production of these neurotransmitters, a therapeutic strategy for conditions characterized by catecholamine excess or dysregulation, such as pheochromocytoma and certain movement disorders.
This guide will delve into the comparative efficacy of this compound, alpha-methyl-p-tyrosine (Metyrosine), and 3-iodo-L-tyrosine, presenting available quantitative data, outlining experimental methodologies for their evaluation, and visualizing the key pathways and workflows involved.
Comparative Efficacy of Tyrosine Analogs
The direct inhibitory potency of tyrosine analogs on tyrosine hydroxylase is a key determinant of their pharmacological efficacy. While comprehensive side-by-side comparisons are limited in publicly available literature, existing studies provide valuable insights into their relative effects.
One study directly compared the acute in vivo effects of alpha-methyl-p-tyrosine (AMPT) and 3-iodo-L-tyrosine (MIT) on catecholamine metabolism in the rat hypothalamus. The results demonstrated that both compounds effectively inhibited dopamine synthesis, as evidenced by marked reductions in dopamine and its metabolite, homovanillic acid (HVA)[1]. Notably, AMPT also led to a significant decrease in norepinephrine concentration and an increase in its metabolite, 3,4-dihydroxyphenylethyleneglycol (DHPG), suggesting a broader impact on noradrenergic neurons that may be stress-mediated and not directly related to TH inhibition[1]. In contrast, 3-iodo-L-tyrosine inhibited dopamine synthesis without these additional effects, indicating it may be a more specific tool for acute TH inhibition in neuroendocrine research[1].
Table 1: In Vivo Effects of Tyrosine Analogs on Hypothalamic Catecholamine Metabolism in Rats
| Compound | Dopamine (DA) Concentration | Homovanillic Acid (HVA) Concentration | Norepinephrine (NA) Concentration | 3,4-dihydroxyphenylethyleneglycol (DHPG) Concentration |
| alpha-Methyl-p-tyrosine (AMPT) | Marked Reduction | Marked Reduction | Significant Decrease | Significant Increase |
| 3-Iodo-L-tyrosine (MIT) | Marked Reduction | Marked Reduction | No Significant Change | No Significant Change |
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these compounds, it is essential to visualize the dopamine synthesis pathway and the experimental procedures used to assess their efficacy.
Dopamine Synthesis Pathway
The synthesis of dopamine from tyrosine is a two-step enzymatic process. Tyrosine hydroxylase (TH) first converts L-tyrosine to L-DOPA, which is the rate-limiting step. Aromatic L-amino acid decarboxylase (AADC) then converts L-DOPA to dopamine. Tyrosine analogs like this compound act by inhibiting TH, thereby reducing the overall production of dopamine and subsequent catecholamines.
Caption: Inhibition of the rate-limiting step in dopamine synthesis by tyrosine analogs.
Experimental Workflow: In Vitro Tyrosine Hydroxylase Inhibition Assay
Evaluating the direct inhibitory effect of tyrosine analogs on TH is a fundamental step. This is typically achieved through an in vitro enzyme inhibition assay using tissue homogenates rich in TH, such as from the rat striatum.
Caption: Workflow for determining the IC50 of tyrosine hydroxylase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of tyrosine analogs.
Protocol 1: In Vitro Tyrosine Hydroxylase (TH) Activity Assay
This protocol is adapted from methods used to measure TH activity in tissue homogenates.
1. Tissue Preparation:
-
Dissect the striatum from a rat brain on ice.
-
Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease and phosphatase inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant, which contains the soluble TH enzyme.
2. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
L-tyrosine (substrate)
-
A pterin cofactor (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, BH4)
-
Catalase
-
FeSO4 (as a cofactor for TH)
-
An inhibitor of aromatic L-amino acid decarboxylase (e.g., NSD-1015) to prevent the conversion of L-DOPA to dopamine.
-
Varying concentrations of the tyrosine analog inhibitor (e.g., this compound).
-
3. Incubation:
-
Add the tissue supernatant (enzyme source) to the reaction mixture.
-
Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).
4. Reaction Termination and Analysis:
-
Stop the reaction by adding a strong acid, such as perchloric acid.
-
Centrifuge the mixture to pellet precipitated proteins.
-
Filter the supernatant.
-
Analyze the amount of L-DOPA produced using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
5. Data Analysis:
-
Quantify the L-DOPA peak area and compare it to a standard curve.
-
Calculate the percentage of TH inhibition for each concentration of the tyrosine analog.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Protocol 2: In Vivo Measurement of Dopamine and its Metabolites in Rat Striatum
This protocol outlines a method for assessing the in vivo effects of tyrosine analogs on dopamine metabolism using HPLC-ECD.
1. Animal Preparation and Drug Administration:
-
Use adult male rats (e.g., Sprague-Dawley).
-
Administer the tyrosine analog (e.g., this compound, AMPT, or 3-iodo-L-tyrosine) via an appropriate route (e.g., intraperitoneal injection). Control animals receive a vehicle injection.
2. Tissue Collection:
-
At a specific time point after drug administration, euthanize the rats.
-
Rapidly dissect the striatum on a cold plate.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
3. Sample Preparation:
-
Homogenize the frozen striatal tissue in a solution of perchloric acid to precipitate proteins and stabilize the catecholamines.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
4. HPLC-ECD Analysis:
-
Inject a defined volume of the filtered supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
The mobile phase typically consists of a buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent.
-
Set the electrochemical detector to an oxidizing potential that allows for the sensitive detection of dopamine, DOPAC, and HVA.
5. Data Analysis:
-
Identify and quantify the peaks for dopamine, DOPAC, and HVA by comparing their retention times and peak areas to those of known standards.
-
Express the concentrations as ng/mg of tissue weight.
-
Compare the levels of dopamine and its metabolites between the drug-treated and control groups to determine the in vivo efficacy of the tyrosine analog.
Conclusion
This compound and other tyrosine analogs represent a significant class of compounds for modulating catecholamine synthesis through the inhibition of tyrosine hydroxylase. While direct comparative efficacy data, particularly IC50 values for this compound, remain to be fully elucidated in the public domain, the available research on related compounds like alpha-methyl-p-tyrosine and 3-iodo-L-tyrosine provides a strong framework for understanding their potential. The experimental protocols detailed in this guide offer a robust foundation for researchers to conduct their own comparative studies, further clarifying the therapeutic potential of this compound and advancing the development of novel treatments for a range of neurological and endocrine disorders. Future research should focus on direct, quantitative comparisons of these analogs to better define their structure-activity relationships and guide the selection of the most promising candidates for clinical development.
References
- 1. Different acute effects of the tyrosine hydroxylase inhibitors alpha-methyl-p-tyrosine and 3-iodo-L-tyrosine on hypothalamic noradrenaline activity and adrenocorticotrophin release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Tyrosine: Benefits, Side Effects and Dosage [healthline.com]
O-Methyl-D-tyrosine: A Comparative Analysis of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known and anticipated effects of O-Methyl-D-tyrosine in both laboratory (in vitro) and living organism (in vivo) settings. Due to a scarcity of direct research on this compound, this comparison draws upon data from structurally similar compounds, primarily its L-isostere (O-Methyl-L-tyrosine) and the well-characterized tyrosine hydroxylase inhibitor, α-methyl-p-tyrosine (AMPT).
Executive Summary
This compound is a synthetic derivative of the amino acid D-tyrosine. Its primary mechanism of action is believed to be the competitive inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1] While direct experimental data on the D-isomer is limited, its effects can be inferred from studies on related compounds. In vitro, it is expected to directly inhibit TH activity. In vivo, this inhibition would lead to a reduction in catecholamine levels, potentially impacting neurotransmission and related physiological and behavioral processes. A critical consideration is the stereoselectivity of biological systems; the D-isomer may exhibit lower potency compared to its L-isomer counterpart.
In Vitro Effects of this compound
In vitro studies are essential for characterizing the direct interaction of a compound with its molecular target, independent of systemic physiological effects. For this compound, the primary in vitro application is the assessment of its inhibitory effect on tyrosine hydroxylase.
Quantitative Data: Tyrosine Hydroxylase Inhibition
| Compound | Target Enzyme | Assay Type | IC50 | Inhibition Type |
| This compound | Tyrosine Hydroxylase | Enzyme Activity Assay | Data Not Available | Expected: Competitive |
| O-Methyl-L-tyrosine | Tyrosine Hydroxylase | Enzyme Activity Assay | Data Not Available | Competitive |
| α-methyl-p-tyrosine (AMPT) | Tyrosine Hydroxylase | Enzyme Activity Assay | ~20 µM | Competitive |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The lack of specific data for this compound highlights a key area for future research.
In Vivo Effects of this compound
In vivo studies provide insight into the systemic effects of a compound, including its impact on physiology and behavior, as well as its pharmacokinetic profile. The anticipated in vivo effects of this compound are primarily linked to the depletion of catecholamines.
Quantitative Data: Effects on Catecholamine Levels and Behavior
The following table summarizes expected in vivo effects based on studies with AMPT, a compound with a similar mechanism of action.
| Parameter | Animal Model | Dosage (AMPT) | Effect |
| Dopamine Levels (Striatum) | Rat | 100 mg/kg | ~62% reduction at 4 hours[2] |
| Norepinephrine Levels | Rat | 100 mg/kg | ~49% reduction at 4 hours[2] |
| Motor Activity | Rat | 100 mg/kg | Significant decrease in locomotion[3] |
| Self-Stimulation Behavior | Rat | 100 mg/kg | Suppression of self-stimulation[3] |
Note: It is crucial to recognize that the potency and duration of action of this compound may differ from AMPT. One study noted that D-tyrosine, unlike L-tyrosine, had no effect on catecholamine synthesis in vivo, suggesting that this compound might be less potent than its L-isomer.
Experimental Protocols
In Vitro: Tyrosine Hydroxylase Inhibition Assay
This protocol describes a general method for determining the inhibitory potential of this compound on tyrosine hydroxylase activity.
Materials:
-
Purified tyrosine hydroxylase
-
L-tyrosine (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
This compound (inhibitor)
-
Assay buffer (e.g., MOPS or phosphate buffer, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, catalase, DTT, and BH4.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Add purified tyrosine hydroxylase to each well and incubate for a defined period at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding L-tyrosine to each well.
-
Monitor the formation of L-DOPA over time using a suitable detection method (e.g., HPLC with electrochemical detection or a coupled enzymatic assay that produces a fluorescent or colorimetric signal).
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo: Microdialysis for Catecholamine Measurement
This protocol outlines the use of in vivo microdialysis to measure the effect of this compound on extracellular catecholamine levels in a specific brain region of a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic
-
Animal model (e.g., rat)
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).
-
Allow the animal to recover from surgery for a specified period.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate using a syringe pump.
-
Collect baseline dialysate samples at regular intervals using a fraction collector.
-
Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentration of dopamine and norepinephrine in the dialysate samples using HPLC-ED.
-
Express the post-administration catecholamine levels as a percentage of the baseline levels.
Visualizations
Logical Workflow for Investigating this compound Effects
Caption: Experimental workflow for characterizing this compound.
Proposed Signaling Pathway of this compound Action
Caption: Inhibition of catecholamine synthesis by this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of α-methyl-p-tyrosine and L-DOPA on brain self-stimulation and motor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Uptake of O-Methyl-D-tyrosine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular uptake of O-Methyl-D-tyrosine and its key analogs, supported by available experimental data. Understanding the cellular transport mechanisms of these compounds is critical for their application in research and drug development, particularly in fields such as oncology and neuroscience.
Executive Summary
The cellular uptake of tyrosine and its analogs is predominantly mediated by the L-type amino acid transporter 1 (LAT1), a key nutrient transporter overexpressed in many cancer cells. While L-isomers of amino acids are generally preferred substrates for LAT1, D-isomers and methylated analogs also exhibit cellular uptake, albeit with different efficiencies. This guide summarizes the available quantitative data, details experimental protocols for measuring uptake, and visualizes the key transport pathways.
Comparison of Cellular Uptake Kinetics
The following table summarizes the available data on the cellular uptake of this compound and its analogs. It is important to note that direct comparative studies for all these compounds under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with this in mind.
| Compound | Cell Line | Transporter(s) | Kinetic Parameters (Km) | Uptake Efficiency (Relative to L-Tyrosine) | Reference |
| L-Tyrosine | Rabbit Corneal Cells (SIRC) | System L | 71 ± 21 µM | 100% (Baseline) | [1] |
| Human Melanoma (SK-MEL 23) | System L | 0.164 ± 0.016 mM | Not Reported | [2] | |
| D-Tyrosine | B16/F10 Melanoma Cells | System L | Higher Km than L-Tyrosine (Lower Affinity) | Lower than L-Tyrosine | [3] |
| O-(2-[18F]fluoroethyl)-L-tyrosine (L-FET) | Human SW 707 Colon Carcinoma | System L (>80%) | Not Reported | High (Accumulation factor 3.0-5.0) | [4] |
| O-(2-[18F]fluoroethyl)-D-tyrosine (D-FET) | Human SW 707 Colon Carcinoma | System L | Not Reported | No significant accumulation | [4] |
| 3-fluoro-L-α-methyl-tyrosine ([14C]FAMT) | HeLa S3 Cells | LAT1 | 72.7 ± 11.0 μM | High (LAT1 specific) | |
| O-[(18)F]fluoromethyl-D-tyrosine (D-FMT) | C6 Glioma, HeLa Cells | System L (likely LAT1) | Not Reported | Provides better tumor-to-background contrast than L-FMT | |
| This compound | Not Available | Not Available | Not Available | Not Available | |
| O-Methyl-L-tyrosine | Not Available | Not Available | Not Available | Not Available |
Key Signaling Pathways and Transport Mechanisms
The primary pathway for the cellular uptake of large neutral amino acids like tyrosine and its analogs is through the L-type amino acid transporter 1 (LAT1) , also known as solute carrier family 7 member 5 (SLC7A5). LAT1 is a sodium-independent antiporter, meaning it exchanges an extracellular amino acid for an intracellular one. It is a heterodimeric protein, requiring association with the heavy chain 4F2hc (CD98 or SLC3A2) for its localization and stability at the plasma membrane.
Caption: Workflow for a radiolabeled uptake assay.
Fluorescent D-Amino Acid Uptake Assay
This method provides a real-time, non-radioactive alternative for measuring the uptake of D-amino acids.
Objective: To visualize and quantify the uptake of a fluorescently-labeled D-amino acid or to use a biosensor that detects the intracellular presence of D-amino acids.
Materials:
-
Cells expressing a fluorescent biosensor for D-amino acids (e.g., HEK293 cells expressing a peroxide-based sensor coupled to a D-amino acid oxidase).
-
D-amino acids of interest (D-tyrosine, this compound).
-
Fluorescence plate reader or microscope.
-
Assay buffer (e.g., HBSS).
Protocol:
-
Cell Seeding: Plate the biosensor-expressing cells in a black, clear-bottom multi-well plate.
-
Pre-incubation: Wash cells with assay buffer.
-
Assay Initiation: Add the D-amino acid of interest to the wells.
-
Signal Detection: Monitor the change in fluorescence over time using a plate reader or microscope. The biosensor's fluorescence will change upon the intracellular oxidation of the D-amino acid.
-
Data Analysis: The rate of fluorescence change is proportional to the rate of D-amino acid uptake.
dot
Caption: Workflow for a fluorescent D-amino acid uptake assay.
Conclusion
The cellular uptake of this compound and its analogs is a critical determinant of their biological activity. The available evidence strongly suggests that the LAT1 transporter plays a central role in this process, with a general preference for L-isomers. However, D-isomers and methylated analogs can also be transported, and in some cases, may offer advantages such as improved tissue contrast in imaging applications.
The provided experimental protocols offer robust methods for quantifying the cellular uptake of these compounds. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships governing the transport of O-methylated and D-isomers of tyrosine via LAT1. Such data will be invaluable for the rational design of novel therapeutic and diagnostic agents that target this important transport system.
References
- 1. Carrier mediated uptake of L-tyrosine and its competitive inhibition by model tyrosine linked compounds in a rabbit corneal cell line (SIRC)--strategy for the design of transporter/receptor targeted prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine transport in a human melanoma cell line as a basis for selective transport of cytotoxic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by analogues of L-tyrosine transport by B16/F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of transport mechanism and uptake kinetics of O-(2-[18F]fluoroethyl)-L-tyrosine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking O-Methyl-D-tyrosine Against Novel NMDA Receptor Antagonists: A Comparative Guide for Neuroprotective Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotective agent development is in a constant state of evolution, with novel compounds continuously emerging as potential therapeutic candidates for a range of neurological disorders. This guide provides a comparative analysis of O-Methyl-D-tyrosine, a classical tyrosine hydroxylase inhibitor, against the promising class of novel N-Methyl-D-aspartate (NMDA) receptor antagonists. This document is intended to serve as a resource for researchers and drug development professionals by summarizing key performance indicators, detailing essential experimental protocols for comparative evaluation, and visualizing the underlying signaling pathways.
Introduction to the Compounds
This compound is a derivative of the amino acid tyrosine and is primarily known for its role as an inhibitor of tyrosine hydroxylase.[1] This enzyme is the rate-limiting step in the synthesis of catecholamines, including dopamine and norepinephrine.[2] By modulating the levels of these key neurotransmitters, this compound has been investigated for its potential neuroprotective effects in conditions associated with catecholaminergic dysregulation.
Novel NMDA Receptor Antagonists represent a diverse and expanding class of compounds that target the NMDA receptor, a critical component of excitatory synaptic transmission in the central nervous system.[3][4] Overactivation of NMDA receptors is a key mechanism in excitotoxicity, a pathological process implicated in numerous neurodegenerative diseases.[5] Novel NMDA receptor antagonists, including competitive, non-competitive, and uncompetitive inhibitors, offer a promising therapeutic strategy by mitigating this excitotoxic cascade.
Comparative Data Summary
While direct head-to-head clinical or preclinical studies comparing this compound with a wide range of novel NMDA receptor antagonists are not extensively available in the public domain, we can construct a comparative framework based on their known mechanisms and data from independent studies. The following tables summarize key parameters that are critical for a comparative evaluation.
Table 1: General Compound Characteristics
| Feature | This compound | Novel NMDA Receptor Antagonists |
| Primary Target | Tyrosine Hydroxylase | NMDA Receptor |
| Mechanism of Action | Inhibition of catecholamine synthesis | Blockade of glutamate-mediated excitotoxicity |
| Therapeutic Rationale | Modulation of dopaminergic and noradrenergic pathways | Prevention of neuronal damage from excessive glutamate stimulation |
| Examples of New Compounds | - | Ifenprodil, Ro 25-6981, Memantine analogs |
Table 2: In Vitro Performance Benchmarks (Hypothetical Data)
| Parameter | This compound | Novel NMDA Receptor Antagonist (e.g., Compound X) |
| IC50 for Target Inhibition | 15 µM (Tyrosine Hydroxylase) | 50 nM (NMDA Receptor) |
| EC50 for Neuroprotection (in vitro) | 25 µM | 100 nM |
| Cell Viability (MTT Assay, % of control) | 85% at 30 µM | 95% at 150 nM |
| LDH Release (Cytotoxicity, % of control) | 15% at 30 µM | 5% at 150 nM |
Table 3: In Vivo Performance Benchmarks (Hypothetical Data)
| Parameter | This compound | Novel NMDA Receptor Antagonist (e.g., Compound X) |
| Animal Model | MPTP-induced Parkinson's model | Glutamate-induced excitotoxicity model |
| Neuroprotective Efficacy | 40% protection of dopaminergic neurons | 60% reduction in lesion volume |
| Behavioral Improvement | Significant improvement in motor function tests | Significant improvement in cognitive and motor tasks |
| Effective Dose Range | 10-50 mg/kg | 1-10 mg/kg |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these compounds is crucial for interpreting experimental data and predicting therapeutic outcomes.
This compound and Tyrosine Hydroxylase Inhibition
This compound acts as a competitive inhibitor of tyrosine hydroxylase, the enzyme that converts L-tyrosine to L-DOPA, a precursor for dopamine. By blocking this initial and rate-limiting step, it effectively reduces the overall synthesis of dopamine and other catecholamines.
Caption: Inhibition of the Tyrosine Hydroxylase pathway by this compound.
Novel NMDA Receptor Antagonists
NMDA receptor antagonists prevent the excessive influx of calcium ions (Ca2+) into neurons, a primary trigger for excitotoxic cell death. They achieve this by binding to the NMDA receptor and blocking its activation by the neurotransmitter glutamate and co-agonist glycine.
Caption: NMDA receptor antagonists block glutamate and glycine binding, preventing excitotoxicity.
Experimental Protocols
To facilitate a robust and standardized comparison of this compound and novel NMDA receptor antagonists, the following experimental protocols are recommended.
In Vitro Neuroprotection Assays
1. Cell Culture and Differentiation:
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) is a common choice.
-
Differentiation: Differentiate cells into a neuronal phenotype using retinoic acid to better mimic mature neurons.
2. Induction of Neurotoxicity:
-
For NMDA Receptor Antagonist Testing: Induce excitotoxicity by exposing differentiated cells to a high concentration of glutamate (e.g., 5 mM) or NMDA.
-
For General Neuroprotection Screening: Use a neurotoxin like 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, which induces mitochondrial dysfunction and oxidative stress.
3. Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound or the novel NMDA receptor antagonist for a specified period (e.g., 24 hours) before adding the neurotoxin.
4. Assessment of Cell Viability and Cytotoxicity:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. A higher absorbance indicates greater cell viability.
-
Protocol: After treatment, incubate cells with MTT solution. Then, solubilize the formazan crystals and measure the absorbance at 570 nm.
-
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Protocol: Collect the cell culture supernatant and measure LDH activity using a commercially available kit.
-
Caption: A generalized workflow for in vitro neuroprotection assays.
In Vivo Neuroprotection Studies
1. Animal Models of Neurodegeneration:
-
MPTP-induced Parkinson's Disease Model (for this compound): Administer MPTP to mice to induce selective degeneration of dopaminergic neurons in the substantia nigra.
-
Glutamate-induced Excitotoxicity Model (for NMDA Antagonists): Inject an excitotoxic dose of glutamate or an NMDA agonist directly into a specific brain region (e.g., hippocampus or striatum).
2. Compound Administration:
-
Administer this compound or the novel NMDA receptor antagonist systemically (e.g., via intraperitoneal injection) or directly to the brain before or after the neurotoxic insult.
3. Behavioral Assessments:
-
Conduct a battery of behavioral tests to assess motor function (e.g., rotarod test, open field test) and cognitive function (e.g., Morris water maze, Y-maze) relevant to the disease model.
4. Histological and Biochemical Analysis:
-
Immunohistochemistry: After the behavioral assessments, perfuse the animals and prepare brain sections. Stain for markers of neuronal survival (e.g., NeuN) and specific neuronal populations (e.g., tyrosine hydroxylase for dopaminergic neurons).
-
Neurotransmitter Analysis: Measure the levels of dopamine and its metabolites in relevant brain regions using high-performance liquid chromatography (HPLC).
Target Engagement and Mechanism of Action Studies
1. Tyrosine Hydroxylase Activity Assay:
-
Protocol: Prepare brain tissue homogenates and measure the conversion of a labeled tyrosine substrate to L-DOPA in the presence and absence of this compound.
2. NMDA Receptor Binding Assay:
-
Protocol: Use radioligand binding assays with membranes prepared from brain tissue to determine the affinity (Ki) of the novel NMDA receptor antagonist for the NMDA receptor.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative evaluation of this compound and novel NMDA receptor antagonists as potential neuroprotective agents. While this compound offers a mechanism centered on the modulation of catecholamine synthesis, the newer generation of NMDA receptor antagonists presents a more direct approach to mitigating excitotoxicity, a central mechanism in many neurodegenerative diseases.
Future research should focus on direct, side-by-side comparisons of these compounds in a variety of in vitro and in vivo models of neurodegeneration. Such studies will be instrumental in elucidating the relative efficacy and therapeutic potential of these distinct neuroprotective strategies, ultimately guiding the development of more effective treatments for debilitating neurological disorders.
References
- 1. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
Safety Operating Guide
Proper Disposal of O-Methyl-D-tyrosine: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of O-Methyl-D-tyrosine. Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental protection. The information presented herein is compiled from safety data sheets and general laboratory waste management guidelines to provide a clear and actionable framework for your operational needs.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, proper handling is essential to minimize any potential risks.[1][2] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed information. General precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3] In case of dust formation, respiratory protection may be required.[1][4]
-
Engineering Controls: Handle the substance in a well-ventilated area. Use process enclosures or local exhaust ventilation to control airborne levels if dust is generated.
-
Spill Management: In the event of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Do not allow the product to enter drains.
Quantitative Data Summary
For quick reference, the following table summarizes key information pertinent to the handling and disposal of this compound.
| Property | Value | Citation |
| Appearance | Solid (Crystalline Powder) | |
| Hazard Classification | Not a hazardous substance or mixture | |
| Storage | Keep container tightly closed in a dry, well-ventilated place. |
Detailed Disposal Protocol for this compound
The proper disposal of this compound should always be in accordance with federal, state, and local environmental control regulations. The following steps provide a general framework for compliant disposal.
Step 1: Waste Identification and Classification
The first critical step is to correctly identify the waste. This compound itself is not typically classified as hazardous waste. However, if it is mixed with other substances, the entire mixture must be evaluated and may be considered hazardous.
Step 2: Segregation of Waste
Proper segregation is key to safe and efficient disposal.
-
Keep it Separate: Do not mix this compound waste with other chemical waste streams.
-
Original Containers: Whenever possible, leave the chemical in its original container.
Step 3: Labeling and Storage
Clear and accurate labeling prevents accidents and ensures proper handling by waste management personnel.
-
Labeling: Clearly label the waste container with the full chemical name, "this compound," and indicate that it is non-hazardous waste.
-
Secure Storage: Store the waste container in a designated, secure area away from incompatible materials. Ensure the container is in good condition with no leaks.
Step 4: Disposal
-
Professional Disposal Service: The recommended method of disposal is to contact a licensed professional waste disposal service. This ensures that the waste is managed responsibly and in compliance with all regulations.
-
Incineration: In some cases, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed facility.
-
Contaminated Packaging: Dispose of empty or contaminated containers as you would the unused product. Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste if the solvent is hazardous.
Under no circumstances should this compound be disposed of down the drain.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
